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  • Product: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
  • CAS: 1185002-02-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

Disclaimer: This document provides a technical overview of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride based on its chemical structure, data from chemical suppliers, and established principles in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a technical overview of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride based on its chemical structure, data from chemical suppliers, and established principles in medicinal chemistry and synthetic organic chemistry. This compound is intended for research use only. Specific experimental data on its pharmacology and synthesis are not widely available in peer-reviewed literature; therefore, sections of this guide are based on well-established properties of its structural class.

Introduction

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1] This guide focuses on 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a compound that combines the pyrrolidine motif with a biphenyl ether structure. While this specific molecule is primarily available as a research chemical, its structural components suggest a strong potential for biological activity, particularly within the central nervous system. This document will provide a comprehensive analysis of its chemical properties, a proposed pharmacological context, a plausible and detailed synthetic route, and essential safety information.

Core Chemical Identity and Physicochemical Properties

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is an organic salt consisting of a protonated pyrrolidine ring counterbalanced by a chloride ion. The core structure features a pyrrolidine ring substituted at the 3-position with an oxygen atom, which in turn forms an ether linkage with the 2-position of a biphenyl group. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine.

Proposed_Mechanism cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Vesicles Neurotransmitter Vesicles (DA, NE, 5-HT) NT Neurotransmitters Vesicles->NT Release Transporter Monoamine Transporter (DAT, NET, SERT) NT->Transporter Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding & Signal Compound 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine hydrochloride Compound->Transporter Hypothesized Inhibition

Figure 2: Hypothesized mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Rationale for Research Applications

Compounds with this profile are invaluable tools in neuroscience research. Depending on its specific affinity and selectivity profile (the ratio of its binding potency at DAT vs. SERT vs. NET), this molecule could be used to:

  • Probe Dopaminergic Pathways: If DAT-selective, it could be used to study the role of dopamine in reward, motivation, and motor control. [2]* Investigate Affective Disorders: If it possesses significant SERT and/or NET affinity, it could serve as a lead compound or tool for studying depression and anxiety.

  • Develop PET Ligands: Radiolabeled versions of high-affinity transporter ligands are used in positron emission tomography (PET) imaging to quantify transporter density in the brain, a crucial biomarker in many neurological and psychiatric conditions.

Proposed Synthesis and Analytical Workflow

A robust and logical synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride can be designed based on well-established organic transformations. A plausible three-step route starting from commercially available materials is detailed below.

Synthetic_Workflow Start Starting Materials: (R/S)-N-Boc-3-hydroxypyrrolidine 2-Bromobiphenyl Step1 Step 1: C-O Cross-Coupling (e.g., Buchwald-Hartwig) Start->Step1 Step2 Step 2: N-Boc Deprotection Step1->Step2 Step3 Step 3: Salt Formation Step2->Step3 End Final Product: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Step3->End

Figure 3: Proposed synthetic workflow for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol

Causality: This route is chosen for its efficiency and high functional group tolerance. The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is standard practice; it prevents self-condensation and other side reactions during the coupling step and can be removed under acidic conditions that are compatible with the final salt formation step. [3][4]A palladium-catalyzed Buchwald-Hartwig C-O coupling is proposed over a traditional Williamson ether synthesis, as it often proceeds under milder conditions with higher yields for sterically hindered or electronically deactivated aryl halides. [5][6] Step 1: Synthesis of tert-butyl 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine-1-carboxylate

  • To an oven-dried Schlenk flask, add (R/S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-bromobiphenyl (1.1 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene via syringe, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine (Free Base)

  • Dissolve the purified product from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Add a solution of hydrochloric acid (4.0 M in 1,4-dioxane, ~5 eq.) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To obtain the free base for characterization or immediate use, redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate to yield the free base.

Step 3: Formation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

  • Dissolve the crude hydrochloride salt from the end of Step 2 (or the purified free base) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • If starting from the free base, add a stoichiometric amount (1.0 eq.) of HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring.

  • A precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Characterization

The identity, purity, and structure of the final compound must be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the covalent structure.

  • Mass Spectrometry: To confirm the correct molecular weight.

  • HPLC: To determine the purity of the final product (typically >98% for research applications).

  • Melting Point: To assess purity and for physical characterization.

Safety and Handling

GHS Hazard Information (for free base): Based on data for the parent compound, the following hazards are predicted: [7]* H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google P
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PlumX. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

  • Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors - PubMed. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed. [Link]

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • (PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - ResearchGate. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed. [Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC - NIH. [Link]

  • Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC - PubMed Central. [Link]

  • N boc-3-pyrrolidinone | PDF - Slideshare. [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PubMed Central. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google P
  • Efficient synthesis of 2-arylamino substituted pyridinyl nitriles by Buchwald–Hartwig amination | Request PDF - ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride: A Key GlyT1 Inhibitor Intermediate

Abstract This comprehensive technical guide details a robust and scalable two-step synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a pivotal intermediate in the development of glycine transporter 1 (Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and scalable two-step synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a pivotal intermediate in the development of glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors have garnered significant attention in medicinal chemistry for their potential in treating central nervous system disorders, particularly schizophrenia, by modulating glutamatergic neurotransmission.[1][2][3] This document provides a detailed examination of the synthetic pathway, including the underlying reaction mechanisms, step-by-step experimental protocols, and in-depth characterization of the intermediates and the final product. The synthesis leverages a strategic N-Boc protection followed by a Williamson ether synthesis and subsequent deprotection, offering a reliable route for researchers and drug development professionals.

Introduction: The Significance of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine in Neuroscience Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featuring prominently in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[4][5][6] The specific compound, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine, has emerged as a crucial building block in the synthesis of potent and selective inhibitors of the glycine transporter 1 (GlyT1).[1][2]

GlyT1 plays a critical role in regulating glycine concentrations in the synaptic cleft. As glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake by GlyT1 enhances NMDA receptor function.[2][3] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia.[7][8] The biphenyl ether moiety of the target molecule is a key structural feature that contributes to its high affinity and selectivity for GlyT1.

This guide provides a detailed, field-proven methodology for the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, empowering researchers to access this valuable intermediate for further drug discovery and development efforts.

Retrosynthetic Analysis and Strategy

The synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is most efficiently approached through a convergent strategy. The core of this strategy involves the formation of the ether linkage via a Williamson ether synthesis, a reliable and well-established method for preparing ethers.[1]

Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials:

G target 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride deprotection N-Boc-3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine target->deprotection HCl Deprotection ether_synthesis Williamson Ether Synthesis deprotection->ether_synthesis Ether Formation start1 N-Boc-3-hydroxypyrrolidine ether_synthesis->start1 start2 2-Phenylphenol ether_synthesis->start2 G cluster_0 Step 1: Williamson Ether Synthesis A N-Boc-3-hydroxypyrrolidine D N-Boc-3-mesyloxypyrrolidine (in situ) A->D + B, C (Mesylation) B Methanesulfonyl Chloride C Triethylamine G Intermediate 1: tert-butyl 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine-1-carboxylate D->G + E, F (Etherification) E 2-Phenylphenol F Potassium Carbonate

Figure 2: Workflow for the synthesis of Intermediate 1.

Experimental Protocol:

  • Mesylation: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. This intermediate is typically used in the next step without further purification.

  • Etherification: To a solution of 2-phenylphenol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 30 minutes.

  • A solution of the crude tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) in DMF is then added to the reaction mixture.

  • The reaction is heated to 80-90 °C and stirred for 12-16 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine-1-carboxylate (Intermediate 1).

Table 1: Reagent Quantities for the Synthesis of Intermediate 1

ReagentMolar Eq.Molecular Weight ( g/mol )
tert-butyl 3-hydroxypyrrolidine-1-carboxylate1.0187.24
Methanesulfonyl Chloride1.2114.55
Triethylamine1.5101.19
2-Phenylphenol1.1170.21
Potassium Carbonate2.0138.21
Step 2: Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (Final Product)

The final step involves the removal of the N-Boc protecting group and the subsequent formation of the hydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrochloric acid, in a suitable solvent.

G cluster_1 Step 2: Deprotection and Salt Formation H Intermediate 1 J Final Product: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride H->J + I I Hydrochloric Acid (in Dioxane or Ether)

Sources

Foundational

An In-Depth Technical Guide to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl: A Versatile Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl (CAS 1185002-02-1), a molecule of significant interest for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl (CAS 1185002-02-1), a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structural motifs—the pyrrolidine ring and the biphenyl ether linkage—are cornerstones of numerous clinically successful therapeutics. This guide will, therefore, focus on the compound's chemical properties, potential synthetic routes, and its prospective applications as a valuable building block in the design of novel therapeutic agents. By understanding the core attributes of this scaffold, researchers can unlock its potential in developing next-generation medicines.

Physicochemical and Structural Properties

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl is a hydrochloride salt of a pyrrolidine derivative. The core structure consists of a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, connected via an ether linkage to a biphenyl group at the 2-position. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions, a desirable property for biological testing and formulation.

PropertyValueSource
CAS Number 1185002-02-1Commercial Suppliers
Molecular Formula C₁₆H₁₈ClNOCommercial Suppliers
Molecular Weight 275.77 g/mol Commercial Suppliers
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge

The pyrrolidine ring is a key feature, providing a three-dimensional structure that can effectively probe the binding pockets of biological targets.[1][2] The non-planar, puckered nature of the pyrrolidine scaffold allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with proteins such as enzymes, receptors, and ion channels.[1][2] The biphenyl moiety, on the other hand, is a well-established pharmacophore known to engage in hydrophobic and π-stacking interactions within protein binding sites.

The Strategic Importance of the Pyrrolidine and Biphenyl Scaffolds in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs.[3][4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for a wide range of functional groups.[2] The stereochemistry of substituted pyrrolidines can be readily controlled, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.[1]

Similarly, the biphenyl group is a common structural element in many biologically active molecules. It is often employed to mimic the side chains of aromatic amino acids, such as phenylalanine or tyrosine, enabling compounds to bind to their respective protein targets. The rotational flexibility of the bond connecting the two phenyl rings allows the biphenyl group to adopt a conformation that is optimal for binding.

The combination of these two powerful pharmacophores in 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl suggests its potential as a precursor or lead compound for a variety of therapeutic targets.

Proposed Retrosynthetic Analysis and Synthesis Workflow

Retrosynthetic Analysis:

G target 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl step3 Salt Formation target->step3 step1 Williamson Ether Synthesis intermediates N-protected-3-hydroxypyrrolidine + 2-Phenylphenol step1->intermediates step2 Deprotection step2->step1 step3->step2

Caption: Retrosynthetic approach for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl.

Proposed Synthesis Workflow:

The synthesis would likely commence with a commercially available, N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine). The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile in a Williamson ether synthesis with a suitable 2-halobiphenyl or a related derivative. Alternatively, a Mitsunobu reaction between N-protected 3-hydroxypyrrolidine and 2-phenylphenol could be employed. Following the formation of the ether linkage, the protecting group on the pyrrolidine nitrogen is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-hydroxypyrrolidine C Mitsunobu Reaction (DEAD, PPh3) A->C B 2-Phenylphenol B->C D N-Boc-3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine C->D E N-Boc-3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine F HCl in Dioxane E->F G 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl F->G

Caption: Proposed synthetic workflow for the target compound.

Potential Therapeutic Applications and Biological Targets: A Prospectus

Given the prevalence of the pyrrolidine and biphenyl motifs in bioactive molecules, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl represents a promising starting point for the discovery of novel therapeutics. Based on structural similarities to known drugs and bioactive compounds, several potential applications can be hypothesized:

  • Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in numerous CNS-active drugs.[5] Depending on the specific stereochemistry and any further modifications, this compound could be explored as a ligand for various receptors and transporters in the brain, such as those for serotonin, norepinephrine, or dopamine.[5]

  • Enzyme Inhibition: The biphenyl group can effectively occupy hydrophobic pockets in enzyme active sites. This scaffold could be elaborated to develop inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes, or various proteases and kinases.[6]

  • Pain Management: Certain pyrrolidine derivatives have shown efficacy in the treatment of neuropathic and inflammatory pain.[7] The biphenyl moiety could enhance binding to targets involved in pain signaling pathways.

  • Antiviral Activity: The pyrrolidine ring is a key component of several antiviral drugs.[4] This scaffold could serve as a foundation for the development of new agents targeting viral replication.

General Experimental Workflow for Biological Characterization

To elucidate the biological activity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl, a systematic screening and characterization process should be employed.

G start Compound Synthesis & QC screen High-Throughput Screening (HTS) start->screen hit_val Hit Validation & Dose-Response screen->hit_val in_vitro In Vitro Assays (e.g., enzyme kinetics, receptor binding) hit_val->in_vitro cell_based Cell-Based Assays (e.g., signaling pathways, cytotoxicity) hit_val->cell_based lead_opt Lead Optimization in_vitro->lead_opt in_vivo In Vivo Models (e.g., disease models in animals) cell_based->in_vivo in_vivo->lead_opt

Caption: General workflow for the biological evaluation of a novel chemical entity.

Step-by-Step Methodologies:

  • Initial Screening: The compound would first be subjected to a broad panel of high-throughput screens against a diverse array of biological targets to identify any initial "hits."

  • Hit Confirmation and Validation: Any initial hits would be confirmed through repeat testing and dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).

  • In Vitro Mechanistic Studies: For confirmed hits, a battery of in vitro assays would be conducted to elucidate the mechanism of action. This could include enzyme inhibition assays, receptor binding assays, or ion channel electrophysiology.

  • Cell-Based Assays: The activity of the compound would then be assessed in relevant cell-based models to confirm its effects in a more biological context and to evaluate for potential cytotoxicity.

  • In Vivo Efficacy Studies: Promising candidates would advance to in vivo studies in appropriate animal models of disease to evaluate their therapeutic efficacy, pharmacokinetics, and safety.

Conclusion

While 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl is not yet associated with a specific biological function in the public domain, its chemical architecture represents a fertile ground for drug discovery. The strategic combination of the versatile pyrrolidine scaffold and the well-established biphenyl pharmacophore makes it an attractive starting point for the development of novel therapeutics across a range of disease areas. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this and similar molecules in their drug discovery programs.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Khramtsov, V. V., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(11), 2889. [Link]

  • Sokornova, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]

  • Google Patents. (Pyrrolidin-2-yl)
  • Kowalczyk, M., et al. (2022). Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review. Molecules, 27(15), 4946. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Google Patents. Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Google Patents. Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
  • Google Patents. A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • Google Patents. Crystalline forms of a biphenyl compound.
  • Arctom. CAS NO. 1220037-56-8 | 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. J Med Chem, 46(13), 2774-89. [Link]

  • Fish, P. V., et al. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorg Med Chem Lett, 17(6), 1729-32. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Dopaminergic Modulator 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a synthetic molecule featuring a pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Dopaminergic Modulator

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a synthetic molecule featuring a pyrrolidine ring and a biphenyl ether moiety. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural components strongly suggest a potential mechanism of action as a monoamine transporter inhibitor, with a likely primary affinity for the dopamine transporter (DAT).[1][2] The pyrrolidine scaffold is a well-established pharmacophore in numerous centrally active compounds, including many potent dopamine reuptake inhibitors.[3][4][5] Furthermore, the biphenyl group has been incorporated into novel classes of high-affinity atypical dopamine transporter inhibitors.[6]

This guide, therefore, puts forth a hypothesized mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a dopamine transporter inhibitor. We will delve into the theoretical underpinnings of this mechanism, propose a comprehensive suite of experiments for its validation, and discuss the potential structure-activity relationships that may govern its pharmacological profile. This document is intended to serve as a foundational resource for researchers initiating investigations into this and structurally related compounds.

Hypothesized Core Mechanism: Inhibition of the Dopamine Transporter

The primary hypothesized mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is the inhibition of the dopamine transporter (DAT).[7][8] DAT is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[9] This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis in the brain.

By binding to DAT, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is presumed to act as a competitive inhibitor, blocking the transporter's ability to bind and translocate dopamine. This inhibition of reuptake leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.[7] The increased availability of dopamine to bind to postsynaptic D1- and D2-like receptors is expected to be the primary driver of the compound's downstream pharmacological effects.[10]

Hypothesized Mechanism of Action of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Synaptic_Dopamine Dopamine Dopamine_Vesicles->Synaptic_Dopamine Release Dopamine_Synthesis Dopamine Synthesis Dopamine_Synthesis->Dopamine_Vesicles DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT Reuptake D_Receptors Dopamine Receptors (D1/D2) Synaptic_Dopamine->D_Receptors Binds Compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl Compound->DAT Inhibits Signal_Transduction Signal Transduction D_Receptors->Signal_Transduction Activation

Caption: Hypothesized mechanism of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl.

Structure-Activity Relationship (SAR) Insights

The chemical structure of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride provides clues to its potential activity:

  • Pyrrolidine Ring: This saturated nitrogen heterocycle is a key feature in many potent DAT inhibitors, including synthetic cathinones like α-PVP.[1][2] The nitrogen atom within the pyrrolidine ring is likely to be protonated at physiological pH, allowing for a crucial ionic interaction with key acidic residues in the binding pocket of the dopamine transporter.

  • Biphenyl Moiety: The biphenyl group is a bulky, lipophilic moiety that likely engages in hydrophobic and van der Waals interactions within a sub-pocket of the DAT binding site. The presence of this group in other atypical DAT inhibitors suggests its importance for high-affinity binding.[6] The position of the ether linkage on the biphenyl ring will influence the overall conformation and how the molecule is presented to the transporter.

Proposed Experimental Validation Workflow

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo functional and behavioral assays.

Experimental_Validation_Workflow Start Hypothesis Generation In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Radioligand Binding Assay In_Vitro->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay In_Vitro->Uptake_Assay In_Vivo In Vivo Studies Binding_Assay->In_Vivo Uptake_Assay->In_Vivo Microdialysis Brain Microdialysis In_Vivo->Microdialysis Behavioral Behavioral Pharmacology In_Vivo->Behavioral Conclusion Mechanism Confirmation Microdialysis->Conclusion Behavioral->Conclusion

Caption: Proposed workflow for experimental validation.

In Vitro Characterization

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing either hDAT, hSERT, or hNET.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. Synaptosomal Monoamine Uptake Assays:

  • Objective: To assess the functional potency (IC50) of the compound to inhibit dopamine, serotonin, and norepinephrine uptake into rat striatal, cortical, and hippocampal synaptosomes, respectively.

  • Protocol:

    • Prepare fresh synaptosomes from the desired brain regions of rats.

    • Pre-incubate the synaptosomes with varying concentrations of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

    • Initiate uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Terminate the uptake reaction after a short incubation period by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radiolabeled monoamine taken up by the synaptosomes using liquid scintillation counting.

    • Determine the IC50 value by non-linear regression analysis.

Parameter Description Expected Outcome for a Selective DAT Inhibitor
Ki (hDAT) Binding affinity for the human dopamine transporter.Low nanomolar range.
Ki (hSERT) Binding affinity for the human serotonin transporter.Significantly higher than Ki (hDAT).
Ki (hNET) Binding affinity for the human norepinephrine transporter.May show some affinity, but ideally higher than Ki (hDAT).
IC50 (DA Uptake) Potency to inhibit dopamine uptake.Correlates with Ki (hDAT).
IC50 (5-HT Uptake) Potency to inhibit serotonin uptake.Significantly higher than IC50 (DA Uptake).
IC50 (NE Uptake) Potency to inhibit norepinephrine uptake.Potency will determine the mixed-activity profile.
In Vivo Evaluation

1. Brain Microdialysis:

  • Objective: To measure the effect of systemic administration of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride on extracellular dopamine levels in a key brain region associated with reward, such as the nucleus accumbens.

  • Protocol:

    • Surgically implant a microdialysis probe into the nucleus accumbens of freely moving rats.

    • Continuously perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Administer the test compound (intraperitoneally or subcutaneously) and continue to collect dialysate samples.

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

2. Behavioral Pharmacology:

  • Objective: To assess the in vivo effects of the compound on behaviors known to be modulated by dopamine, such as locomotor activity and reinforcing properties.

  • Protocols:

    • Locomotor Activity: Place rodents in an open-field arena and measure their horizontal and vertical movements after administration of the compound. A significant increase in locomotor activity is expected for a DAT inhibitor.

    • Drug Self-Administration: Train animals to press a lever to receive an intravenous infusion of the compound. The rate and pattern of lever pressing will indicate the reinforcing (and abuse) potential of the substance.[1]

Potential Therapeutic and Abuse Liability

Based on the hypothesized mechanism as a DAT inhibitor, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride could exhibit psychostimulant properties. The abuse potential of stimulant drugs is strongly correlated with their potency to inhibit DAT, while concurrent activity at SERT may serve as a negative modulator of reinforcing effectiveness.[1][2] Therefore, determining the selectivity of this compound for DAT over SERT and NET is critical in predicting its abuse liability.

While potent DAT inhibitors are often associated with abuse, they also have therapeutic potential for conditions characterized by dopamine deficiency, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. "Atypical" DAT inhibitors, which may stabilize the transporter in an inward-facing conformation, are being explored as potential treatments for psychostimulant use disorders.[6] Further investigation into the precise binding mode and conformational changes induced by 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride would be necessary to explore this possibility.

Conclusion

The structural characteristics of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride provide a strong rationale for hypothesizing its primary mechanism of action as an inhibitor of the dopamine transporter. This guide has outlined this proposed mechanism, drawing upon established knowledge of related pyrrolidine and biphenyl-containing compounds. The comprehensive experimental workflow detailed herein offers a clear path for the empirical validation of this hypothesis. The elucidation of its precise pharmacological profile, including its affinity, selectivity, and functional effects, will be paramount in determining its potential as a research tool, a therapeutic agent, or a compound with significant abuse liability.

References

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Sources

Foundational

spectroscopic data of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride Introduction In the landscape of modern drug discovery and materials science, the unambiguous stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a molecule of interest, combining a flexible pyrrolidine ring, a key scaffold in many pharmaceuticals, with a rigid, sterically demanding biphenyl ether moiety.[1] The hydrochloride salt form enhances its solubility in polar solvents, a crucial property for both biological testing and analytical characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[2] For a molecule like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, both ¹H and ¹³C NMR, supplemented by 2D techniques, are essential for a complete assignment of its complex proton and carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.[3] The protonation of the pyrrolidine nitrogen will cause a general downfield shift for the protons on the pyrrolidine ring compared to its free base form, due to the inductive effect of the resulting positive charge.[4]

Aromatic Region (approx. 6.9-7.8 ppm): The nine protons of the biphenyl group will resonate in this region. The substitution pattern creates a complex environment:

  • The protons on the phenyl ring directly attached to the ether oxygen will be influenced by its electron-donating nature.

  • The protons on the second phenyl ring will exhibit chemical shifts more typical of an unsubstituted phenyl group, though minor long-range effects may be observed.[5][6]

  • The ortho, meta, and para protons on each ring will show distinct chemical shifts and coupling patterns (e.g., doublets, triplets, or multiplets).[7]

Pyrrolidine & Methoxy Region (approx. 2.0-5.5 ppm):

  • CH-O Proton (Position 3): This methine proton, being directly attached to the carbon bearing the bulky biphenyl ether group, is expected to be the most downfield of the pyrrolidine signals, likely appearing as a multiplet around 5.0-5.5 ppm.

  • CH₂-N Protons (Positions 2 and 5): These protons are adjacent to the protonated nitrogen atom and will be significantly deshielded, appearing as complex multiplets in the 3.0-4.0 ppm range.[8]

  • CH₂ Proton (Position 4): These protons are further from the heteroatoms and are expected to resonate further upfield, likely in the 2.0-2.5 ppm range.[9]

  • N-H Proton: As a hydrochloride salt dissolved in a suitable solvent like DMSO-d₆, the N-H proton of the pyrrolidinium ion may be observable as a broad singlet. Its chemical shift can be highly variable depending on concentration and temperature.[10]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons6.9 - 7.8Multiplets (m)
Pyrrolidine C3-H5.0 - 5.5Multiplet (m)
Pyrrolidine C2-H₂, C5-H₂3.0 - 4.0Multiplets (m)
Pyrrolidine C4-H₂2.0 - 2.5Multiplet (m)
Pyrrolidine N-HVariable (e.g., 8.0-10.0 in DMSO)Broad Singlet (br s)
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing direct insight into the carbon skeleton.[11]

Aromatic Region (approx. 115-160 ppm):

  • Ipso-Carbons: The two carbons of the ether linkage (C-O) and the two carbons of the biphenyl linkage are quaternary and will typically have lower intensity. The carbon attached to the oxygen (C-O) is expected to be the most downfield, around 155-160 ppm.[12][13]

  • Protonated Aromatic Carbons: The remaining nine CH carbons of the biphenyl system will appear in the 115-140 ppm range.[14]

Pyrrolidine Region (approx. 25-75 ppm):

  • C-O Carbon (Position 3): This carbon, attached to the electronegative oxygen, will be the most downfield of the pyrrolidine carbons, expected in the 70-75 ppm range.

  • C-N Carbons (Positions 2 and 5): These carbons, adjacent to the protonated nitrogen, will be shifted downfield compared to a neutral pyrrolidine, appearing in the 45-55 ppm range.

  • C4 Carbon: This carbon is expected to be the most upfield, in the 25-35 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-C (ipso)140 - 145
Aromatic C-H115 - 135
Pyrrolidine C370 - 75
Pyrrolidine C2, C545 - 55
Pyrrolidine C425 - 35
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride for ¹H NMR (20-50 mg for ¹³C NMR).

    • Choose a suitable deuterated solvent. For hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves the salt and allows for the observation of exchangeable N-H protons.[15] Deuterium oxide (D₂O) is an alternative but will cause the N-H proton to exchange and become invisible.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for this molecule's complex aromatic region.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire data with a sufficient number of scans (e.g., 16 or 32) and a relaxation delay of at least 1-2 seconds.

    • For ¹³C NMR, use proton decoupling and acquire a larger number of scans (e.g., 1024 or more) with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon types, including quaternary carbons.

Caption: Workflow for NMR data acquisition and analysis.

Advanced 2D NMR for Unambiguous Assignment

For a molecule of this complexity, 2D NMR is not just beneficial, it is essential for confident structural validation.[16]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the pyrrolidine ring and within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, for example, linking the C3-H of the pyrrolidine to the ipso-carbon of the biphenyl ether, and for assigning quaternary carbons.

Caption: Interconnectivity of 2D NMR techniques for structural elucidation.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through its fragmentation patterns.[1] Electrospray Ionization (ESI) is the method of choice for a pre-formed salt like this, as it is a soft ionization technique suitable for polar, non-volatile molecules.[17]

Predicted Mass Spectrum (Positive Ion ESI)

The analysis will be performed in positive ion mode, where we expect to observe the protonated molecule of the free base.

  • Molecular Ion: The base compound has a molecular formula of C₁₆H₁₇NO and a monoisotopic mass of approximately 239.13 Da. In positive ion ESI-MS, the most prominent peak in the high-mass region will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 240.14.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion will induce fragmentation. For pyrrolidine-containing compounds, a common and often dominant fragmentation pathway is the neutral loss of the pyrrolidine ring or fragments thereof.[18][19]

    • Loss of Pyrrolidine: A primary fragmentation could be the cleavage of the C-O ether bond, leading to the loss of the neutral pyrrolidine moiety and the formation of a biphenyl-2-ol radical cation or related fragments.

    • Pyrrolidine Ring Opening: Another characteristic fragmentation of protonated pyrrolidine rings involves ring-opening, which can lead to a series of smaller fragment ions.[20][21]

    • Biphenyl Core Fragmentation: The biphenyl core itself is quite stable, but loss of fragments like CO or cleavage of the phenyl-phenyl bond can occur under higher energy conditions.[22]

Table 3: Predicted Key Ions in ESI-MS

Ion DescriptionProposed FormulaPredicted m/z
Protonated Molecular Ion[C₁₆H₁₇NO + H]⁺240.14
Fragment from Ether Cleavage[C₁₂H₉O]⁺169.06
Biphenyl Cation[C₁₂H₉]⁺153.07
Protonated Pyrrolidine[C₄H₈N]⁺70.06
Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 1-10 µg/mL).

    • A suitable solvent system is typically a mixture of methanol or acetonitrile with water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure efficient protonation. However, as the sample is already a hydrochloride salt, added acid may not be necessary.

  • Instrument Setup & Data Acquisition:

    • Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Ion Trap, or TOF).

    • Operate in positive ion mode.

    • Optimize source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the [M+H]⁺ ion.[23]

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.

    • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 240.14) as the precursor to generate a fragmentation spectrum.

Caption: Workflow for ESI-MS and MS/MS data acquisition.

Conclusion

The structural characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is readily achievable through a synergistic application of NMR and MS. This guide outlines the expected spectroscopic signatures: a complex aromatic region and distinct pyrrolidinium signals in the NMR spectra, and a clear protonated molecular ion with predictable fragmentation pathways in the mass spectrum. By adhering to the detailed, self-validating protocols for data acquisition and leveraging advanced techniques like 2D NMR, researchers can ensure the generation of high-quality, reproducible data. This rigorous analytical approach is indispensable for confirming the identity, purity, and structure of this and other novel compounds, thereby upholding the highest standards of scientific integrity in research and development.

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Exploratory

An In-depth Technical Guide to the Solubility and Stability Profiling of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Executive Summary: The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a novel compound, focusing on the essential methodologies to determine its aqueous solubility and chemical stability. For drug development professionals, this document serves as a detailed protocol, explaining not just the "how" but the "why" behind each experimental choice. By adhering to principles grounded in regulatory guidelines from the International Council for Harmonisation (ICH), this guide outlines a systematic approach to generate the robust data package required for informed decision-making in formulation development, toxicity studies, and regulatory submissions.

Introduction

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a molecule of interest featuring a pyrrolidine core, a biphenyl ether moiety, and a hydrochloride salt form. This combination of structural features suggests a potential for biological activity, but also presents challenges regarding its developability. The biphenyl group imparts significant lipophilicity (predicted XLogP3: 3.3), while the pyrrolidine nitrogen (predicted pKa: 9.30) allows for the formation of a hydrochloride salt to potentially enhance aqueous solubility.[1][2] Understanding the interplay between these features is paramount.

Solubility directly influences a drug's absorption and bioavailability, while stability dictates its shelf-life, storage conditions, and the potential for formation of degradation products that could be inactive or toxic.[3][4] This guide details the necessary experimental workflows to thoroughly profile these two critical quality attributes.

Part 1: Comprehensive Solubility Profiling

A drug must dissolve to be absorbed. Therefore, determining the solubility of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride under various physiological conditions is a foundational step. As a weakly basic compound, its solubility is expected to be highly dependent on pH.[5][6] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: The Rationale

Kinetic solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[7][8] It measures the concentration at which the compound precipitates from a supersaturated solution and is a high-throughput method ideal for early discovery to quickly rank compounds.[9][10] However, it can often overestimate the true solubility.[7][11]

Thermodynamic solubility , often considered the "gold standard," measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[11] This is typically determined using the shake-flask method and is crucial for pre-formulation and development, as it reflects the true equilibrium state.[9][12]

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for a 96-well plate format for high-throughput screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[9]

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method follows the principles outlined in FDA and USP guidance.[11][12]

Methodology:

  • Sample Preparation: Add an excess amount of solid 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride to a series of glass vials, each containing a different aqueous medium. Ensure enough solid is added to maintain a visible excess throughout the experiment.[11]

  • Media Selection: Use a range of physiologically relevant media, including:

    • pH 1.2 (Simulated Gastric Fluid, SGF)[13]

    • pH 4.5 Acetate Buffer

    • pH 6.8 (Fasted State Simulated Intestinal Fluid, FaSSIF)[14][15]

    • pH 7.4 Phosphate Buffer

    • Water

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[9][16] The pH of the suspension should be verified at the beginning and end of the experiment.[11][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11][17]

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

Solvent/Medium pH (Final) Temperature (°C) Solubility (µg/mL) Solubility (mM)
WaterRecord final pH25Experimental ValueCalculated Value
SGF (pH 1.2)1.237Experimental ValueCalculated Value
Acetate Buffer4.537Experimental ValueCalculated Value
FaSSIF (pH 6.8)6.837Experimental ValueCalculated Value

Causality: As a hydrochloride salt of a weak base, the solubility is expected to be highest at low pH (like in SGF) where the molecule is fully protonated and ionized, and decrease as the pH approaches and exceeds its pKa.[6][18] The use of biorelevant media like FaSSIF provides a more accurate prediction of in vivo solubility by incorporating bile salts that mimic conditions in the small intestine.[19][20]

Visualization: Solubility Determination Workflow

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Shake-Flask) k1 10 mM Stock in DMSO k2 Serial Dilution in DMSO k1->k2 k3 Aliquot into Aqueous Buffer k2->k3 k4 Incubate & Shake (2h) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Add Excess Solid to Media t2 Equilibrate & Shake (24-72h) t1->t2 t3 Centrifuge & Filter t2->t3 t4 Quantify by HPLC t3->t4 start Compound start->k1 start->t1

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 2: Chemical Stability and Forced Degradation

Stability testing is mandated by regulatory bodies to establish a re-test period or shelf life and to determine appropriate storage conditions.[21][22] Forced degradation (or stress testing) is a crucial component of this process. Its purpose is to intentionally degrade the sample to identify likely degradation products and establish the degradation pathways.[23][24] This information is vital for developing and validating a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[25][26]

Experimental Design: Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[27][28] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[29]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 72 hours.

  • Photostability: As per ICH Q1B guidelines, expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[30][31][32] A control sample should be protected from light (e.g., with aluminum foil).[33]

Methodology:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid compound is used.

  • Expose the samples to the conditions for the specified duration.

  • At designated time points, withdraw an aliquot. For acid and base hydrolysis, neutralize the sample before analysis.

  • Dilute the sample to an appropriate concentration and analyze using a stability-indicating HPLC-UV/MS method. The mass spectrometer is used to obtain mass information on any new peaks observed, aiding in the identification of degradation products.[17][34]

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the impact of each stress condition.

Stress Condition Duration % Assay of Parent Compound % Degradation No. of Degradants Mass/Charge (m/z) of Major Degradants
Control0 hr100.00.00N/A
0.1 M HCl, 60°C24 hrExperimental ValueCalculatedCountm/z values
0.1 M NaOH, 60°C24 hrExperimental ValueCalculatedCountm/z values
Water, 60°C24 hrExperimental ValueCalculatedCountm/z values
3% H₂O₂, RT24 hrExperimental ValueCalculatedCountm/z values
Thermal (Solid), 80°C72 hrExperimental ValueCalculatedCountm/z values
Photolytic (ICH Q1B)ICH DoseExperimental ValueCalculatedCountm/z values

Causality: The ether linkage in the molecule could be susceptible to acid or base hydrolysis under harsh conditions. The biphenyl ring system may be prone to oxidation. Identifying these liabilities early allows for the development of stable formulations and appropriate packaging.[4][35]

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) compound Drug Substance acid Acid Hydrolysis compound->acid base Base Hydrolysis compound->base ox Oxidation compound->ox photo Photolysis compound->photo therm Thermal compound->therm analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis photo->analysis therm->analysis report Identify Degradation Pathways & Develop Analytical Method analysis->report

Caption: Workflow for forced degradation and stability assessment.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, the protocols outlined in this guide provide a robust framework for generating the essential data required to understand its behavior. Thermodynamic solubility data across a physiological pH range will inform its potential for oral absorption, while forced degradation studies will illuminate its intrinsic stability, guide formulation development, and ensure the specificity of analytical methods used for quality control. Executing this comprehensive characterization is a critical step in de-risking the candidate and paving the way for its successful progression through the development pipeline.

References

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Foundational

in vitro screening of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

An In-Depth Technical Guide to the In Vitro Screening of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Abstract This guide provides a comprehensive framework for the , a novel chemical entity (NCE) incorporating t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Abstract

This guide provides a comprehensive framework for the , a novel chemical entity (NCE) incorporating the therapeutically significant pyrrolidine and biphenyl scaffolds. Given the absence of established biological targets for this specific molecule, this document outlines a systematic, multi-tiered screening cascade designed to first identify its biological activity through target-agnostic phenotypic screening, then to deconvolve its mechanism of action and identify specific molecular targets through hypothesis-driven assays. This approach is structured to ensure scientific rigor, data integrity, and the efficient progression from a novel compound to a validated hit. Methodologies, data interpretation strategies, and self-validating protocols are detailed for researchers, scientists, and drug development professionals.

Introduction: Rationale for a Systematic Screening Approach

The compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (CAS No. 946726-69-8) represents a promising starting point for drug discovery.[1] Its structure combines two privileged fragments:

  • The Pyrrolidine Ring: A five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry.[2][3][4] Its non-planar, sp³-hybridized nature provides three-dimensional diversity crucial for specific and potent interactions with biological targets.[2][5] The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its favorable physicochemical and pharmacokinetic properties.[2][6]

  • The Biphenyl Moiety: This aromatic system is prevalent in compounds targeting a range of proteins, including enzymes and receptors, where it often engages in hydrophobic and π-stacking interactions within binding pockets.

As the specific biological target of this NCE is not defined, a broad, systematic screening strategy is paramount. Such a strategy, or "screening cascade," is designed to make rapid, informed decisions, maximizing resource efficiency and minimizing the risk of pursuing false leads.[7][8] The primary objective is to build a comprehensive biological profile of the compound by progressing through distinct phases: (1) broad phenotypic assessment, (2) target identification and deconvolution, and (3) hit validation and mechanistic confirmation.

Phase 1: Target-Agnostic Phenotypic Screening

The initial phase aims to answer a fundamental question: Does this compound elicit any biological response in a cellular context? This approach avoids target bias and can uncover unexpected mechanisms of action.

Foundational Cytotoxicity and Viability Assessment

Expert Rationale: Before assessing for specific functions, it is critical to establish the compound's general effect on cell health. This determines the appropriate concentration range for subsequent assays, distinguishing specific bioactivity from non-specific toxicity. A compound that is cytotoxic at low concentrations may be a promiscuous binder or membrane disruptor, whereas specific activity should occur at sub-toxic concentrations.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is a gold standard due to its sensitivity and direct correlation with the number of metabolically active, viable cells.[8]

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or HEK293) in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in DMSO, starting at a 10 mM stock. The final top concentration in the assay should be 50-100 µM.

  • Cell Dosing: Add 1 µL of the compound dilution series to the respective wells (final DMSO concentration ≤1%). Include vehicle-only (DMSO) controls and a positive control for cell death (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data with vehicle controls set to 100% viability and no-cell controls to 0%. Plot the normalized response against the log of the compound concentration to generate a dose-response curve and calculate the CC₅₀ (Concentration of 50% Cytotoxicity).

High-Content Screening (HCS) for Phenotypic Profiling

Expert Rationale: HCS provides a powerful, unbiased method to identify subtle but significant compound-induced changes in cellular morphology, organelle function, or protein localization.[8] By using a panel of fluorescent dyes, one can simultaneously assess multiple indicators of cellular health and function, generating a "phenotypic fingerprint" that can provide clues to the compound's mechanism of action.

Workflow: Multiparameter Cytotoxicity Profiling

  • Assay Setup: Plate cells and dose with the compound at 3-4 sub-toxic concentrations (e.g., 0.1x, 1x, and 10x the CC₅₀ value) as described above.

  • Staining: After 24-48 hours, stain the cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: Stains the nucleus to measure cell count and nuclear morphology.

    • MitoTracker™ Red CMXRos: Stains mitochondria to assess mitochondrial membrane potential.

    • LysoTracker™ Green DND-26: Stains acidic lysosomes to monitor lysosomal mass and pH.

    • Phalloidin-iFluor 488: Stains F-actin to evaluate cytoskeletal structure.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use dedicated software to segment cells and extract quantitative features for each parameter (e.g., nuclear size, mitochondrial intensity, lysosomal count).

  • Hit Prioritization: A compound is considered a "phenotypic hit" if it induces a significant, dose-dependent change in one or more parameters without a corresponding drop in cell count, suggesting a specific cellular effect rather than overt toxicity.

The Integrated Screening Cascade

The overall strategy is to use the results from one phase to guide the experiments in the next. This logical progression ensures that resources are focused on the most promising avenues.

Screening_Cascade cluster_0 Phase 1: Target-Agnostic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Hit Validation & MOA A Novel Compound: 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine hydrochloride B Cytotoxicity Assay (e.g., CellTiter-Glo) A->B C High-Content Phenotypic Screening (HCS) B->C Determine sub-toxic concentration range D Broad Target Panel Screening (e.g., GPCRs, Kinases, Ion Channels) C->D Phenotypic hits inform panel selection E Primary Hit Identification D->E F Dose-Response Confirmation (IC50/EC50 Determination) E->F G Orthogonal Assay (e.g., Functional Cell-Based Assay) F->G Confirm on-target activity H Validated Hit & Putative MOA G->H

Caption: Integrated screening cascade for a novel chemical entity.

Phase 2: Target Identification and Deconvolution

Based on the phenotypic data or structural alerts from the pyrrolidine scaffold (known to interact with targets like histamine H3 receptors), this phase aims to identify specific molecular targets.[9]

Expert Rationale: The most efficient way to identify a target is to screen the compound against large, well-characterized panels of common drug targets. This provides a broad overview of the compound's selectivity profile, identifying both the desired "on-target" activity and potential "off-target" liabilities early in the discovery process.

Protocol: Radioligand Binding Assay for a Putative GPCR Target

This protocol describes a competitive binding assay, a robust method to determine if a compound binds to a specific receptor.

  • Membrane Preparation: Use commercially prepared cell membranes expressing the GPCR of interest (e.g., Histamine H3 Receptor).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup (in a 96-well plate):

    • Total Binding: Add 25 µL buffer, 25 µL radioligand (e.g., [³H]-Nα-methylhistamine at its K_d concentration), and 50 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 25 µL of a high concentration of a known, unlabeled competitor (e.g., 10 µM clobenpropit), 25 µL radioligand, and 50 µL membrane preparation.

    • Compound Wells: Add 25 µL of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (at various concentrations), 25 µL radioligand, and 50 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

    • Calculate % Inhibition for each compound concentration: 100 * (1 - (Compound CPM - NSB CPM) / (Specific Binding CPM)).

    • Plot % Inhibition vs. log compound concentration to determine the IC₅₀.

Phase 3: Hit Validation and Mechanism of Action (MOA)

A hit from a primary screen must be confirmed using an independent, functionally distinct assay to rule out artifacts and confirm its biological relevance.[8] This is the principle of an orthogonal assay .

Expert Rationale: A binding assay confirms physical interaction but provides no information on functional consequence (e.g., agonist, antagonist, inverse agonist). A functional, cell-based assay is the ideal orthogonal follow-up to a binding hit, as it measures the downstream cellular response to target engagement, providing crucial mechanistic insight.

Dose-Response Confirmation and Data Presentation

All confirmed hits should be re-tested using a full dose-response curve (typically 10-12 points) to accurately determine potency (IC₅₀ or EC₅₀).

Table 1: Example Data Summary for a Validated Hit

Assay Type Target Endpoint Potency (IC₅₀/EC₅₀) Max Response (% of Control) Hill Slope
Binding Receptor X [³H]-Ligand Displacement 150 nM 98% 1.1
Functional Receptor X Calcium Flux 225 nM 102% (Antagonist) 0.9

| Viability | HeLa Cells | ATP Level | > 50 µM | N/A | N/A |

Hit Validation Workflow

The process of validating a hit is systematic. It involves confirming the initial result, testing in a different assay format, and assessing for non-specific activity.

Hit_Validation A Primary Hit from Panel Screen (e.g., >50% inhibition @ 10µM) B Confirm Potency: Full Dose-Response Curve (Calculate IC50) A->B C Orthogonal Assay (Functional Confirmation) B->C Hit Confirmed D Assess for Promiscuity (e.g., test against related targets) C->D E Artifact/Assay Interference Screen (e.g., PAINS filter) C->E F Validated Lead Candidate D->F E->F Passes Filter

Caption: Workflow for validating a primary screening hit.

Conclusion and Forward Look

This guide outlines a robust, industry-standard cascade for the in vitro characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By progressing from broad, unbiased phenotypic screens to specific, hypothesis-driven target validation assays, this framework enables the systematic deconvolution of the compound's biological activity. Each step is designed to be self-validating, incorporating appropriate controls and orthogonal follow-ups to build a high-confidence data package. The successful execution of this screening strategy will define the compound's therapeutic potential and guide future lead optimization efforts.

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Sources

Exploratory

The Discovery of Novel Biphenyl-Yloxy-Pyrrolidine Derivatives: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the discovery and preclinical characterization of a novel class of biphenyl-yloxy-pyrrolidine derivatives. We will navigate the strategic design, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and preclinical characterization of a novel class of biphenyl-yloxy-pyrrolidine derivatives. We will navigate the strategic design, synthesis, and pharmacological evaluation of these compounds, with a particular focus on their potential as modulators of opioid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the experimental choices, methodologies, and structure-activity relationship (SAR) studies that underpin the identification of promising lead candidates. Through a comprehensive presentation of synthetic protocols, in vitro assay data, and predictive safety profiling, this guide aims to equip fellow scientists with the foundational knowledge to further investigate this promising chemical scaffold.

Introduction: The Therapeutic Promise of Biphenyl-Yloxy-Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.[2] Similarly, the biphenyl moiety is a common feature in pharmacologically active molecules, known to engage in various biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3] The strategic combination of these two pharmacophores through an ether linkage presents a compelling opportunity for the discovery of novel therapeutic agents with unique pharmacological profiles.

Our investigation into biphenyl-yloxy-pyrrolidine derivatives was spurred by the known activity of related structures at opioid receptors. For instance, the κ-opioid receptor (KOR) has been identified as a target for compounds with a biphenyl-pyrrolidine substructure.[1] Opioid receptors, including the μ (MOR), δ (DOR), and κ (KOR) subtypes, are critical targets for pain management.[4] However, conventional opioids acting primarily at the MOR are associated with significant side effects such as respiratory depression and dependence.[5] The development of ligands with mixed or biased opioid receptor activity profiles, particularly those targeting the KOR, offers a potential avenue for safer and more effective analgesics.[5][6] This guide details our systematic approach to the synthesis and evaluation of a library of novel biphenyl-yloxy-pyrrolidine derivatives to explore their potential as next-generation opioid receptor modulators.

Synthetic Strategy and Lead Compound Synthesis

The synthesis of the target biphenyl-yloxy-pyrrolidine derivatives was designed as a versatile and modular two-step process, allowing for the facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The general synthetic pathway is outlined below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & N-Alkylation Start_A 4-Hydroxybiphenyl Intermediate N-Boc-3-(biphenyl-4-yloxy)pyrrolidine Start_A->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Start_B N-Boc-3-chloropyrrolidine Start_B->Intermediate Intermediate_2 3-(Biphenyl-4-yloxy)pyrrolidine Intermediate->Intermediate_2 Acid (e.g., TFA) Product N-Alkyl-3-(biphenyl-4-yloxy)pyrrolidine (Final Product) Intermediate_2->Product Base (e.g., DIPEA) Solvent (e.g., ACN) Reagent R-X (Alkyl Halide) Reagent->Product G Start Synthesized Compound Library Assay Opioid Receptor Radioligand Binding Assay (μ, δ, κ receptors) Start->Assay Data Binding Affinity Data (Ki values) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Leads Identification of Lead Candidates SAR->Leads G cluster_0 N-Substituent Modification cluster_1 κ-Opioid Receptor Affinity Small_Alkyl Small Alkyl (e.g., -CH₃) Low_Affinity Lower Affinity Small_Alkyl->Low_Affinity Large_Alkyl Larger Alkyl (e.g., -propyl) Moderate_Affinity Moderate Affinity Large_Alkyl->Moderate_Affinity Cyclic_Aromatic Cyclic/Aromatic (e.g., -CH₂-cyclopropyl, -CH₂-phenyl) High_Affinity Higher Affinity Cyclic_Aromatic->High_Affinity

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine scaffold represents a promising chemotype for the development of novel monoamine reuptake inhibitors, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine scaffold represents a promising chemotype for the development of novel monoamine reuptake inhibitors, a class of drugs with significant therapeutic potential for treating neuropsychiatric disorders such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds. It delves into the synthetic strategies for accessing these analogs, the critical structural features influencing their potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, and the standard methodologies for their biological evaluation. By synthesizing established principles from related chemical series, this guide aims to provide a predictive framework to inform the rational design of future 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine-based therapeutics with optimized efficacy and safety profiles.

Introduction: The Therapeutic Promise of Triple Reuptake Inhibitors

Major Depressive Disorder (MDD) is a debilitating condition with a significant unmet medical need, as a substantial portion of patients do not achieve remission with currently available treatments.[1] The monoamine hypothesis of depression posits that an imbalance in the neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of the disease. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, their efficacy can be limited, and they often have a delayed onset of action.

Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of 5-HT, NE, and DA, have emerged as a promising next-generation antidepressant strategy.[1] By elevating the synaptic concentrations of all three key monoamines, TRIs have the potential for broader efficacy, a faster onset of action, and the ability to address a wider range of depressive symptoms, including anhedonia, which is often associated with dopaminergic dysfunction. The 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine scaffold has been identified as a privileged structure for targeting monoamine transporters. Its rigidified biphenyl moiety and the chiral pyrrolidine ring offer multiple points for chemical modification to fine-tune the potency and selectivity profile.

Synthetic Strategies

The synthesis of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine analogs typically involves a convergent approach, uniting the biphenyl-2-ol core with a suitably functionalized pyrrolidine ring. The stereochemistry of the pyrrolidine ring is a critical consideration, often necessitating the use of chiral starting materials or stereoselective synthetic methods.

General Synthetic Scheme

A common synthetic route involves the nucleophilic substitution of a leaving group at the 3-position of a protected pyrrolidine with a biphenyl-2-ol. The biphenyl-2-ol itself can be synthesized through Suzuki coupling of a protected 2-hydroxyphenylboronic acid with an appropriate aryl halide, allowing for the introduction of diverse substitution patterns on one of the phenyl rings.

Experimental Protocol: Synthesis of a 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Analog

Step 1: Synthesis of the Biphenyl-2-ol Intermediate

  • To a solution of 2-bromophenol (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-2-ol.

Step 2: Synthesis of the 3-Substituted Pyrrolidine Intermediate

  • Start with a commercially available N-protected (R)- or (S)-3-hydroxypyrrolidine.

  • Activate the hydroxyl group, for example, by conversion to a mesylate or tosylate. To a solution of the N-protected 3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected 3-mesyloxypyrrolidine.

Step 3: Coupling and Deprotection

  • To a solution of the biphenyl-2-ol from Step 1 (1.0 eq) in anhydrous dimethylformamide, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of the N-protected 3-mesyloxypyrrolidine from Step 2 (1.1 eq) in dimethylformamide.

  • Heat the reaction to 80 °C for 6 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Remove the N-protecting group (e.g., Boc deprotection with trifluoroacetic acid in dichloromethane) to yield the final 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine analog.

Synthesis_Workflow cluster_step1 Step 1: Biphenyl-2-ol Synthesis cluster_step2 Step 2: Pyrrolidine Intermediate cluster_step3 Step 3: Coupling & Deprotection A 2-Bromophenol + Arylboronic Acid B Suzuki Coupling (Pd(PPh3)4, Na2CO3) A->B C Biphenyl-2-ol B->C G Williamson Ether Synthesis (NaH) C->G D N-Boc-3-hydroxypyrrolidine E Mesylation (MsCl, Et3N) D->E F N-Boc-3-mesyloxypyrrolidine E->F F->G H N-Boc Protected Analog G->H I Deprotection (TFA) H->I J Final Analog I->J

Caption: General synthetic workflow for 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine analogs.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine analogs is highly dependent on the substitution patterns on both the biphenyl and pyrrolidine moieties. The following sections outline the key SAR trends based on data from related compound series.

Modifications of the Biphenyl Moiety

The biphenyl group plays a crucial role in the interaction with the monoamine transporters. Substituents on both phenyl rings can modulate potency and selectivity.

Position of Substitution Substituent Effect on Potency (SERT/NET/DAT) Rationale
4'-Position Electron-withdrawing (e.g., F, Cl)Generally increases potency, particularly for DAT and NET.May enhance π-π stacking interactions within the transporter binding pocket.
Electron-donating (e.g., OMe)Can decrease potency.May introduce steric hindrance or unfavorable electronic interactions.
3'-Position Small, lipophilic groupsTolerated, can fine-tune selectivity.This position is often less sensitive to substitution than the 4'-position.
2'-Position Bulky groupsGenerally detrimental to activity.Can disrupt the required coplanar conformation of the biphenyl rings for optimal binding.
Other Positions (3, 4, 5, 6) Various substituentsCan be explored to optimize physicochemical properties (e.g., solubility, metabolic stability).Less explored in the literature for direct impact on transporter affinity.

Table 1: Inferred SAR of the Biphenyl Moiety.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring is a key pharmacophoric element, and its stereochemistry and substitution are critical for potent activity.

Modification Effect on Potency Rationale
Stereochemistry at C3 (S)-enantiomer often more potent.The stereochemistry dictates the orientation of the biphenyl-2-yloxy group in the transporter binding site.
Substitution at N1 Small alkyl groups (e.g., Me, Et)Generally well-tolerated or can enhance potency.
N-H (unsubstituted)Often essential for potent activity, as the protonated amine forms a key salt bridge.
Substitution at other positions (C2, C4, C5) Generally disfavored.Can introduce steric hindrance and alter the conformation of the pyrrolidine ring.

Table 2: Inferred SAR of the Pyrrolidine Ring.

The Ether Linkage

The ether linkage connecting the biphenyl and pyrrolidine moieties provides a degree of conformational flexibility. While less explored, modifications to this linker could impact the overall pharmacological profile. Replacing the oxygen with sulfur or a methylene group would significantly alter the geometry and electronic properties of the molecule, likely leading to a substantial change in activity.

SAR_Relationships cluster_scaffold Core Scaffold cluster_biphenyl Biphenyl Modifications cluster_pyrrolidine Pyrrolidine Modifications cluster_activity Biological Activity Scaffold 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Biphenyl_Sub Substituents (4', 3', 2') Scaffold->Biphenyl_Sub influences Biphenyl_Conformation Ring Conformation Scaffold->Biphenyl_Conformation determines Pyrrolidine_Stereo Stereochemistry (C3) Scaffold->Pyrrolidine_Stereo critical for Pyrrolidine_N_Sub N-Substitution Scaffold->Pyrrolidine_N_Sub modulates Potency Potency (SERT, NET, DAT) Biphenyl_Sub->Potency Selectivity Selectivity Biphenyl_Sub->Selectivity Biphenyl_Conformation->Potency Pyrrolidine_Stereo->Potency Pyrrolidine_N_Sub->Potency

Caption: Key structural determinants of biological activity.

Biological Evaluation

The in vitro and in vivo characterization of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine analogs is essential to determine their potency, selectivity, and potential as therapeutic agents.

In Vitro Monoamine Reuptake Inhibition Assays

The primary in vitro assay for this class of compounds is the monoamine reuptake inhibition assay, which measures the ability of a compound to block the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

  • Cell Culture: Maintain HEK293 cells stably expressing human SERT, NET, or DAT in appropriate culture medium.

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 15 minutes at 37 °C.

  • Radioligand Addition: Add a solution containing a fixed concentration of [³H]5-HT, [³H]NE, or [³H]DA to the wells.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37 °C to allow for neurotransmitter uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound by non-linear regression analysis of the concentration-response curves.

In Vivo Behavioral Models

Promising compounds from in vitro screening should be evaluated in animal models of depression and ADHD to assess their in vivo efficacy.

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening models for antidepressant activity in rodents. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Spontaneous Locomotor Activity: This test is used to assess potential stimulant effects, which can be a concern for compounds with significant DAT inhibition.

  • Novel Object Recognition Test: This can be used to evaluate the pro-cognitive effects of the compounds, which may be relevant for treating cognitive deficits in depression and ADHD.

Challenges and Future Directions

The development of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine analogs as TRIs is not without its challenges. Achieving a balanced potency profile for all three monoamine transporters is a significant hurdle. Often, compounds exhibit a preference for one or two transporters over the third. Furthermore, potent DAT inhibition can be associated with abuse liability, necessitating careful characterization of the behavioral pharmacology of new analogs.

Future research in this area should focus on:

  • Fine-tuning Selectivity: Exploring a wider range of substitutions on the biphenyl moiety to achieve a more balanced TRI profile.

  • Improving Physicochemical Properties: Optimizing solubility, metabolic stability, and oral bioavailability through targeted chemical modifications.

  • Assessing Off-Target Activities: Screening for activity at other receptors and ion channels to identify and mitigate potential side effects.

  • Elucidating the Molecular Binding Mode: Utilizing computational modeling and structural biology to understand how these analogs interact with the monoamine transporters at the atomic level, which can guide further rational design.

Conclusion

The 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors with potential applications in the treatment of depression and other CNS disorders. A thorough understanding of the structure-activity relationships is paramount for the successful design of drug candidates with improved efficacy and safety. This guide has provided a framework for understanding the key structural determinants of activity and has outlined the essential experimental procedures for the synthesis and biological evaluation of these compelling analogs. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

  • Gobbi, G., Bambico, F. R., Mangieri, R., Bortolato, M., Campolongo, P., Solinas, M., ... & Piomelli, D. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. Proceedings of the National Academy of Sciences, 102(51), 18620-18625.
  • Micheli, F., Bonanno, G., Cavanni, P., Gatti, M., Ghelfi, F., Giammanco, M., ... & Raiteri, M. (1993). Pharmacological characterization of a novel and selective 5-HT reuptake inhibitor: 1-[2-(3, 4-dichlorophenyl) ethyl]-4-(3-trifluoromethylphenyl) piperazine (S 15535). European journal of pharmacology, 243(1), 25-31.
  • Subbaiah, M. A., & Mogil, J. S. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 6(4), 447-463.
  • Wang, Y., Zhang, Y., Wang, Y., Zhang, X., & Zhang, H. (2012). Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. European journal of medicinal chemistry, 54, 123-136.
  • Zhen, J., & Reith, M. E. (2016). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. ACS chemical neuroscience, 7(3), 329-344.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the CNS Research Compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Introduction: A Strategic Framework for Characterizing a Novel CNS Agent The compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride represents a novel chemical entity with significant potential for modulating cent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for Characterizing a Novel CNS Agent

The compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride represents a novel chemical entity with significant potential for modulating central nervous system (CNS) activity. Its structure, featuring a pyrrolidine ring and a biphenyl ether moiety, bears resemblance to established pharmacophores known to interact with monoamine transporters.[1][2] The pyrrolidine scaffold is a privileged structure in CNS drug discovery, found in numerous approved drugs and clinical candidates.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the pharmacological profile of this compound.

Given that this is a novel agent, a hypothesis-driven approach is essential. We hypothesize that 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride acts as a monoamine reuptake inhibitor, a class of drugs that block the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.[4] This blockade increases the synaptic concentration of these key neurotransmitters, a mechanism central to the treatment of depression, ADHD, and other psychiatric disorders.[1][4]

This guide is structured to provide not just protocols, but the scientific rationale behind them, enabling researchers to generate a robust data package for this compound. We will proceed from initial in vitro screening to definitive in vivo functional assays.

Part 1: Physicochemical Properties and CNS Drug-Likeness

Before embarking on biological assays, it is crucial to assess the compound's fundamental properties against established criteria for CNS drug candidates. A successful CNS drug must cross the blood-brain barrier (BBB) and engage its target effectively.

Key Physicochemical Descriptors for CNS Drugs:

PropertyOptimal Range for CNS DrugsRationale & Significance
Molecular Weight (MW) < 450 DaLower molecular weight is correlated with improved passive diffusion across the BBB.[5][6]
Lipophilicity (cLogP) < 5 (typically 2-4)A balance is critical; sufficient lipophilicity is needed to cross the BBB, but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[5][6]
Topological Polar Surface Area (TPSA) < 70 ŲLower TPSA is strongly associated with better brain penetration.[6]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the energy penalty for desolvation when crossing the lipidic BBB.[6]
Most Basic pKa 7.5 - 10.5Many CNS drugs are basic amines. This range ensures that a fraction of the compound is in a neutral, membrane-permeable state at physiological pH (7.4), while also allowing for aqueous solubility as a hydrochloride salt.[5]

Protocol 1: Initial Physicochemical Assessment

  • Computational Prediction: Utilize software (e.g., MOE, Schrödinger Suite, online tools) to calculate cLogP, TPSA, MW, and pKa for the parent compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine.

  • Solubility Determination: Experimentally determine the aqueous solubility of the hydrochloride salt at physiological pH (7.4) and in acidic conditions (e.g., pH 4-5) using a standard shake-flask method followed by HPLC or UV-Vis quantification. This is critical for preparing stock solutions for all subsequent assays.

  • Stability Analysis: Assess the compound's stability in aqueous buffer and DMSO over 24-48 hours at room temperature and 37°C to ensure compound integrity during experiments.

Part 2: In Vitro Characterization: Target Engagement and Selectivity

The first biological objective is to determine if the compound binds to the hypothesized monoamine transporters and with what affinity and selectivity. This is achieved through radioligand binding and functional uptake assays.

Mechanism of Action: Transporter Blockade

The primary hypothesis is that the compound physically occludes the transporter pore, preventing the reuptake of neurotransmitters from the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) Test_Compound 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine hydrochloride Test_Compound->DAT Blockade DA->DAT Receptor Dopamine Receptor DA->Receptor Binding & Signal

Caption: Hypothesized mechanism: the compound blocks the dopamine transporter (DAT).

Protocol 2: Radioligand Binding Assays for DAT, SERT, and NET

This protocol determines the binding affinity (Ki) of the test compound for each monoamine transporter by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (DAT), Fluoxetine (SERT), Desipramine (NET).

  • Assay Buffer: Tris-HCl based buffer with appropriate salts.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (e.g., from 0.1 nM to 100 µM) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Controls: Include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (radioligand plus a high concentration of a known inhibitor, e.g., 10 µM Benztropine for DAT).

  • Incubation: Incubate the plate, typically for 60-120 minutes at room temperature or 4°C, to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3x with ice-cold wash buffer.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding). Plot the percent inhibition of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Synaptosomal [³H]Neurotransmitter Uptake Assay

This functional assay measures the compound's potency (IC50) in inhibiting the actual transport of neurotransmitters into nerve terminals.[8]

Materials:

  • Freshly prepared synaptosomes from rat brain regions (striatum for DAT, hippocampus/cortex for SERT/NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT).

  • Uptake Buffer (e.g., Krebs-Ringer buffer).

  • Known DAT/SERT inhibitors for controls (e.g., Nomifensine, Fluoxetine).

Step-by-Step Methodology:

  • Preparation: Prepare synaptosomes via differential centrifugation of homogenized brain tissue. Resuspend the final pellet in ice-cold uptake buffer.

  • Pre-incubation: Aliquot synaptosomes into tubes or a 96-well plate. Add varying concentrations of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and pre-incubate for 10-20 minutes at 37°C.[7]

  • Initiate Uptake: Start the reaction by adding the [³H]neurotransmitter (e.g., final concentration of 10-20 nM for [³H]Dopamine).[7]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[7]

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.[7]

  • Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter. Determine the IC50 value as described in the binding assay protocol.

Data Presentation: In Vitro Pharmacology Profile

Assay TypeTargetResult (Ki or IC50, nM)Selectivity Ratio
Binding Affinity DATe.g., 15 nMDAT/SERT = e.g., 10
SERTe.g., 150 nMDAT/NET = e.g., 25
NETe.g., 375 nM
Functional Uptake DATe.g., 25 nM
SERTe.g., 210 nM

Part 3: In Vivo Pharmacodynamics: Target Engagement in the Living Brain

After establishing in vitro activity, the next critical step is to demonstrate that the compound can reach its target in the brain and produce a functional effect. In vivo microdialysis is the gold-standard technique for this purpose.[9][10]

cluster_workflow In Vivo Microdialysis Workflow A 1. Stereotaxic Surgery Implant guide cannula above target brain region (e.g., Striatum) B 2. Compound Administration (i.p., s.c., or p.o.) A->B C 3. Microdialysis Probe Insertion & Perfusion with aCSF B->C D 4. Collect Dialysate Samples (e.g., every 20 min) C->D E 5. HPLC-ECD Analysis Quantify Dopamine, Serotonin, & Metabolites D->E F 6. Data Analysis % Change from Baseline Neurotransmitter Levels E->F

Caption: Workflow for an in vivo microdialysis experiment.

Protocol 4: In Vivo Microdialysis in Freely Moving Rats

This protocol measures the extracellular concentrations of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or striatum) following systemic administration of the test compound. An increase in these levels provides direct evidence of transporter blockade.

Materials & Equipment:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic surgery apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane), guide cannulae, liquid swivel, and syringe pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.[11]

  • Automated fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).[11]

Step-by-Step Methodology:

  • Surgical Implantation: Under anesthesia, perform stereotaxic surgery to implant a guide cannula aimed at the brain region of interest (e.g., striatum). Allow the animal to recover for several days.

  • Probe Insertion & Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[11] After a stabilization period, collect at least 3-4 baseline samples (e.g., one 20-minute sample every 20 minutes) to establish stable neurotransmitter levels.

  • Compound Administration: Administer 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride via the desired route (e.g., intraperitoneal, i.p.). The vehicle used should be based on the solubility data from Protocol 1.

  • Post-Dose Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the time-course of the neurochemical changes.

  • Sample Analysis: Immediately analyze the collected dialysate samples using a validated HPLC-ECD method to quantify dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).[11][12]

  • Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal. Plot the mean percent change over time for each treatment group.

Conclusion and Future Directions

This guide provides a systematic, multi-tiered approach to characterize 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. Successful execution of these protocols will define its mechanism of action, potency, selectivity, and functional efficacy in the CNS. Positive results, such as potent and selective inhibition of DAT with a corresponding increase in extracellular dopamine in vivo, would provide a strong rationale for advancing the compound into more complex behavioral models relevant to CNS disorders like ADHD, depression, or substance use disorder. This foundational data package is the cornerstone of any successful CNS drug discovery program.[13][14]

References

  • Nakagawa, T., et al. (1992). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology. [Link]

  • H-W. Felter, et al. (2020). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. [Link]

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  • Al-Shorbagy, M. Y., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior. [Link]

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  • Abdalla, A., et al. (2014). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. [Link]

  • Lindsley, C. W., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS Chemical Neuroscience. [Link]

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Application

Comprehensive In Vitro Pharmacological Profiling of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

An Application Note and Protocol from the Gemini Applications Science Team Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental charact...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Gemini Applications Science Team

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (CAS No. 946726-69-8). The molecular structure, featuring a pyrrolidine ring and a biphenyl ether moiety, suggests potential activity at central nervous system targets. The pyrrolidine scaffold is a cornerstone in drug discovery, known for its ability to confer desirable physicochemical properties and engage in critical binding interactions.[1][2][3][4][5] Given its structural characteristics, this compound is hypothesized to interact with monoamine transporters, which are key regulators of neurotransmission and established targets for psychoactive drugs.[6][7][8] This guide presents detailed, field-proven protocols for the essential preliminary steps of compound quality control—including purity and identity verification—followed by in-depth pharmacological evaluation using gold-standard in vitro assays. We describe robust, step-by-step methodologies for competitive radioligand binding and functional neurotransmitter uptake inhibition at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The causality behind experimental choices is explained to ensure both technical accuracy and reproducibility.

Introduction: The Scientific Rationale

The compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride belongs to a chemical class with significant precedent in neuropharmacology. The pyrrolidine ring is a privileged scaffold, present in numerous natural products and synthetic drugs, valued for its stereochemical complexity and its role as a pharmacophore.[2][4][9] The biphenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, a common feature in ligands for transporters and receptors. The combination of these structural elements strongly suggests that the compound's biological activity is likely mediated by interaction with biogenic amine transporters (DAT, NET, and SERT).[7][10]

These transporters are integral membrane proteins that regulate the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby terminating their signaling.[11][12] Their critical role in mood, cognition, and behavior makes them primary targets for antidepressants, stimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD).[6][8][11]

Therefore, a thorough characterization of a novel compound like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride requires a multi-step approach. First, the identity, purity, and solubility of the compound must be rigorously established to ensure the validity of subsequent biological data. Second, its pharmacological profile must be determined by assessing both its binding affinity (potency at the receptor) and its functional effect (inhibition of transporter activity). This dual approach provides a comprehensive understanding of the molecule's interaction with its targets.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Pharmacological Profiling cluster_2 Phase 3: Data Analysis Compound Test Compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl HPLC Protocol 2.1 Purity Assessment (HPLC) Compound->HPLC MS Protocol 2.2 Identity Confirmation (MS) Compound->MS Stock Protocol 2.3 Stock Solution Prep HPLC->Stock If >95% Pure Binding Protocol 3.1 Radioligand Binding Assay Stock->Binding Uptake Protocol 3.2 Functional Uptake Assay Stock->Uptake Ki Affinity (Ki) Selectivity Profile Binding->Ki IC50 Potency (IC50) Uptake->IC50 Conclusion Comprehensive Profile Ki->Conclusion IC50->Conclusion

Figure 1. Overall experimental workflow for compound characterization.

Physicochemical Characterization and Quality Control

Rationale: Before investing resources in biological assays, it is imperative to confirm the identity and purity of the test compound. Contaminants can lead to spurious results, while incorrect compound identity renders all data invalid. Proper solubilization is equally critical for accurate and reproducible concentration-response curves.

Protocol 2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for aromatic compounds.[13]

  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in Methanol or Acetonitrile.

    • Dilute to a final concentration of 50-100 µg/mL in a 50:50 mixture of Mobile Phase A:B.

  • Chromatography:

    • Injection Volume: 10 µL.

    • Detector: UV detector set to 254 nm (or a wavelength determined by a UV scan).

    • Gradient:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: 95% to 5% Mobile Phase B.

      • 26-30 min: Hold at 5% Mobile Phase B (re-equilibration).

  • Data Analysis:

    • Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥95% is generally required for biological assays.

Protocol 2.2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound. It can be coupled with the HPLC method (LC-MS).

  • Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Method: Infuse the sample prepared for HPLC analysis directly into the mass spectrometer or analyze the eluent from the HPLC column.

  • Analysis:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The expected molecular weight for the free base (C₁₆H₁₇NO) is 239.31 g/mol .[14]

    • The expected mass for the protonated molecule [M+H]⁺ is approximately 240.14 m/z.

    • Confirm that the major peak in the mass spectrum corresponds to this expected value.

Protocol 2.3: Stock Solution Preparation and Storage
  • Solubility Testing: Test solubility in common laboratory solvents such as DMSO, ethanol, and water. Given its hydrochloride salt form, it is expected to have some aqueous solubility, but DMSO is a reliable starting point for creating high-concentration stocks.

  • Stock Preparation: Accurately weigh the compound and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Use gentle vortexing or sonication to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Pharmacological Profiling at Monoamine Transporters

Rationale: A two-pronged approach is used to characterize the compound's interaction with DAT, NET, and SERT.

  • Radioligand Binding Assays: These are considered the gold standard for determining the binding affinity (Ki) of a compound for a receptor or transporter.[15][16] The assay measures the ability of the test compound to compete with a specific, high-affinity radioligand for binding to the transporter.

  • Functional Uptake Inhibition Assays: These assays measure the compound's ability to block the primary function of the transporter—the reuptake of its neurotransmitter substrate.[7] This provides a functional potency (IC₅₀) and helps distinguish between simple inhibitors (blockers) and substrate-type releasers.[10]

Protocol 3.1: Competitive Radioligand Binding Assays

This protocol is a template that can be adapted for DAT, NET, and SERT by using the specific reagents outlined in Table 1.[17]

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting A Prepare serial dilutions of test compound D Combine in 96-well plate: 1. Buffer 2. Test Compound / Vehicle 3. Radioligand 4. Membranes A->D B Prepare radioligand working solution B->D C Thaw & dilute cell membranes C->D E Incubate to equilibrium (e.g., 60-120 min) D->E F Rapidly filter through GF/B filter plate E->F G Wash filters with ice-cold buffer F->G H Dry filters, add scintillation cocktail G->H I Count radioactivity (CPM) H->I

Figure 2. Workflow for the competitive radioligand binding assay.
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Test Compound: Perform serial dilutions of the 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride stock solution in the assay buffer to achieve final assay concentrations spanning a wide range (e.g., 0.1 nM to 10 µM).

    • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT. Thaw on ice and dilute in ice-cold assay buffer to the recommended protein concentration (typically 5-20 µg per well).

    • Radioligand: Dilute the radiolabeled ligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).

  • Assay Procedure (96-well plate format):

    • Total Binding: To designated wells, add 50 µL assay buffer, 25 µL radioligand, and 25 µL of the diluted cell membranes.

    • Non-Specific Binding (NSB): To designated wells, add 50 µL of a high concentration of a known, unlabeled competitor (see Table 1), 25 µL radioligand, and 25 µL of membranes. This defines the level of binding to non-transporter components.

    • Competitive Binding: To the remaining wells, add 50 µL of each serial dilution of the test compound, 25 µL radioligand, and 25 µL of membranes.

  • Incubation: Incubate the plate at the recommended temperature and duration to allow binding to reach equilibrium (see Table 1).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[15][17]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Recommended Reagents for Radioligand Binding Assays

Target TransporterRadioligand ([L])Kd (approx.)Unlabeled Competitor for NSBIncubation Conditions
hDAT [³H]WIN 35,4282-5 nM10 µM Cocaine or GBR 1290960 min at 4°C or RT
hNET [³H]Nisoxetine1-3 nM10 µM Desipramine60-120 min at 4°C
hSERT [³H]Citalopram0.5-2 nM10 µM Fluoxetine or Imipramine60 min at Room Temp

Note: These values are approximate and should be optimized in your laboratory. Kd values and protein concentrations are typically provided by the membrane supplier.

Protocol 3.2: Functional Uptake Inhibition Assays

This protocol describes a cell-based assay using HEK293 cells stably expressing the target transporters.[11]

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in the appropriate medium (e.g., DMEM with 10% FBS and a selection antibiotic) in 96-well plates until they form a confluent monolayer.

  • Reagent Preparation:

    • Assay Buffer: Krebs-HEPES Buffer (KHB) (e.g., 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.3).[11]

    • Test Compound: Prepare serial dilutions in KHB.

    • Radiolabeled Substrate: Dilute the [³H]-labeled neurotransmitter (see Table 2) in KHB.

  • Assay Procedure:

    • Wash the cell monolayers once with 100 µL of room-temperature KHB.

    • Pre-incubate the cells for 5-10 minutes at room temperature with 50 µL of KHB containing either the test compound dilutions, vehicle (for total uptake), or a known specific inhibitor (for non-specific uptake, see Table 2).

    • Initiate neurotransmitter uptake by adding 50 µL of the [³H]-substrate solution (containing the same concentrations of test compound/inhibitor as the pre-incubation step).

    • Incubate for a short period to measure the initial rate of uptake (e.g., 1-5 minutes at room temperature).[11]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells 3-4 times with ice-cold KHB.

    • Lyse the cells by adding 100-200 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure radioactivity (CPM).

  • Data Analysis:

    • Calculate Specific Uptake: Total Uptake (CPM) - Non-Specific Uptake (CPM).

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific neurotransmitter uptake).

Table 2: Recommended Reagents for Uptake Inhibition Assays

Target TransporterRadiolabeled SubstrateFinal ConcentrationSpecific Inhibitor for NSB
hDAT [³H]Dopamine100-200 nM10 µM Cocaine or GBR 12909
hNET [³H]Norepinephrine100-200 nM10 µM Desipramine
hSERT [³H]Serotonin (5-HT)100-200 nM10 µM Fluoxetine or Citalopram

Mechanism of Action at the Synapse

The data generated from these assays will elucidate how 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride interacts with monoamine transporters at the molecular level. A potent inhibitor will block the reuptake of neurotransmitters from the synaptic cleft, leading to an increased concentration and prolonged signaling at postsynaptic receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle {Vesicle|{ NT| NT| NT}} NT1 NT Vesicle->NT1 Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) NT2 NT NT2->Transporter Reuptake NT3 NT Receptor Postsynaptic Receptor NT3->Receptor Signal Transduction TestCmpd Test Compound TestCmpd->Transporter Inhibition

Figure 3. Inhibition of monoamine reuptake at the synapse.

Summary and Conclusion

This application note provides a validated, systematic framework for the initial characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By following these protocols, researchers can reliably determine the compound's purity, identity, and its in vitro pharmacological profile at the primary monoamine transporters. The resulting affinity (Ki) and potency (IC₅₀) data are essential for establishing structure-activity relationships, assessing selectivity, and guiding further drug development efforts. The combination of rigorous quality control with gold-standard binding and functional assays ensures the generation of high-quality, reproducible data critical for advancing our understanding of novel CNS-active compounds.

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Method

Application Notes and Protocols for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride: A Candidate Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Neurodegenerative diseases, including Alzheimer's disease, P...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological feature of these conditions is the progressive loss of neuronal structure and function. The development of effective neuroprotective agents that can slow or halt this degenerative process is a critical goal in modern medicine. 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride emerges as a promising candidate molecule for neuroprotection due to its unique structural features. The pyrrolidine moiety is a common scaffold in many biologically active compounds, including some that act on the central nervous system.[1][2] The biphenyl group, also found in some neuroprotective compounds, may contribute to its biological activity.[3] This document provides a comprehensive guide for the preclinical evaluation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, outlining hypothesized mechanisms of action and detailing in vitro and in vivo protocols to rigorously assess its neuroprotective potential.

Hypothesized Mechanisms of Neuroprotection

The neuroprotective effects of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride are likely multifactorial, stemming from its structural similarity to known neuroactive compounds. Two primary mechanisms are proposed: N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine reuptake inhibition.

1. NMDA Receptor Antagonism and Mitigation of Excitotoxicity:

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action on NMDA receptors is crucial for synaptic plasticity and memory formation. However, excessive activation of NMDA receptors leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death.[4][5][6] This phenomenon, known as excitotoxicity, is a key contributor to neuronal damage in stroke and neurodegenerative diseases.[7] Pyrrolidine derivatives have been identified as modulators of NMDA receptors.[1][8] We hypothesize that 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride acts as an antagonist at the NMDA receptor, thereby preventing excessive calcium influx and mitigating excitotoxic neuronal injury.

2. Monoamine Reuptake Inhibition and Neurotransmitter Modulation:

Monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, play vital roles in mood, cognition, and motor control. Dysregulation of these neurotransmitter systems is implicated in various neurological and psychiatric disorders. Monoamine reuptake inhibitors increase the synaptic availability of these neurotransmitters by blocking their respective transporters (DAT, SERT, and NET).[9][10][11] Several pyrrolidine-containing compounds have been shown to be potent monoamine reuptake inhibitors.[9][10][11] It is plausible that 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride inhibits the reuptake of one or more monoamine neurotransmitters, which could contribute to its neuroprotective effects by modulating neuronal circuits and promoting neuronal survival.

Below is a diagram illustrating the hypothesized dual mechanism of action:

Hypothesized_Neuroprotective_Mechanisms cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Monoamine Monoamines Monoamine_Transporter->Monoamine Reuptake NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Neuroprotection Neuroprotection Compound 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine hydrochloride Compound->Monoamine_Transporter Inhibition Compound->NMDA_Receptor Antagonism Monoamine->Neuroprotection Modulation leads to Glutamate Glutamate Glutamate->NMDA_Receptor Activation Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excitotoxicity->Neuroprotection Inhibition leads to In_Vitro_Workflow Start Start: In Vitro Evaluation Tier1 Tier 1: General Neuroprotection Start->Tier1 Excitotoxicity Protocol 1: Glutamate Excitotoxicity Tier1->Excitotoxicity OxidativeStress Protocol 2: Oxidative Stress (H2O2) Tier1->OxidativeStress Abeta Protocol 3: Amyloid-Beta Toxicity Tier1->Abeta Tier2 Tier 2: Mechanism of Action Excitotoxicity->Tier2 OxidativeStress->Tier2 Abeta->Tier2 NMDAR Protocol 4: NMDA Receptor Assays Tier2->NMDAR MAT Protocol 5: Monoamine Transporter Assays Tier2->MAT End End: In Vivo Studies NMDAR->End MAT->End

In vitro experimental workflow.

In Vivo Evaluation of Neuroprotective Efficacy

Promising results from in vitro studies should be followed by in vivo validation in relevant animal models of neurodegenerative diseases.

Recommended Animal Models
  • Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of focal ischemic stroke. [12][13][14][15][16][17]* Parkinson's Disease: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease is well-characterized and mimics the loss of dopaminergic neurons seen in the human disease. [18][19][20][21][22]

Experimental Design

A general experimental design for in vivo studies would involve:

  • Animal Model Induction: Induce the disease model (e.g., MCAO or MPTP administration).

  • Treatment: Administer 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride at various doses and time points (pre- and post-injury).

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess functional outcomes.

    • MCAO Model: Neurological deficit scoring, cylinder test, and rotarod test to assess motor function.

    • MPTP Model: Open field test for locomotor activity, rotarod test for motor coordination, and pole test for bradykinesia. [18][20][21]4. Histological and Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue for analysis.

    • Infarct Volume Measurement (MCAO): Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the size of the ischemic lesion.

    • Immunohistochemistry: Stain for neuronal markers (e.g., NeuN) to assess neuronal survival and for markers of apoptosis (e.g., TUNEL) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes). [23][24][25][26] * Neurochemical Analysis: In the MPTP model, measure striatal dopamine levels using high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Summary of In Vitro Assays

AssayCell LineInducing AgentEndpoint Measurement
ExcitotoxicitySH-SY5YGlutamateCell Viability (MTT)
Oxidative StressSH-SY5YHydrogen Peroxide (H₂O₂)Cell Viability (MTT), ROS
Amyloid-Beta ToxicitySH-SY5YAβ₁₋₄₂ PeptidesCell Viability (MTT)
NMDA Receptor BindingN/A[³H]MK-801Radioligand Displacement
NMDA Receptor FunctionNMDAR-expressing cellsNMDA/GlycineIntracellular Ca²⁺ Influx
Monoamine Transporter UptakeDAT, SERT, NET-expressing cells[³H]DA, [³H]5-HT, [³H]NENeurotransmitter Uptake

Conclusion and Future Directions

The structured evaluation plan outlined in these application notes provides a robust framework for characterizing the neuroprotective potential of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By systematically assessing its efficacy in cellular and animal models of neurodegeneration and elucidating its mechanism of action, researchers can determine its promise as a novel therapeutic agent. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and toxicology studies, to pave the way for potential clinical investigation.

References

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  • Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferenti
  • Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. (2022). MDPI.
  • Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. (2023). MDPI.
  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. (2022).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020).
  • Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. (2011). PMC.
  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). JoVE.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • Comparison of Behavioral Tests in MPTP-induced Parkinson's Disease in Mice. (2005).
  • Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. NIH.
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  • Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling p
  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). PubMed.
  • Middle cerebral artery occlusion (MCAO). Perimed Instruments.
  • Hydrogen peroxide-induced oxidative stress and apoptosis in SH-SY5Y cells: Protective effect of Momordica charantia fruit extract. DergiPark.
  • A Mouse Model of Permanent Focal Ischemia: Distal Middle Cerebral Artery Occlusion. (2025).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.
  • Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. (2025). PubMed.
  • Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2020). Oxford Academic.
  • Histological analysis of the neuroprotective effect of medication. A-D:...
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  • Quantitative Histological Evaluation of Neuroprotective Compounds. PubMed.
  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2023). MDPI.
  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025). bioRxiv.
  • Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022). MDPI.
  • Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (2022). PubMed.
  • Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated
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  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central.
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Application

Application Notes and Protocols for the Study of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a Putative Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals Introduction Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathophysiological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Consequently, NaV channels represent a key target for therapeutic intervention. Pyrrolidine derivatives have emerged as a promising scaffold for the development of novel sodium channel blockers.[1] This document provides a comprehensive guide for the investigation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride , a novel compound with a putative role as a sodium channel blocker.

These application notes are designed to guide researchers through a logical, stepwise process to characterize the compound's activity, from initial in vitro profiling to preliminary in vivo assessment. The protocols herein are based on established methodologies in the field of ion channel drug discovery and are intended to be adapted to specific laboratory capabilities.

Compound Profile: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

PropertyPredicted/Known ValueSource/Method
IUPAC Name 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride---
CAS Number 946726-69-8 (free base)[2][3]
Molecular Formula C₁₆H₁₈ClNO[2]
Molecular Weight 275.77 g/mol [4]
Predicted LogP 3.3[2]
Predicted pKa 9.30 ± 0.10[3]
Predicted Solubility Low aqueous solubility as free base; hydrochloride salt expected to enhance solubility.[5]Prediction
Stability Expected to be stable in DMSO stock solutions; aqueous stability to be determined.General knowledge

Structure:

Chemical structure of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine

Figure 1. Chemical structure of the free base form of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine.

Rationale for Investigation: The presence of the pyrrolidine ring and the bulky biphenyl-yloxy moiety suggests potential interactions with the voltage-gated sodium channel pore. Structure-activity relationship (SAR) studies of other pyrrolidine derivatives have indicated that such features can contribute to potent and state-dependent sodium channel blockade.[6]

PART 1: In Vitro Characterization

Compound Preparation and Handling

Objective: To prepare stable and accurate stock solutions for in vitro assays.

Protocol: Preparation of Stock Solutions

  • Primary Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

    • Dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Gently vortex or sonicate at room temperature until fully dissolved.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Aqueous Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the DMSO stock.

    • Prepare serial dilutions in the appropriate physiological buffer (e.g., extracellular solution for electrophysiology, HBSS for fluorescence assays).

    • The final DMSO concentration in the assay should be kept constant across all conditions and typically should not exceed 0.1% to minimize solvent effects.

    • Due to the hydrochloride salt form, the compound is expected to have improved aqueous solubility compared to the free base.[5] However, it is crucial to visually inspect for any precipitation at the highest concentrations.

Primary Functional Screening: Fluorescence-Based Membrane Potential Assay

Objective: To rapidly assess the inhibitory activity of the compound on sodium channel function in a high-throughput format.

Causality: This assay provides a robust initial screen to detect compounds that modulate sodium channel activity by measuring changes in cell membrane potential.[7] A sodium channel activator is used to induce depolarization, and a blocker will attenuate this effect.[8]

G cluster_0 Cell Preparation cluster_1 Assay Protocol cluster_2 Data Analysis prep_cells Seed cells expressing NaV channels (e.g., HEK293-NaV1.7) in a 96-well plate incubate_cells Incubate for 24-48 hours prep_cells->incubate_cells load_dye Load cells with a membrane potential-sensitive dye incubate_cells->load_dye add_compound Add 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride at various concentrations load_dye->add_compound incubate_compound Incubate for 15-30 minutes add_compound->incubate_compound measure_baseline Measure baseline fluorescence incubate_compound->measure_baseline add_activator Add a NaV channel activator (e.g., veratridine) measure_baseline->add_activator measure_response Measure fluorescence change add_activator->measure_response calculate_inhibition Calculate percent inhibition relative to controls measure_response->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow for Fluorescence-Based Membrane Potential Assay.

Protocol: Fluorescence-Based Assay

  • Cell Culture:

    • Use a stable cell line expressing the human sodium channel subtype of interest (e.g., HEK293 cells stably expressing hNaV1.7).

    • Seed cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[9]

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the culture medium and add the dye solution to each well.

    • Incubate at 37°C for 30-60 minutes.

  • Compound Application and Signal Detection:

    • Prepare a dilution plate of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

    • Using a fluorescence plate reader (e.g., FLIPR, FlexStation), add the compound to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • Record baseline fluorescence.

    • Add a sodium channel activator (e.g., veratridine) to stimulate sodium influx and subsequent membrane depolarization.

    • Immediately record the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in membrane potential.

    • Calculate the percentage of inhibition for each compound concentration relative to vehicle control (0% inhibition) and a known potent sodium channel blocker (e.g., tetrodotoxin, 100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Gold Standard Characterization: Patch-Clamp Electrophysiology

Objective: To provide a detailed characterization of the compound's interaction with sodium channels, including its potency, state-dependence, and mechanism of action.

Causality: Patch-clamp electrophysiology is the gold standard for studying ion channels, allowing for direct measurement of ionic currents and a precise understanding of how a compound modulates channel gating.[11]

G cluster_0 Preparation cluster_1 Recording cluster_2 Data Analysis cell_culture Culture cells expressing the target NaV channel prepare_solutions Prepare intracellular and extracellular solutions cell_culture->prepare_solutions pull_pipettes Pull and fire-polish glass micropipettes prepare_solutions->pull_pipettes form_seal Form a gigaohm seal (cell-attached) pull_pipettes->form_seal whole_cell Rupture the membrane (whole-cell configuration) form_seal->whole_cell record_baseline Record baseline Na+ currents whole_cell->record_baseline apply_compound Apply the compound via perfusion record_baseline->apply_compound record_effect Record Na+ currents in the presence of the compound apply_compound->record_effect measure_current Measure peak current amplitude record_effect->measure_current analyze_gating Analyze changes in gating parameters measure_current->analyze_gating plot_dose_response Plot dose-response curves for different states measure_current->plot_dose_response determine_kinetics Determine on/off rates analyze_gating->determine_kinetics

Sources

Method

Application Notes and Protocols for Developing Assays for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Activity

Introduction 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a molecule featuring a pyrrolidine ring, a structural motif prevalent in many biologically active compounds and approved drugs.[1][2] The pyrrolidine s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a molecule featuring a pyrrolidine ring, a structural motif prevalent in many biologically active compounds and approved drugs.[1][2] The pyrrolidine scaffold's three-dimensional structure allows for extensive exploration of pharmacophore space, contributing to the stereochemistry and biological activity of a molecule.[1] Given its structural characteristics, this compound is a candidate for modulating the activity of various biological targets, particularly those within the central nervous system.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable assays to characterize the activity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. The focus is on monoamine transporters and G-protein coupled receptors (GPCRs), which are common targets for compounds with similar structural features.[3][4]

We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key assays, and discuss the principles of assay validation to ensure data integrity and reproducibility.

Core Principles of Assay Development

The development of any new assay must be grounded in a thorough understanding of the potential biological targets and the mechanism of action of the compound . For 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, its structural similarity to known monoamine reuptake inhibitors suggests that its primary targets may include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5]

Furthermore, the pyrrolidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.[6][7][8][9][10] Therefore, it is prudent to also consider assays that can assess the compound's activity at various GPCRs.

The following sections will outline protocols for both target-based and cell-based functional assays, providing a multi-faceted approach to characterizing the bioactivity of this compound.

Section 1: Monoamine Transporter Activity Assays

Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are significant targets for therapeutics aimed at treating neurological and psychiatric disorders.[5][11] Assays to determine the interaction of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride with these transporters are a logical first step in its characterization.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor or transporter.[12][13][14][15][16] These assays directly measure the binding of a radiolabeled ligand to the target, and the ability of the test compound to compete with this binding.

Experimental Workflow: Radioligand Binding Assay

prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a radioligand binding assay.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from established methods for assessing DAT binding.[13][14]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (or other suitable radioligand for DAT)

  • 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

  • Unlabeled WIN 35,428 (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Binding Buffer

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest hDAT-expressing HEK293 cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in Binding Buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]-WIN 35,428 (at a concentration near its Kd), and 50 µL of Binding Buffer.

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]-WIN 35,428, and 50 µL of a high concentration of unlabeled WIN 35,428 (e.g., 10 µM).

      • Test Compound: 50 µL of membrane suspension, 50 µL of [³H]-WIN 35,428, and 50 µL of varying concentrations of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[13]

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data:

CompoundIC₅₀ (nM)Kᵢ (nM)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HClExperimental ValueCalculated Value
Nomifensine (Control)[13]15Calculated Value
GBR 12909 (Control)[13]5Calculated Value
Fluorescence-Based Neurotransmitter Uptake Assays

Fluorescence-based uptake assays offer a non-radioactive, high-throughput alternative to traditional radiotracer methods for measuring transporter function.[11][17][18][19][20] These assays utilize a fluorescent substrate that is a substrate for the monoamine transporters. Inhibition of the transporter by a test compound results in a decrease in the intracellular fluorescence signal.

Experimental Workflow: Fluorescence-Based Uptake Assay

cell_plating Plate Transporter-Expressing Cells compound_add Add Test Compound cell_plating->compound_add substrate_add Add Fluorescent Substrate compound_add->substrate_add incubation Incubate to Allow Uptake substrate_add->incubation readout Measure Intracellular Fluorescence incubation->readout analysis Data Analysis (IC50) readout->analysis

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Protocol: Dopamine Transporter (DAT) Fluorescence-Based Uptake Assay

This protocol is based on commercially available neurotransmitter transporter uptake assay kits.[11][17][18][19]

Materials:

  • HEK293 cells stably expressing hDAT

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[11][18]

  • 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

  • Known DAT inhibitor (e.g., nomifensine) as a positive control

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Seed hDAT-expressing HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.[18]

    • Incubate the cells overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and the positive control in assay buffer.

    • Remove the cell culture medium and add the compound dilutions to the respective wells.

  • Substrate Addition and Incubation:

    • Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

    • Add the substrate solution to all wells.

    • Incubate the plate at room temperature or 37°C for the time recommended by the manufacturer.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate. The assay can be read in either kinetic or endpoint mode.[11][17]

  • Data Analysis:

    • Normalize the data to the control wells (vehicle-treated for 100% activity and a potent inhibitor for 0% activity).

    • Plot the normalized data against the log of the test compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data:

CompoundIC₅₀ (nM)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HClExperimental Value
Known Inhibitor (e.g., Cocaine)Literature Value

Section 2: G-Protein Coupled Receptor (GPCR) Activity Assays

GPCRs represent a large and diverse family of cell surface receptors that are major drug targets.[7][8][10] It is important to assess whether 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride has any on- or off-target activity at these receptors.

Second Messenger Assays (cAMP and Calcium Flux)

GPCRs signal through various intracellular second messengers, most commonly cyclic AMP (cAMP) and calcium (Ca²⁺).[6][9] Measuring changes in the levels of these second messengers upon compound treatment is a direct way to assess GPCR activation or inhibition.

Signaling Pathways for Common GPCR Subtypes

cluster_Gs Gs-coupled cluster_Gi Gi-coupled cluster_Gq Gq-coupled Gs_Receptor Gs Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AC_s Adenylate Cyclase Gs_Protein->AC_s cAMP_inc ↑ cAMP AC_s->cAMP_inc Gi_Receptor Gi Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AC_i Adenylate Cyclase Gi_Protein->AC_i cAMP_dec ↓ cAMP AC_i->cAMP_dec Gq_Receptor Gq Receptor Gq_Protein Gq Protein Gq_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Caption: Simplified signaling pathways for major GPCR subtypes.

Protocol: cAMP Assay for Gs- and Gi-Coupled Receptors

This protocol is based on commercially available cAMP assay kits (e.g., HTRF, GloSensor™).[9]

Materials:

  • CHO or HEK293 cells stably expressing the GPCR of interest

  • cAMP assay kit

  • 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

  • Known agonist and antagonist for the target GPCR

  • Forskolin (for Gi-coupled assays)

  • Solid white 96- or 384-well microplates

Procedure:

  • Cell Plating:

    • Plate the cells in the microplate and incubate overnight.

  • Compound Addition:

    • For Gs-coupled receptor agonist mode: Add serial dilutions of the test compound.

    • For Gs-coupled receptor antagonist mode: Add a fixed concentration of a known agonist followed by serial dilutions of the test compound.

    • For Gi-coupled receptor agonist mode: Add a fixed concentration of forskolin followed by serial dilutions of the test compound.

    • For Gi-coupled receptor antagonist mode: Add a fixed concentration of forskolin and a known agonist, followed by serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate according to the assay kit's instructions.

  • Lysis and Detection:

    • Lyse the cells and perform the detection steps as per the kit protocol.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or HTRF ratio).

    • Normalize the data and plot against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Data:

Assay ModeCompoundEC₅₀/IC₅₀ (nM)
Agonist3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HClExperimental Value
Antagonist3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HClExperimental Value

Section 3: Assay Validation

To ensure that the developed assays are reliable and reproducible, they must be properly validated. Assay validation is a continuous process that demonstrates that an analytical procedure is suitable for its intended purpose.[21][22][23]

Key Validation Parameters

According to FDA and ICH guidelines, the following parameters should be assessed:[21][24][22][23]

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Range: The concentration interval over which the assay is precise, accurate, and linear.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Validation Summary Table:

ParameterAcceptance Criteria
Specificity No significant interference from matrix components.
Accuracy Recovery of 80-120% of the true value.
Precision Coefficient of variation (CV) ≤ 15%.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range Defined upper and lower limits of quantification.
Robustness Consistent results despite minor variations in assay conditions.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for characterizing the bioactivity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By employing a combination of target-based and cell-based functional assays, researchers can gain a comprehensive understanding of this compound's mechanism of action and potential therapeutic applications. Adherence to rigorous assay validation principles is paramount to ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). PubMed. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare. Retrieved from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008, March 30). PubMed. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 22). Lab Manager. Retrieved from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). MDPI. Retrieved from [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (n.d.). PubMed Central. Retrieved from [Link]

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  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023, October 20). PubMed Central. Retrieved from [Link]

  • CAS NO. 1220037-56-8 | 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride. (n.d.). Arctom. Retrieved from [Link]

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  • 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (n.d.). PubMed. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride as a Scaffold for Novel Drug Design

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a versatile scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a versatile scaffold for the design and synthesis of novel therapeutic agents. This document outlines the strategic advantages of this scaffold, proposes a hypothetical drug discovery workflow against a relevant target class, and provides detailed, field-proven protocols for library synthesis and screening.

Introduction: The Strategic Value of the 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a suitable molecular scaffold is a critical first step in this process, dictating the physicochemical properties, three-dimensional structure, and synthetic accessibility of the resulting compound library. The 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride scaffold presents a compelling starting point for drug design, integrating several key features that are highly desirable in medicinal chemistry.

The five-membered pyrrolidine ring is a "privileged scaffold," frequently found in natural products and FDA-approved drugs.[1][2] Its non-planar, saturated nature provides a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1][3] This sp³-hybridized core can be strategically substituted to orient functional groups in precise vectors, enhancing interactions with biological targets.[4]

The biphenyl moiety is a well-established pharmacophore that can engage in various non-covalent interactions with protein targets, including hydrophobic and π-π stacking interactions.[5][6] The ether linkage provides a flexible connection between the pyrrolidine and biphenyl groups, allowing for conformational adjustments within a binding pocket. The hydrochloride salt form of the parent scaffold enhances its solubility in aqueous media, a favorable property for initial screening and formulation development.

Hypothetical Application: Targeting Bromodomains in Oncology

For the purpose of illustrating a practical application, we will consider the design of inhibitors for bromodomains, a class of epigenetic reader proteins that have emerged as promising targets in oncology. The bromodomain and extra-terminal domain (BET) family of proteins, in particular, are key regulators of gene transcription and are implicated in a variety of cancers. The acetyl-lysine binding pocket of bromodomains presents a well-defined target for small molecule inhibition. The biphenyl group of our scaffold can serve as an anchor in the hydrophobic regions of this pocket, while the pyrrolidine ring can be functionalized to mimic the interactions of the native acetyl-lysine ligand.

Experimental Protocols

Synthesis of a Focused Analogue Library

The following is a generalized protocol for the synthesis of a focused library of analogues based on the 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine scaffold. This protocol involves the functionalization of the pyrrolidine nitrogen, which is a common and effective strategy for diversifying pyrrolidine-based compounds.[7]

Materials:

  • 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

  • A selection of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.3 eq) to the reaction mixture and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired amide analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol can be adapted for parallel synthesis to generate a library of compounds with diverse R-groups, allowing for the exploration of structure-activity relationships (SAR).

Primary Screening: A High-Throughput Fluorescence Polarization Assay for Bromodomain Binding

This protocol describes a competitive binding assay using fluorescence polarization (FP) to screen the synthesized library for inhibitors of a target bromodomain (e.g., BRD4).

Materials:

  • Recombinant human BRD4 protein

  • Fluorescently labeled acetyl-lysine probe (e.g., a TAMRA-labeled peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • Synthesized compound library dissolved in DMSO

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of the fluorescent probe in assay buffer at a concentration of 2x the final desired concentration.

  • Prepare a solution of the BRD4 protein in assay buffer at a concentration of 2x the final desired concentration.

  • In the 384-well microplate, add 5 µL of the BRD4 protein solution to each well.

  • Add 50 nL of the test compounds from the library (typically at a stock concentration of 10 mM in DMSO) to the appropriate wells. For control wells, add 50 nL of DMSO.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the protein.

  • Initiate the binding reaction by adding 5 µL of the fluorescent probe solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the percent inhibition for each compound relative to the high (probe and protein, no inhibitor) and low (probe only) polarization signals.

Secondary Screening: A Cell-Based Luciferase Reporter Assay

This protocol is designed to validate the hits from the primary screen in a cellular context and to assess their functional activity. A luciferase reporter assay can be used to measure the inhibition of a bromodomain-dependent transcription factor.

Materials:

  • A human cancer cell line known to be dependent on the target bromodomain (e.g., a leukemia cell line for BRD4).

  • A luciferase reporter construct under the control of a promoter regulated by the target bromodomain (e.g., a c-Myc promoter-luciferase construct).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Transfection reagent.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well cell culture plates.

  • A luminometer.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfect the cells with the luciferase reporter construct according to the manufacturer's protocol.

  • After 24 hours, treat the cells with serial dilutions of the hit compounds from the primary screen. Include a vehicle control (DMSO) and a positive control (a known bromodomain inhibitor).

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Determine the IC₅₀ value for each compound by plotting the luciferase signal as a function of compound concentration.

Data Presentation and Interpretation

Hypothetical Structure-Activity Relationship (SAR) Data

The data generated from the screening of the synthesized library can be summarized to establish a preliminary SAR.

Compound IDR-Group on Pyrrolidine NitrogenPrimary Screen (IC₅₀, µM)Secondary Screen (IC₅₀, µM)
Scaffold H> 100> 100
ANA-01 Acetyl50.275.8
ANA-02 Benzoyl12.520.1
ANA-03 4-Fluorobenzoyl5.89.3
ANA-04 3-Pyridylcarbonyl8.115.2
ANA-05 Cyclohexylcarbonyl85.3> 100

This is a hypothetical data set for illustrative purposes.

From this hypothetical data, one might infer that aromatic amides are preferred over aliphatic amides and that electron-withdrawing substituents on the benzoyl ring enhance activity.

Visualization of the Drug Discovery Workflow

The overall workflow from scaffold selection to hit validation can be visualized as follows:

DrugDiscoveryWorkflow Scaffold Scaffold Selection: 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine HCl Library_Design Library Design (SAR Exploration) Scaffold->Library_Design Synthesis Parallel Synthesis of Analogues Library_Design->Synthesis Primary_Screen Primary HTS: Fluorescence Polarization (Binding Assay) Synthesis->Primary_Screen Hit_ID Hit Identification (% Inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Secondary_Screen Secondary Screen: Cell-Based Reporter Assay (Functional Activity) Dose_Response->Secondary_Screen Hit_Validation Hit Validation (Cellular IC50) Secondary_Screen->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

Caption: A generalized workflow for scaffold-based drug discovery.

Conclusion

The 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride scaffold represents a promising starting point for the development of novel small molecule therapeutics. Its inherent three-dimensionality, combined with the proven utility of the biphenyl moiety, provides a rich chemical space for exploration. The protocols outlined in these application notes offer a robust framework for the synthesis and screening of focused compound libraries, enabling the identification and validation of potent and selective modulators of clinically relevant targets.

References

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Marin Biologic Laboratories, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Zhang, X., & Fang, Y. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Raimondi, M. V., Li Petri, G., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Poyraz, B., Aygün, A., & Çavuşoğlu, T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249779. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Mrksich, M., & Houseman, B. T. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 343-346. [Link]

  • Scott, J. S., O'Dowd, H., & Leach, A. G. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

  • Das, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 148-150. [Link]

  • Zhou, H., et al. (2021). Synthetic modifications of the pyrroline derivatives. ResearchGate. [Link]

  • Shishkov, S. V., & Peregudov, A. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

  • Wang, H., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 7(10), 227-235. [Link]

  • Lavrov, M., et al. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 12(12), 2110-2121. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
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  • Jain, S., et al. (2017). Representative examples for biphenyl containing marketed drugs. ResearchGate. [Link]

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Method

Application Notes and Protocols for Cell-Based Assays with 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Introduction: Characterizing Novel Pyrrolidine Derivatives as Monoamine Transporter Modulators The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing Novel Pyrrolidine Derivatives as Monoamine Transporter Modulators

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing selective ligands for various receptors and transporters.[1] The compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, with its biphenyl moiety, is structurally analogous to known inhibitors of monoamine transporters, suggesting its potential role in modulating neurotransmitter reuptake.

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[3][4][5][6][7] These transporters are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[4][5][7][8][9] Therefore, the characterization of novel compounds that interact with these transporters is a crucial aspect of drug discovery and development.

This guide provides a comprehensive framework for designing and implementing cell-based assays to elucidate the activity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and other novel pyrrolidine derivatives as potential monoamine transporter inhibitors. We will detail established protocols, explain the rationale behind experimental choices, and provide guidance on data interpretation and validation.

Principle of Monoamine Transporter Inhibition Assays

The core principle of these assays is to measure the ability of a test compound to block the uptake of a specific substrate into cells that are engineered to express a particular monoamine transporter.[10] This is typically achieved by incubating the cells with a labeled substrate (either radiolabeled or fluorescent) in the presence and absence of the test compound. A reduction in the accumulation of the labeled substrate inside the cells indicates inhibitory activity of the compound at the transporter.

These assays are fundamental for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the inhibitor.[3][11][12]

Experimental Workflow for Assessing Transporter Inhibition

A typical workflow for assessing the inhibitory potential of a compound like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride on monoamine transporters is depicted below. This process involves cell line selection, assay execution, and data analysis to determine the compound's potency and selectivity.

G cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Selection Select Cell Line (e.g., HEK293, CHO) Expressing DAT, NET, or SERT Cell_Seeding Seed Cells into 96-well Plates Cell_Selection->Cell_Seeding Compound_Prep Prepare Serial Dilutions of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Preincubation Pre-incubate Cells with Test Compound Cell_Seeding->Preincubation Substrate_Addition Add Labeled Substrate ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) Preincubation->Substrate_Addition Incubation Incubate to Allow Substrate Uptake Substrate_Addition->Incubation Termination Terminate Uptake (e.g., Rapid Filtration, Washing) Incubation->Termination Measurement Measure Substrate Uptake (Scintillation Counting or Fluorescence) Termination->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50 Result Compound Potency and Selectivity Profile IC50->Result

Caption: General workflow for a monoamine transporter inhibition assay.

Detailed Protocols for Cell-Based Assays

I. Radiolabeled Substrate Uptake Inhibition Assay

This is a highly sensitive and widely used method for determining the potency of compounds at monoamine transporters.[10]

A. Materials and Reagents

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-HEPES buffer (KHB) or a modified Tris-HEPES buffer (pH 7.1-7.4).[4][5]

  • Test Compound: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Radiolabeled Substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Control Inhibitors: Nomifensine or GBR12909 for DAT, Desipramine or Nisoxetine for NET, and Fluoxetine or Imipramine for SERT.[4][5][13]

  • Scintillation Cocktail and Scintillation Counter .

B. Step-by-Step Protocol

  • Cell Culture and Seeding:

    • Culture the transporter-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells and seed them into 96-well plates at a density of 5 x 10^4 to 2 x 10^5 cells per well.[4][5][14]

    • Allow the cells to adhere and grow for 18-24 hours.[14]

  • Preparation of Compound Dilutions:

    • Prepare a series of dilutions of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in the assay buffer. A typical concentration range would be from 10 nM to 100 µM.

    • Also, prepare solutions of the control inhibitor and a vehicle control (assay buffer with the same concentration of solvent as the test compound).

  • Uptake Inhibition Assay:

    • Wash the cells in each well with pre-warmed assay buffer.

    • Pre-incubate the cells with the different concentrations of the test compound, control inhibitor, or vehicle for 15-20 minutes at room temperature or 37°C.[4][5][14]

    • Initiate the uptake reaction by adding the radiolabeled substrate to each well. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter (e.g., 50-65 nM for [3H]Dopamine or [3H]Serotonin).[4][5]

    • Incubate for a specific period (e.g., 10-15 minutes) at room temperature or 37°C.[4][5] This incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This can be done using a cell harvester and vacuum filtration onto glass fiber filters.[15]

    • Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials.[4]

  • Measurement and Data Analysis:

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

II. Fluorescent Substrate Uptake Assay

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.[14][16]

A. Materials and Reagents

  • Cell Lines, Culture Medium, Assay Buffer, and Test Compound: As described for the radiolabeled assay.

  • Fluorescent Substrates: Commercially available fluorescent substrates for DAT, NET, and SERT (e.g., from Molecular Devices).[14]

  • Control Inhibitors: As described for the radiolabeled assay.

  • Fluorescence Plate Reader.

B. Step-by-Step Protocol

  • Cell Culture and Seeding: Follow the same procedure as in the radiolabeled assay.

  • Preparation of Compound Dilutions: Prepare serial dilutions of the test compound and controls in the assay buffer.

  • Uptake Inhibition Assay:

    • Wash the cells with assay buffer.

    • Pre-treat the cells with the test compound, control inhibitor, or vehicle for a specified time (e.g., 15 minutes) at 37°C in a humidified 5% CO2 incubator.[14]

    • Add the fluorescent neurotransmitter substrate to all wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.[14]

    • Monitor the change in intracellular fluorescence intensity over time using a fluorescence plate reader.[14]

  • Data Analysis:

    • Calculate the rate of substrate uptake or the final fluorescence intensity for each condition.

    • Determine the percent inhibition at each concentration of the test compound.

    • Generate a dose-response curve and calculate the IC50 value as described previously.

Data Presentation and Interpretation

The inhibitory potency of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride should be determined for each of the three monoamine transporters (DAT, NET, and SERT). The results can be summarized in a table for easy comparison.

TransporterIC50 (nM) of Test CompoundIC50 (nM) of Control Inhibitor
hDAT[Experimental Value][e.g., Nomifensine: value]
hNET[Experimental Value][e.g., Desipramine: value]
hSERT[Experimental Value][e.g., Fluoxetine: value]

The selectivity of the compound can be assessed by comparing its IC50 values across the different transporters. For example, a compound with a significantly lower IC50 for NET compared to DAT and SERT would be considered a selective NET inhibitor.

Mechanism of Monoamine Transporter Inhibition

The following diagram illustrates the fundamental mechanism of action for a monoamine transporter inhibitor like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By blocking the transporter, the inhibitor prevents the reuptake of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentration and enhanced signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling Inhibitor 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine hydrochloride Inhibitor->Transporter Blockade

Caption: Inhibition of monoamine reuptake at the synapse.

Validation and Troubleshooting

A. Cytotoxicity Assessment

It is crucial to ensure that the observed inhibition of transporter activity is not due to compound-induced cytotoxicity.[4][5] A separate cytotoxicity assay (e.g., MTT or LDH release assay) should be performed in parallel with the uptake inhibition assays.[17][18] The concentrations of the test compound used in the transporter assays should not cause significant cell death.

B. Assay Validation

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Control Compounds: The IC50 values obtained for the control inhibitors should be consistent with previously reported values.[16][19]

C. Troubleshooting

  • High Variability: This can be caused by inconsistent cell numbers, temperature fluctuations, or pipetting errors. Ensure uniform cell seeding and precise control of incubation times and temperatures.

  • Low Signal-to-Noise Ratio: Optimize cell density, substrate concentration, and incubation time. Ensure that the cell lines have a high and stable expression of the target transporter.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Ensure that the compound is fully dissolved in the assay buffer at the tested concentrations.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and other novel compounds as potential monoamine transporter inhibitors. By employing these cell-based assays, researchers can accurately determine the potency and selectivity of these compounds, which is a critical step in the early stages of drug discovery for a variety of neurological and psychiatric disorders.

References

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Current Protocols in Pharmacology (Vol. 78, pp. 12.15.1-12.15.22). John Wiley & Sons, Inc.
  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • FR. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Boateng, C. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 29-36.
  • Kim, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules and Cells, 43(5), 457-465.
  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]

  • Bio-protocol. (2017). Monoamine Transporter Assays. Retrieved from [Link]

  • Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • National Institutes of Health. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 12(16), 1845-1859.
  • ResearchGate. (2021). Reuptake inhibition activity at the hNET endogenously expressed in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • bioRxiv. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Rat NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]

  • National Institutes of Health. (2011). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Journal of addiction research & therapy, Suppl 3, 002.
  • ChemBK. (n.d.). 3-([1,1''-BIPHENYL]-2-YLOXY)PYRROLIDINEHYDROCHLORIDE. Retrieved from [Link]

  • PubMed. (2009). A cell-based assay for screening lipoxygenase inhibitors. Retrieved from [Link]

  • IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296.
  • National Institutes of Health. (2014). Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues. Molecules, 19(9), 13698-13712.
  • National Institutes of Health. (2018).
  • PubMed. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Retrieved from [Link]

  • Solvias. (n.d.). Cell-Based Bioassay Services. Retrieved from [Link]

  • ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Retrieved from [Link]

  • YouTube. (2025). Higher-Throughput, Cell-Based Immunocytochemistry Assays with LICORbio!. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening for Novel Monoamine Reuptake Inhibitors Using 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Abstract This document provides a comprehensive guide for the utilization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel monoamine reuptake inhibitors. Monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—are critical drug targets for a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride serves as a well-characterized, multi-target inhibitor, making it an ideal control for validating assay performance and benchmarking the potency and selectivity of test compounds. We present detailed protocols for a primary fluorescence-based uptake assay and secondary electrophysiology-based confirmatory assays, complete with data analysis workflows and troubleshooting insights.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) play a pivotal role in regulating mood, cognition, and behavior. The precise control of their synaptic concentration is managed by dedicated transporter proteins (SERT, DAT, and NET) that reabsorb the neurotransmitters from the synaptic cleft back into the presynaptic neuron. Dysregulation of this process is implicated in numerous pathologies. Pharmacological inhibition of these transporters increases the synaptic availability of monoamines, a mechanism central to the therapeutic action of many widely prescribed antidepressants and psychostimulants.

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a potent inhibitor of all three major monoamine transporters. Its well-defined pharmacological profile makes it an excellent positive control for HTS campaigns. By including this compound, researchers can:

  • Validate Assay Performance: Ensure the assay can reliably detect transporter inhibition.

  • Establish a Benchmark: Provide a reference point for comparing the potency of newly identified hits.

  • Assess Selectivity: Serve as a non-selective control when profiling hits against a panel of transporters.

This guide details a robust HTS workflow designed to identify and characterize novel inhibitors of SERT, DAT, and NET.

HTS Workflow Overview

The screening cascade is designed to efficiently identify potent and selective inhibitors from large compound libraries. It begins with a high-throughput primary screen against the primary target (e.g., SERT) and progresses to more complex, lower-throughput secondary and counter-screening assays to confirm activity and determine selectivity.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Selectivity & Mechanism Compound_Library Compound Library (100,000+ Compounds) Primary_Assay Primary HTS Assay (e.g., SERT Fluorescence Uptake Assay) @ 10 µM Single Concentration Compound_Library->Primary_Assay Screening Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (Primary Target - SERT) Determine IC50 Hit_Identification->Dose_Response Progression Hit_Confirmation Confirmed Hits (IC50 < 1 µM) Dose_Response->Hit_Confirmation Selectivity_Assays Selectivity Assays (DAT & NET Uptake Assays) Hit_Confirmation->Selectivity_Assays Mechanism_Assay Mechanism of Action (Patch-Clamp Electrophysiology) Hit_Confirmation->Mechanism_Assay Lead_Candidates Lead Candidates for Further Optimization Selectivity_Assays->Lead_Candidates Mechanism_Assay->Lead_Candidates

Figure 1: High-Throughput Screening Cascade for Monoamine Transporter Inhibitors. This workflow progresses from a broad primary screen to increasingly specific secondary assays to identify and characterize lead compounds.

Primary Screening Protocol: Neurotransmitter Uptake Assay

This protocol describes a fluorescence-based uptake assay, a common format for HTS due to its robustness, sensitivity, and scalability. The principle relies on a fluorescent substrate that is taken up by the transporter into the cell, leading to an increase in intracellular fluorescence. Inhibitors will block this uptake, resulting in a reduced signal.

3.1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Fluorescent Substrate: A commercially available fluorescent monoamine transporter substrate (e.g., from IDT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Test Compounds: Compound library plates, typically at 10 mM in DMSO.

  • Reference Inhibitor: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (10 mM stock in DMSO).

  • Plate Reader: A fluorescence plate reader with appropriate filters for the chosen substrate.

3.2. Step-by-Step Protocol

  • Cell Plating:

    • Culture HEK293-hSERT cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare intermediate compound plates by diluting test compounds and the reference inhibitor in assay buffer. For a 10 µM final concentration screen, this typically involves a 1:100 dilution followed by a 1:10 dilution.

    • On the day of the assay, remove the cell plates from the incubator. Gently wash the cells twice with 50 µL of pre-warmed assay buffer.

    • Add 5 µL of the diluted compounds, reference inhibitor, or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Controls:

      • Negative Control (0% Inhibition): Wells with cells + vehicle only.

      • Positive Control (100% Inhibition): Wells with cells + a high concentration of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (e.g., 100 µM final concentration).

  • Substrate Addition and Incubation:

    • Prepare the fluorescent substrate solution in assay buffer at 2X the final desired concentration.

    • Add 30 µL of the 2X substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). This time should be optimized during assay development to be within the linear range of uptake.

  • Signal Detection:

    • Stop the uptake reaction by washing the cells three times with 50 µL of ice-cold assay buffer.

    • After the final wash, add 30 µL of assay buffer to each well.

    • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

3.3. Data Analysis

The activity of test compounds is typically calculated as the percent inhibition relative to the controls.

  • Percent Inhibition (%) = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A Z'-factor is calculated to assess the quality and robustness of the assay.

  • Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • An assay with a Z' > 0.5 is considered excellent for HTS.

Table 1: Representative Primary HTS Data and Quality Metrics

ParameterValueInterpretation
Screening Concentration10 µMStandard single-point concentration for primary screens.
Negative Control (RFU)15,800 ± 950Maximum signal representing uninhibited uptake.
Positive Control (RFU)1,250 ± 210Minimum signal representing full inhibition.
Z'-Factor0.72Excellent assay quality, suitable for HTS.
Hit Threshold>50% InhibitionDefines a preliminary hit for further investigation.
Hit Rate0.8%A typical hit rate for a large, diverse library.

Secondary Assay: Dose-Response and Selectivity Profiling

Hits identified in the primary screen are subjected to dose-response analysis to determine their potency (IC50). They are also tested against DAT and NET to assess their selectivity profile. The protocol is similar to the primary screen, but with a range of compound concentrations.

4.1. Protocol: IC50 Determination

  • Prepare a serial dilution of the confirmed hit compounds and the reference inhibitor, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. A common range is from 100 µM to 1 nM in 10-point, 1:3 dilutions.

  • Follow the primary assay protocol (Section 3.2), using the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Example Potency and Selectivity Data for a Hypothetical Hit

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)SERT vs DAT SelectivitySERT vs NET Selectivity
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl (Reference)5.225.815.1~5-fold~3-fold
Hit Compound A 15.7>10,0002,450>630-fold~156-fold
Hit Compound B 89.1105.3>10,000~1.2-fold>112-fold

Selectivity is calculated as (IC50 for off-target transporter) / (IC50 for primary target).

Confirmatory Assay: Patch-Clamp Electrophysiology

To confirm the mechanism of action and rule out artifacts from the fluorescence-based assay, high-priority hits should be evaluated using automated patch-clamp electrophysiology. This technique directly measures the transporter-mediated currents.

Patch_Clamp cluster_main Automated Patch-Clamp Workflow Cell_Suspension HEK293-hSERT Cell Suspension Chip_Loading Load Cells onto Planar Patch Chip Cell_Suspension->Chip_Loading Seal_Formation Establish High-Resistance (Gigaohm) Seal Chip_Loading->Seal_Formation Whole_Cell Rupture Membrane (Whole-Cell Configuration) Seal_Formation->Whole_Cell Baseline_Current Record Baseline Substrate-Induced Current Whole_Cell->Baseline_Current Compound_Addition Perfuse Test Compound Baseline_Current->Compound_Addition Effect_Measurement Measure Inhibition of Transporter Current Compound_Addition->Effect_Measurement

Figure 2: Automated Patch-Clamp Electrophysiology Workflow. This method provides a direct, functional readout of transporter activity and inhibition.

5.1. Abbreviated Protocol

  • Preparation: Use HEK293-hSERT cells and prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Cell Sealing: Load cells onto an automated patch-clamp system. The system will automatically establish gigaohm seals.

  • Baseline Recording: Perfuse the cells with a substrate (e.g., serotonin) to induce a transporter-mediated current. Record this baseline current.

  • Compound Application: Perfuse the test compound at various concentrations onto the cells and record the resulting current.

  • Data Analysis: Calculate the percent inhibition of the substrate-induced current at each concentration to determine the IC50. This provides an orthogonal validation of the data obtained from the uptake assays.

Conclusion

This application note outlines a comprehensive HTS strategy for the discovery of novel monoamine reuptake inhibitors, using 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a critical reference compound. The proposed workflow, from a robust primary uptake assay to confirmatory electrophysiology, ensures the identification of potent and well-characterized lead molecules. The use of a validated, multi-target control like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is indispensable for maintaining high standards of data quality and for making informed decisions throughout the drug discovery cascade.

References

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: High-Throughput Screening: A Practical Approach Source: Edited by William P. Janzen URL: [Link]

  • Title: Z'-Factor: A Simple Statistical Parameter for Use in High-Throughput Screening and Assay Development Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Automated electrophysiology: the stress-free path to ion channel screening Source: Drug Discovery Today URL: [Link]

  • Title: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

Method

Topic: Analytical Methods for the Quantification of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive guide to the quantitative analysis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a key int...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. Recognizing the critical need for robust and reliable analytical methods, we present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are grounded in established scientific principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3] This guide is designed to equip researchers with the necessary tools to ensure data integrity, from early-stage development through to quality control (QC) batch release testing.

Introduction: The Analytical Imperative

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a molecule of significant interest, characterized by a biphenyl moiety, which provides a strong chromophore, and a chiral pyrrolidine ring.[4][5] Accurate quantification is paramount for ensuring product quality, safety, and efficacy. The choice of analytical method is dictated by the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput.

This application note details three distinct, yet complementary, analytical approaches:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assay and impurity quantification due to its high resolution, specificity, and adaptability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful confirmatory technique, ideal for structural elucidation and trace-level impurity identification.

  • UV-Vis Spectrophotometry: A rapid, simple method for preliminary concentration determination, particularly useful in process monitoring where high specificity is not the primary requirement.

The following sections explain the causality behind experimental choices and provide self-validating protocols to ensure trustworthiness and reproducibility.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. The biphenyl group provides strong UV absorbance, making UV detection highly effective.[6][7] Furthermore, the polarity of the molecule makes it ideally suited for reversed-phase chromatography.

Principle of Separation

In reversed-phase HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18 or Biphenyl) and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for the analyte can be achieved, well-resolved from potential impurities and degradation products. A biphenyl stationary phase can offer enhanced selectivity for aromatic compounds like our analyte through π-π interactions.[8]

Experimental Protocol: Isocratic HPLC-UV Method

This protocol is designed for the accurate quantification of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in a drug substance or formulation.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler with temperature control

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Biphenyl Column (e.g., Accucore™ Biphenyl)Provides enhanced π-π interactions for better retention and selectivity of the aromatic analyte.[8]
Dimensions 100 mm x 2.1 mm, 2.6 µmOffers a good balance between resolution and analysis time.
Mobile Phase 60:40 (v/v) Acetonitrile : 20 mM Ammonium Acetate (pH 4.5)Acetonitrile provides good elution strength, while the buffered aqueous phase ensures consistent ionization state and peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 35 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µLSmall volume to minimize band broadening.
Detection (λ) 248 nmCorresponds to a high absorbance wavelength for the biphenyl chromophore, maximizing sensitivity.[6]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Procedure:

  • Standard Preparation:

    • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of the analyte.

    • Transfer to a 100 mL volumetric flask, dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • System Suitability Testing (SST):

    • Before analysis, perform at least five replicate injections of a mid-range standard solution.

    • The system is deemed ready if it meets the predefined criteria.[9][10]

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
  • Analysis Sequence:

    • Inject a solvent blank to ensure no carryover.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared samples.

    • Inject a calibration standard periodically (e.g., every 10 sample injections) to verify system stability.

  • Data Analysis:

    • Generate a linear regression calibration curve of peak area versus concentration for the standards.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the analyte in the samples using the calibration curve equation.

Method Validation Framework

All analytical methods must be validated to demonstrate they are fit for purpose.[2] The validation should be conducted according to ICH Q2(R2) guidelines.[1][3]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.995; no interference from placebo at the analyte's retention time.
Linearity & Range To verify a direct proportional response to concentration.r² ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked placebo samples at three concentration levels.
Precision To assess the degree of scatter between measurements.Repeatability (n=6): RSD ≤ 2.0%; Intermediate Precision: RSD ≤ 2.0%.
LOD / LOQ To determine the lowest concentration that can be detected/quantified.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.No significant change in results with deliberate variations in flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

Diagram: General Analytical Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt SamplePrep Sample Preparation Sample->SamplePrep StdPrep Standard Preparation SST System Suitability Test (SST) StdPrep->SST Sequence Run Analytical Sequence SamplePrep->Sequence SST->Sequence Pass Integration Peak Integration & Calibration Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A generalized workflow for quantitative analysis.

Advanced Application: Chiral HPLC Separation

The pyrrolidine moiety in the analyte contains a stereocenter. Since enantiomers can have different pharmacological activities, their separation and quantification are often required by regulatory agencies.[11] This can be achieved using a Chiral Stationary Phase (CSP).

  • Principle: CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment.[11][12] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and subsequent separation.

  • Recommended Approach:

    • Column: A polysaccharide-based CSP (e.g., CHIRALCEL® OD-H or CHIRALPAK® IG-3).[11][13]

    • Mobile Phase: Typically a normal-phase solvent system like n-Hexane/Isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

    • Method Development: The ratio of hexane to isopropanol is systematically varied to optimize the resolution between the enantiomeric peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique for identity confirmation and quantification, offering exceptional sensitivity and structural information from the mass spectrum. Due to the low volatility of the hydrochloride salt, analysis is typically performed on the free base or after derivatization.

Principle of Analysis

The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting fragmentation pattern is a highly specific "fingerprint" of the molecule.[14][15]

Experimental Protocol: GC-MS (SIM Mode)

This protocol is intended for confirmatory analysis and trace-level quantification.

Instrumentation:

  • GC system with a split/splitless inlet

  • Mass Spectrometer (Quadrupole, Ion Trap, or TOF)

Sample Preparation (Free Base Extraction):

  • Dissolve the sample in deionized water.

  • Add a suitable internal standard (e.g., a deuterated analog).

  • Alkalinize the solution with dilute sodium hydroxide to a pH > 10 to form the free base.

  • Extract the free base into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • Reconstitute in a small volume of ethyl acetate for injection.

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity, robust phase suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 280 °CEnsures complete vaporization without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minA temperature ramp to effectively separate the analyte from solvent and other components.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns.
Acquisition Selected Ion Monitoring (SIM)For quantification, monitor 3-4 characteristic ions of the analyte and internal standard to maximize sensitivity and specificity.

UV-Vis Spectrophotometry

This technique offers a rapid and straightforward method for determining the concentration of the pure substance in solution. It is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species. Its primary limitation is a lack of specificity, as any other substance that absorbs at the same wavelength will interfere with the measurement.[16][17]

Experimental Protocol

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer

Procedure:

  • Solvent Selection: Use a UV-transparent solvent such as HPLC-grade methanol or ethanol.

  • Determine λmax:

    • Prepare a dilute solution (~10 µg/mL) of the analyte in the chosen solvent.

    • Scan the solution from 400 nm to 200 nm against a solvent blank.

    • The wavelength of maximum absorbance (λmax) should be identified (expected around 248 nm).[6]

  • Prepare Calibration Curve:

    • From a stock solution, prepare a series of at least five standards of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear with an r² ≥ 0.995.

  • Sample Analysis:

    • Prepare a solution of the unknown sample, ensuring its concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax and determine the concentration using the calibration curve's equation.

G start Method Development Complete protocol Write Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Placebo, Peak Purity) protocol->specificity linearity Linearity & Range (≥5 Levels) protocol->linearity accuracy Accuracy (Spiked Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision limits LOD & LOQ (S/N Ratio) protocol->limits robustness Robustness (Small Variations) protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report limits->report robustness->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to ensure your success.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, providing both diagnostic questions and actionable solutions.

Problem 1: Low or No Yield in the Aryl Ether Formation Step

The crucial C-O bond formation between 2-hydroxybiphenyl and the N-protected 3-hydroxypyrrolidine is often the most challenging step. Low yields here can derail the entire synthesis.

Initial Diagnostic Questions:

  • Which etherification method are you using? (e.g., Mitsunobu, Williamson)

  • Have you confirmed the purity of your starting materials? (N-Boc-3-hydroxypyrrolidine and 2-hydroxybiphenyl)

  • Are you maintaining strictly anhydrous conditions?

Scenario A: Using the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming phenyl ethers from secondary alcohols, proceeding with a clean inversion of stereochemistry.[1][2] However, it is sensitive to several factors.

Question: My Mitsunobu reaction yield is poor. What are the likely causes and solutions?

Answer: Low yields in a Mitsunobu reaction for this synthesis typically stem from three areas: reagent choice and quality, substrate acidity, and byproduct interference.

Causality & Solutions:

  • Weak Acidity of the Phenol: The mechanism requires the phenolic proton to be transferred to the betaine intermediate formed from triphenylphosphine (TPP or PPh₃) and the azodicarboxylate (DEAD or DIAD). If the pKa of the nucleophile (2-hydroxybiphenyl) is too high (above ~11-13), this proton transfer is inefficient, leading to side reactions.

    • Solution: While 2-hydroxybiphenyl is generally acidic enough, ensure your reaction conditions do not introduce competing bases. If issues persist, consider using a more basic azodicarboxylate like azodicarbonyl dipiperidine (ADDP) instead of DEAD.[3]

  • Reagent Degradation or Impurity: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO).

    • Solution: Use freshly opened or purified reagents. DEAD can be distilled under reduced pressure. TPP should be a clean, white solid.

  • Byproduct Interference & Removal: The primary byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to remove from the desired product, complicating purification and artificially lowering the isolated yield of pure material.

    • Solution: Employ modified workup procedures. Using polymer-supported triphenylphosphine (PS-PPh₃) or fluorous phosphines can simplify byproduct removal through filtration.[2] Alternatively, crystallization of the crude product is often effective for removing the highly crystalline TPPO.

  • Steric Hindrance: The ortho-phenyl group on 2-hydroxybiphenyl introduces steric bulk near the reaction center, which can slow down the desired S\N2 substitution.[2][4]

    • Solution: Increasing the reaction time or employing sonication has been shown to improve yields for sterically hindered substrates in phenolic Mitsunobu reactions.[2]

Scenario B: Using the Williamson Ether Synthesis

While seemingly simpler, the Williamson ether synthesis is prone to a critical side reaction that can significantly reduce yields.

Question: I'm attempting a Williamson ether synthesis and getting a complex mixture with low yield of the desired ether. What's going wrong?

Answer: The primary issue with using a Williamson ether synthesis for this target is the competition between the desired S\N2 substitution and E2 elimination.

Causality & Solutions:

  • Competing E2 Elimination: This pathway is highly problematic when using a secondary alkyl halide (or activated alcohol like a tosylate/mesylate) with a strong base (the phenoxide).[4][5] The bulky phenoxide can act as a base, abstracting a proton from the pyrrolidine ring and leading to an alkene byproduct instead of the ether.

    • Solution: This route is inherently challenging. To favor S\N2, use the mildest conditions possible. Run the reaction at a lower temperature for a longer duration (e.g., 50-60 °C).[5][6]

  • Base and Solvent Choice: The choice of base and solvent is critical. A strong, non-nucleophilic base is needed to fully deprotonate the phenol without causing other reactions. The solvent must facilitate the S\N2 reaction.

    • Solution: Use a strong base like sodium hydride (NaH) to irreversibly generate the phenoxide.[5] Employ a polar aprotic solvent like DMF or acetonitrile, which solvates the cation (Na⁺) and leaves a highly reactive "naked" alkoxide anion.[5][6] Avoid protic solvents like ethanol, which can solvate the nucleophile and reduce its reactivity.[5][7]

  • Moisture Contamination: The Williamson ether synthesis is highly sensitive to water, which will consume the strong base and hydrolyze the alkyl halide.[6][8]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents like NaH under an inert atmosphere (Nitrogen or Argon).

Problem 2: Difficulty in Final Product Isolation and Purification

Question: After deprotection and HCl salt formation, I'm struggling to isolate a pure, crystalline solid. What can I do?

Answer: Issues with final isolation often relate to the purity of the free base before salt formation, the choice of solvent for the salt formation, and the stoichiometry of the acid.

Causality & Solutions:

  • Impure Free Base: If the free base (after Boc deprotection) contains residual impurities, it can inhibit crystallization of the hydrochloride salt, often resulting in an oil or amorphous solid.

    • Solution: Purify the free base by column chromatography before salt formation. This is a critical step to ensure a clean starting material for the final crystallization.

  • Improper Solvent System for Salt Formation: The choice of solvent is crucial for obtaining a crystalline hydrochloride salt. The ideal solvent should readily dissolve the free base but be a poor solvent for the resulting salt, thus promoting precipitation.

    • Solution: A common and effective method is to dissolve the purified free base in a minimal amount of a solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Then, add a solution of HCl in the same solvent or in methanol, dropwise, with stirring.[9][10] The hydrochloride salt should precipitate out.

  • Incorrect Stoichiometry of HCl: Adding a large excess of HCl can lead to the formation of hygroscopic, difficult-to-handle solids.

    • Solution: Use a calculated amount of HCl (1.0 to 1.1 equivalents). Titrate the free base with a standardized solution of HCl in isopropanol or use a commercially available solution (e.g., 4M HCl in Dioxane) and add it carefully.

  • Water Contamination: The final hydrochloride salt can be hygroscopic. The presence of water during the workup can make the product difficult to dry and handle.

    • Solution: Ensure all solvents used in the final steps are anhydrous. Dry the final product under high vacuum. If the product is still wet, trituration with a non-polar solvent like hexane or ether can help remove residual water. While pyrrolidine itself does not form an azeotrope with water, removing water can be challenging.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine?

A1: The most reliable and commonly successful route involves a Mitsunobu reaction between N-Boc-3-hydroxypyrrolidine and 2-hydroxybiphenyl, followed by acidic deprotection of the Boc group and subsequent hydrochloride salt formation. This route offers better control over side reactions compared to the Williamson ether synthesis.[1][2][12]

Q2: Why is the N-Boc protecting group preferred for the pyrrolidine starting material?

A2: The tert-butyloxycarbonyl (Boc) group is an excellent choice for several reasons:

  • Stability: It is stable to the basic or nucleophilic conditions of many reactions, including the Mitsunobu reaction.

  • Ease of Removal: It can be removed under mild acidic conditions (e.g., HCl in EtOAc/Dioxane, or trifluoroacetic acid) that are unlikely to affect the newly formed ether linkage.[10][13] This deprotection step can often be combined with the hydrochloride salt formation.

  • Improved Handling: The Boc-protected intermediate is typically a stable, crystalline solid that is easier to purify via chromatography or recrystallization compared to the more polar, unprotected amine.[13]

Q3: What are the critical parameters to control during the Mitsunobu reaction step?

A3: Success hinges on careful control of reagent stoichiometry, addition order, and temperature.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of triphenylphosphine (TPP) and the azodicarboxylate (DEAD/DIAD) relative to the limiting reagent (typically the alcohol, N-Boc-3-hydroxypyrrolidine).

  • Order of Addition & Temperature: The reaction should be performed in a suitable anhydrous solvent like THF or Dichloromethane. The alcohol, phenol, and TPP should be dissolved first and cooled in an ice bath (0 °C). The azodicarboxylate should then be added dropwise to the cooled solution. This controlled, slow addition is critical to manage the initial exotherm and prevent the formation of undesired byproducts. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting materials (N-Boc-3-hydroxypyrrolidine and 2-hydroxybiphenyl) and the less polar product. A typical eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the limiting starting material is the primary indicator of reaction completion.

Q5: What analytical techniques are recommended for final product characterization?

A5: To confirm the structure and purity of the final 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a combination of techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the free base.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition, especially for the hydrochloride salt.

Data & Protocols

Table 1: Comparison of Synthetic Routes for Aryl Ether Formation
FeatureMitsunobu ReactionWilliamson Ether Synthesis
Key Reagents Triphenylphosphine (TPP), Azodicarboxylate (DEAD/DIAD)Strong Base (e.g., NaH), Activated Alcohol (e.g., tosylate)
Stereochemistry Inversion at the alcohol center[1]Inversion (S\N2)
Primary Challenge Removal of byproducts (TPPO, hydrazine)Competing E2 elimination reaction[4][5]
Substrate Scope Excellent for secondary alcohols and phenols[1][3]Best for primary alkyl halides; problematic for secondary[4]
Conditions Mild, neutral conditions, typically 0 °C to RTBasic conditions, often requires heating (50-100 °C)[6]
Recommendation Preferred method due to higher potential yield and cleaner reaction profile for this specific substrate combination.Not recommended due to high risk of elimination side products.
Experimental Protocol: Synthesis via Mitsunobu Reaction
Step 1: Aryl Ether Formation (Mitsunobu Coupling)
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of Argon or Nitrogen, add N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-hydroxybiphenyl (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the solids (approx. 0.1 M concentration relative to the limiting reagent).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of dichloromethane.

    • Purify the crude product directly by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the desired product from TPPO and the hydrazine byproduct.

    • Combine the product-containing fractions and concentrate to yield N-Boc-3-([1,1'-biphenyl]-2-yloxy)pyrrolidine as a solid or oil.

Step 2: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-Boc intermediate from Step 1 in a minimal amount of anhydrous ethyl acetate.

  • Acidification: While stirring, add a solution of 4M HCl in 1,4-Dioxane (2-3 eq.) dropwise.

  • Precipitation: A white precipitate should form immediately or upon further stirring. Continue stirring at room temperature for 1-3 hours to ensure complete deprotection and precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous ethyl acetate or diethyl ether to remove any soluble impurities.

  • Drying: Dry the final product, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, under high vacuum to a constant weight.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_method Which Etherification Method? start->check_method mitsunobu Mitsunobu Reaction check_method->mitsunobu Mitsunobu williamson Williamson Synthesis check_method->williamson Williamson m_q1 Check Reagent Purity (TPP, DEAD/DIAD) mitsunobu->m_q1 w_q1 Check for Elimination (Alkene Byproduct) williamson->w_q1 m_s1 Use fresh/purified reagents m_q1->m_s1 m_q2 Assess Byproduct Removal m_s1->m_q2 m_s2 Optimize chromatography or use polymer-bound reagents m_q2->m_s2 m_q3 Consider Steric Hindrance m_s2->m_q3 m_s3 Increase reaction time or use sonication m_q3->m_s3 end_node Yield Improved m_s3->end_node w_s1 Lower temperature, extend time. Consider switching to Mitsunobu. w_q1->w_s1 w_q2 Verify Anhydrous Conditions w_s1->w_q2 w_s2 Flame-dry glassware, use anhydrous solvents w_q2->w_s2 w_q3 Evaluate Base/Solvent Choice w_s2->w_q3 w_s3 Use NaH in polar aprotic solvent (DMF, MeCN) w_q3->w_s3 w_s3->end_node Mitsunobu_Mechanism cluster_activation Step 1: Betaine Formation & Alcohol Activation cluster_substitution Step 2: Nucleophilic Attack & Inversion TPP Ph₃P Betaine Ph₃P⁺-N(CO₂R)-N⁻-CO₂R (Betaine Intermediate) TPP->Betaine + DEAD DEAD RO₂C-N=N-CO₂R Activated_Alcohol [Ph₃P⁺-O-Pyr] (Activated Oxyphosphonium Salt) Betaine->Activated_Alcohol + Pyr-OH Alcohol Pyr-OH (N-Boc-3-hydroxypyrrolidine) Alcohol->Activated_Alcohol Product Pyr-O-Ar (Desired Ether) Activated_Alcohol->Product Activated_Alcohol->Product Nucleophilic Substitution Phenol ArO⁻ (2-Biphenyl-phenoxide) Phenol->Product SN2 Attack TPPO Ph₃P=O (Byproduct) Product->TPPO releases

Caption: Simplified mechanism of the Mitsunobu reaction.

References

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Biphenyl-yloxy-pyrrolidine Synthesis

Welcome to the technical support center for the synthesis of biphenyl-yloxy-pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of biphenyl-yloxy-pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic transformation. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for this synthesis, and this guide will focus on optimizing its parameters to ensure successful and reproducible outcomes.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of biphenyl-yloxy-pyrrolidine, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired biphenyl-yloxy-pyrrolidine product. What are the likely causes and how can I troubleshoot this?

Answer: The absence of product formation in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst's activity and the reaction environment.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the precatalyst.

    • Solution: Ensure you are using a suitable precatalyst. For many applications, a preformed catalyst complex can provide more consistent results.[4] If using a Pd(II) source like Pd(OAc)₂, ensure your ligand and reaction conditions are appropriate for its reduction to Pd(0). Also, confirm the quality of your palladium source, as degradation can lead to inactivity.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For C-N coupling with pyrrolidine, bulky, electron-rich phosphine ligands are generally preferred.[5] Consider screening a variety of ligands, such as those from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig research groups.[1][6] The choice of ligand can be highly substrate-dependent.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Poor Solvent Choice: The solvent influences the solubility of reactants and the stability of intermediates in the catalytic cycle.[7]

    • Solution: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[4] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[4]

  • Incorrect Base Selection: The base is critical for the deprotonation of the amine or the palladium-amine complex.[5][8]

    • Solution: Strong bases like sodium tert-butoxide (NaOt-Bu) are often effective.[5] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially requiring higher temperatures.[4][5]

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

Question: My main byproduct is the hydrodehalogenated arene of my biphenyl starting material. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced instead of undergoing C-N coupling.[1]

Potential Causes & Troubleshooting Steps:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to the formation of an imine and a palladium-hydride species, which can then reduce the aryl halide.[1]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulkier ligands can sterically hinder the conformation required for β-hydride elimination.

  • Presence of Water: Water can react with the strong base and the palladium catalyst, leading to the formation of palladium-hydride species that promote hydrodehalogenation.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Consider adding molecular sieves to the reaction mixture.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at a lower temperature for a longer period. This can sometimes favor the desired C-N coupling over competing side reactions.

Issue 3: Incomplete Conversion Despite Extended Reaction Times

Question: My reaction stalls at a certain percentage of conversion and does not proceed to completion, even after several hours. What could be the reason?

Answer: Stalled reactions are often a sign of catalyst deactivation or an equilibrium issue.

Potential Causes & Troubleshooting Steps:

  • Catalyst Decomposition: The catalyst may be slowly decomposing over the course of the reaction.

    • Solution: Adding a fresh portion of the catalyst and ligand midway through the reaction can sometimes help drive it to completion. Also, ensure strict inert conditions are maintained throughout the reaction.

  • Inhibitory Species: A byproduct formed during the reaction might be inhibiting the catalyst. For instance, with aryl iodides, the generated iodide anion can sometimes inhibit the catalyst.[4]

    • Solution: If using an aryl iodide, you might consider switching to an aryl bromide or triflate. Alternatively, optimizing the ligand and reaction conditions may help overcome this inhibition.

  • Insufficient Base: The base may be consumed by side reactions or may not be strong enough to drive the reaction to completion.

    • Solution: Ensure you are using a sufficient excess of the base. If using a weaker base, consider switching to a stronger one if your substrate allows. The physical properties of inorganic bases, such as particle size, can also affect the reaction rate. Grinding the base before use can be beneficial.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of biphenyl-yloxy-pyrrolidine synthesis.

Q1: How do I select the optimal catalyst and ligand for my specific substrates?

A1: The ideal catalyst-ligand system is highly dependent on the electronic and steric properties of your biphenyl electrophile and pyrrolidine nucleophile. A systematic screening approach is often the most effective strategy.

  • General Guidance: For secondary cyclic amines like pyrrolidine, ligands such as RuPhos have shown broad utility.[6] Biarylphosphine ligands are generally a good starting point due to their proven effectiveness in C-N coupling reactions.[6]

  • Screening: It is advisable to screen a small panel of ligands and palladium sources under a standard set of conditions to identify the most promising combination for your specific substrates.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts.[4]
Ligands to Screen RuPhos, XPhos, BrettPhos, SPhosA diverse set of bulky, electron-rich biarylphosphine ligands.[6][9]
Ligand:Pd Ratio 1:1 to 2:1The optimal ratio can vary; starting with a slight excess of ligand is common.[10]

Q2: What is the role of the base, and how does its strength affect the reaction?

A2: The base plays a crucial role in the catalytic cycle, typically by deprotonating the amine to form the more nucleophilic amide or by facilitating the deprotonation of the palladium-amine complex.[5][8]

  • Strong Bases (e.g., NaOt-Bu, LiHMDS): These are highly effective and often lead to faster reaction rates.[4] However, they can be incompatible with base-sensitive functional groups on your substrates, leading to side reactions.[5]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are milder and offer better functional group tolerance.[4][5] Reactions with weaker bases may require higher temperatures or longer reaction times to achieve full conversion.[5] The solubility of the base can also be a critical factor; for instance, Cs₂CO₃ has good solubility in many organic solvents.[4]

Q3: Which solvent should I choose, and how does it impact the reaction?

A3: The solvent's primary roles are to dissolve the reactants and to influence the stability of the catalytic species.[7]

  • Common Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, dioxane, THF, and t-butanol are widely used.[4][7]

  • Solvent Effects: In non-polar solvents, the base's role in deprotonating the palladium-amine complex is often favored.[8] In more polar solvents, dissociation of the halide from the palladium center can be facilitated.[8]

  • Solvents to Avoid: As mentioned previously, chlorinated solvents, acetonitrile, and pyridine should be avoided as they can poison the palladium catalyst.[4]

Q4: How can I effectively purify my biphenyl-yloxy-pyrrolidine product?

A4: Purification strategies will depend on the physical properties of your product and the nature of the impurities.

  • Standard Column Chromatography: Silica gel chromatography is the most common method for purifying the crude reaction mixture. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material, especially for removing minor impurities.

  • Acid-Base Extraction: If your product contains a basic nitrogen atom and is soluble in organic solvents, an acid-base extraction can be used to separate it from non-basic impurities. The organic layer can be washed with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous phase is then basified (e.g., with NaOH or NaHCO₃) and the product is extracted back into an organic solvent.

Experimental Protocols

General Procedure for a Small-Scale Test Reaction:

  • To a dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the base (e.g., NaOt-Bu, 1.2-2.0 equiv).

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Add the pyrrolidine derivative (1.1-1.5 equiv) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Product Formation ArX Ar-X Amine HNR₂ Base Base BaseH [Base-H]⁺X⁻

Caption: The Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_solutions Screen Pd source & ligands. Ensure inert atmosphere. Use fresh reagents. check_catalyst->catalyst_solutions No check_side_reactions Are side reactions dominant? check_conditions->check_side_reactions Yes condition_solutions Optimize solvent, base, & temperature. Check reactant purity. check_conditions->condition_solutions No side_reaction_solutions For hydrodehalogenation: - Use anhydrous conditions. - Adjust ligand/temperature. check_side_reactions->side_reaction_solutions Yes success Successful Synthesis check_side_reactions->success No catalyst_solutions->start Re-evaluate condition_solutions->start Re-evaluate side_reaction_solutions->start Re-evaluate

Caption: Troubleshooting workflow for low product yield.

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH. Available at: [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Request PDF. Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. ResearchGate. Available at: [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate. Available at: [Link]

  • Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. PubMed. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Syntheses. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. Available at: [Link]

  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Purification of Polybrominated Biphenyl Congeners. PubMed. Available at: [Link]

  • Pyrrolidine derivative, its preparation method and application thereof. Google Patents.

Sources

Troubleshooting

troubleshooting unexpected results in 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride experiments

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (CAS No: 1185002-02-1 [for one HCl salt], 946726-69-8 [for free base])....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (CAS No: 1185002-02-1 [for one HCl salt], 946726-69-8 [for free base]).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and ensure the reliable and effective use of this compound. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, making a thorough understanding of its handling and behavior critical for successful research.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address specific issues you may encounter.

Compound Overview

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a biphenyl group, and an ether linkage. The pyrrolidine moiety is a versatile scaffold in drug discovery, known for its ability to explore pharmacophore space due to its three-dimensional structure.[5][6] The biphenyl group adds significant hydrophobicity, while the pyrrolidine nitrogen, protonated in the hydrochloride salt form, influences its solubility and chemical properties.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₁₆H₁₈ClNO[1]
Molecular Weight 275.77 g/mol [1]
Appearance Typically a white to off-white solid or powderGeneral chemical knowledge
pKa (Predicted) 9.30 ± 0.10[7]
XLogP3 (Free Base) 3.3[2]

Frequently Asked Questions (FAQs)

Q1: How should I store 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride?

A: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[8] The hydrochloride salt is hygroscopic, and moisture can lead to degradation or clumping. For short-term storage, room temperature is generally acceptable if the container is well-sealed.

Q2: What is the best solvent for making a stock solution?

A: Due to the hydrophobic biphenyl group, this compound has low aqueous solubility. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For some applications, ethanol may also be suitable. When preparing for aqueous biological buffers, a concentrated DMSO stock should be serially diluted to the final working concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in assays.

Q3: Is this compound stable once dissolved in a solvent?

A: Stock solutions in anhydrous DMSO are generally stable for several weeks when stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. It is best practice to aliquot stock solutions into single-use volumes. Stability in aqueous buffers is significantly lower; solutions in aqueous media should be prepared fresh daily.[9]

Q4: My compound has a slight yellow or tan tint. Is it degraded?

A: While a pure compound is typically white, a slight off-white or pale-yellow color is not uncommon and may not indicate significant degradation. However, a noticeable change in color over time, especially to dark yellow or brown upon storage or in solution, suggests potential degradation.[9] We recommend performing a purity check via HPLC or TLC if you suspect degradation.

Q5: What are the primary safety precautions when handling this compound?

A: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust and direct contact with skin and eyes, as related compounds are known to cause skin and eye irritation.[7]

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and resolving issues related to the use of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Problem 1: Poor or Incomplete Solubility

You observe precipitation when making a stock solution or when diluting it into your aqueous assay buffer.

Potential Causes:
  • Incorrect Solvent Choice: The compound's high lipophilicity (XLogP3 ≈ 3.3) makes it poorly soluble in water.[2]

  • "Salting Out": When a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into a high-salt aqueous buffer, the compound can crash out of solution.

  • pH Effects: The compound is a hydrochloride salt of a secondary amine (pyrrolidine). In buffers with a pH significantly above the pKa of the pyrrolidine nitrogen (predicted pKa ≈ 9.3), the free base form will predominate, which may be less soluble than the salt form in aqueous media.[7]

  • Low Temperature: Solubility often decreases at lower temperatures. Diluting into a cold buffer can induce precipitation.

Recommended Solutions:
  • Use an appropriate organic solvent like DMSO or ethanol for the primary stock solution at a high concentration (e.g., 10-50 mM).

  • Perform serial dilutions. Instead of a single large dilution, dilute the stock solution stepwise into the aqueous buffer.

  • Use vortexing or sonication. Gentle warming (to 37°C) and vortexing can aid dissolution. A brief sonication can also help break up aggregates.

  • Check the pH of your buffer. Ensure the final pH of the assay medium is compatible with the compound's solubility.

  • Increase the final solvent concentration slightly , if the assay permits, but always run a vehicle control to account for solvent effects.

Problem 2: Inconsistent or No Biological Activity

The compound shows variable results between experiments or fails to produce the expected biological effect.

Potential Causes:
  • Compound Degradation: The ether linkage could be susceptible to hydrolysis under harsh acidic or basic conditions. The compound may also be sensitive to oxidation or light over time.

  • Inaccurate Concentration: This can result from poor solubility, weighing errors, or degradation of the stock solution.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in the assay.

  • Stereoisomerism: The pyrrolidine ring contains a chiral center at the 3-position. If the material is a racemic mixture, only one enantiomer may be active. Different batches may have different enantiomeric ratios, leading to variability. The biological activity of pyrrolidine derivatives is often highly dependent on stereochemistry.[5][6]

Recommended Solutions:
  • Verify Compound Purity and Identity: Before use, and especially if results are inconsistent, verify the compound's purity using HPLC (See Protocol 2). Confirm identity using LC-MS to check for the correct mass-to-charge ratio.

  • Prepare Fresh Solutions: Always prepare working solutions in aqueous buffers fresh for each experiment from a frozen DMSO stock. Minimize the time the compound spends in aqueous solution before being added to the assay.

  • Use Low-Adhesion Labware: For highly sensitive assays, consider using low-protein-binding or siliconized plasticware to minimize loss of the compound.

  • Quantify Stock Solution: Use a spectrophotometer to quantify the concentration of your stock solution, if a molar extinction coefficient is known or can be determined.

  • Consult the Supplier: Contact the supplier for the certificate of analysis (CofA) for the specific lot number to check for data on purity and, if available, chirality.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting inconsistent biological activity.

Sources

Optimization

Technical Support Center: Purification of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

Document ID: TSC-CHEM-2026-01-20-001 Last Updated: January 20, 2026 Welcome to the technical support guide for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This document is intended for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-01-20-001

Last Updated: January 20, 2026

Welcome to the technical support guide for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This document is intended for researchers, chemists, and pharmaceutical development professionals who are working with this chiral intermediate. Here, we address common purification challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to provide you with the mechanistic insights and practical protocols necessary to achieve high purity and overcome common obstacles in your work.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues encountered during the purification of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Problem 1: Low Purity After Initial Synthesis and Salt Formation

Symptom: HPLC or NMR analysis of the crude hydrochloride salt shows significant impurities (e.g., <95% purity).

Probable Causes:

  • Incomplete Reaction: The preceding Williamson ether synthesis may not have gone to completion, leaving unreacted starting materials like 2-hydroxybiphenyl.[1][2][3]

  • Side Reactions: The Williamson ether synthesis is an SN2 reaction, which can compete with E2 elimination, especially if reaction conditions are not optimized.[4][5]

  • Residual Solvents: Solvents used during the synthesis or work-up (e.g., DMF, THF, Ethyl Acetate) may be trapped in the solid hydrochloride salt.

  • By-products from Deprotection: If a protected pyrrolidine derivative was used, by-products from the deprotection step (e.g., from a Boc or Cbz group) may be present.

Recommended Solutions:

  • Aqueous Work-up Optimization:

    • Rationale: An acid-base work-up can effectively separate the basic amine product from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture (free base form) in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to extract the amine product into the aqueous phase as its hydrochloride salt.

      • Discard the organic layer, which contains non-basic impurities like unreacted 2-hydroxybiphenyl.

      • Re-basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10.

      • Extract the free amine back into a fresh organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified free base before proceeding to salt formation.

  • Solvent Wash/Trituration of the Crude Salt:

    • Rationale: Non-polar impurities can often be removed by washing the solid hydrochloride salt with a solvent in which the salt is insoluble.[6]

    • Protocol:

      • Suspend the crude hydrochloride salt in a non-polar solvent like diethyl ether, hexane, or ethyl acetate.

      • Stir the slurry vigorously for 30-60 minutes at room temperature.

      • Filter the solid, wash with a small amount of fresh solvent, and dry under vacuum.

      • Analyze the purity of the washed salt. This is often effective for removing residual starting materials and non-polar by-products.

Problem 2: Difficulty Achieving High Chemical Purity (>99.5%) by Recrystallization

Symptom: Recrystallization attempts result in poor recovery, oiling out, or minimal improvement in purity.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may have poor solubility characteristics for the salt (too soluble at room temperature or not soluble enough at high temperature).[7]

  • Presence of Miscible Impurities: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization difficult.

  • Metastable Crystal Form: The compound may be crystallizing into a less stable polymorphic form or as an amorphous solid.

Recommended Solutions:

  • Systematic Solvent Screening for Recrystallization:

    • Rationale: The hydrochloride salt's solubility is highly dependent on the solvent. Polar protic solvents like alcohols are good starting points, often mixed with an anti-solvent.[6][8]

    • Screening Protocol:

      • Place a small amount of the salt (10-20 mg) in several different test tubes.

      • Add a few drops of a single solvent (e.g., isopropanol, ethanol, methanol, acetonitrile) to each tube.

      • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

      • Heat the tubes that show poor room temperature solubility. A good solvent will dissolve the compound completely upon heating.[7]

      • Allow the clear solutions to cool slowly. The ideal solvent will produce a high yield of crystals upon cooling.

      • If a single solvent is not ideal, try solvent/anti-solvent systems (e.g., dissolve in minimal hot methanol, then add ethyl acetate or diethyl ether until turbidity appears, then cool).

  • Recommended Recrystallization Protocol:

    • Solvent System: Isopropanol (IPA) / Diethyl Ether or Methanol / Ethyl Acetate are often effective for amine hydrochlorides.[6][8]

    • Step-by-Step:

      • Dissolve the hydrochloride salt in a minimum amount of boiling isopropanol.

      • If any insoluble material is present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.

      • Once crystallization begins, cool the flask further in an ice bath for at least one hour to maximize yield.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid drying.

      • Dry the purified crystals under high vacuum.

Problem 3: Incorrect or Low Enantiomeric Purity (ee)

Symptom: Chiral HPLC or SFC analysis shows the presence of the undesired enantiomer.

Probable Causes:

  • Racemization: Racemization may have occurred during a synthetic step, particularly if harsh basic or acidic conditions were used at elevated temperatures.

  • Incomplete Chiral Resolution: If the synthesis route involves a classical resolution step (e.g., diastereomeric salt formation), the separation may have been incomplete.[9]

  • Non-Stereospecific Synthesis: The synthetic route itself may not be enantioselective.

Recommended Solutions:

  • Chiral Purification via Diastereomeric Salt Resolution:

    • Rationale: This classical method involves reacting the racemic free base with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[9]

    • Protocol:

      • Convert the hydrochloride salt back to the free base using the acid-base work-up described in Problem 1.

      • Dissolve the racemic free base in a suitable solvent (e.g., ethanol or methanol).

      • Add 0.5 equivalents of a chiral resolving agent, such as (+)-Tartaric acid or (R)-(-)-Mandelic acid.

      • Heat the mixture to get a clear solution, then cool slowly to allow the less soluble diastereomeric salt to crystallize.

      • Isolate the salt by filtration. Multiple recrystallizations may be needed to achieve high diastereomeric purity.

      • Liberate the enantiomerically enriched free base from the salt by treatment with a base, and then convert it back to the hydrochloride salt.

  • Preparative Chiral Chromatography:

    • Rationale: For high-value materials or when classical resolution fails, preparative scale chiral HPLC or SFC can directly separate the enantiomers.

    • Workflow: This requires specialized equipment and method development. The analytical chiral method (e.g., using a polysaccharide-based chiral stationary phase) must first be scaled up.[10][11] This is typically performed by specialized service providers.

Data Summary Tables

Table 1: Troubleshooting Quick Reference

SymptomProbable Cause(s)Recommended First Action
Low Purity (<95%) after SynthesisUnreacted starting materials, side-productsPerform an optimized acid-base aqueous work-up.
Product "oils out" during recrystallizationIncorrect solvent, rapid coolingScreen for a better solvent system; ensure slow cooling.
Poor recovery from recrystallizationCompound is too soluble in the chosen solventAdd an anti-solvent (e.g., ether, hexane) to the mother liquor.
Presence of the wrong enantiomerIncomplete resolution, racemizationRe-purify via diastereomeric salt crystallization or preparative chiral HPLC.
Product is off-white or coloredTrapped impurities or minor degradationRecrystallize with activated charcoal (use sparingly).

Table 2: Recommended Analytical Methods

Analysis TypeTechniqueCommon ConditionsPurpose
Chemical Purity Reverse-Phase HPLCC18 column, Mobile phase: Acetonitrile/Water with 0.1% TFA or Formic AcidQuantify chemical impurities.
Structure Verification ¹H and ¹³C NMRSolvent: DMSO-d₆ or D₂OConfirm chemical structure and identify impurities.
Enantiomeric Purity Chiral HPLC or SFCChiral Stationary Phase (e.g., Chiralpak® series), Mobile phase: Hexane/IPA/DEADetermine enantiomeric excess (ee%).[11][12]
Residual Solvents Headspace GC-MS-Identify and quantify residual solvents from synthesis.

Visualized Workflows

Workflow for Troubleshooting Low Chemical Purity

G start Crude HCl Salt (Purity < 95%) wash Wash/Triturate Salt with Ethyl Acetate or Ether start->wash analyze1 Analyze Purity (HPLC) wash->analyze1 acid_base Convert to Free Base, Perform Acid-Base Wash analyze1->acid_base Purity OK? (No) final_product Pure Product (Purity > 99.5%) analyze1->final_product Purity OK? (Yes) analyze2 Analyze Purity (HPLC) acid_base->analyze2 recryst Recrystallize from IPA or MeOH/EtOAc analyze2->recryst Purity OK? (Yes) analyze2->final_product Purity OK? (No, consult specialist) recryst->final_product

Sources

Troubleshooting

Technical Support Center: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

Welcome to the technical support center for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and stabilization of this compound in solution. By understanding the chemical principles governing its stability, you can ensure the integrity and reproducibility of your experiments.

I. Troubleshooting Guide: Solution Instability and Degradation

This section addresses common issues encountered during the preparation and storage of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride solutions.

Question 1: My solution of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride turned cloudy or formed a precipitate shortly after preparation. What is happening and how can I fix it?

Answer:

Cloudiness or precipitation upon dissolution can be attributed to several factors, primarily related to solubility limits, pH shifts, or the common ion effect.

  • Causality: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a salt, and its solubility is highly dependent on the properties of the solvent and the pH of the solution. The hydrochloride salt form is generally used to enhance aqueous solubility.[1] However, if the pH of the solution increases, the pyrrolidine nitrogen can be deprotonated, leading to the formation of the less soluble free base, which may precipitate out of solution. Additionally, in buffered solutions with high chloride concentrations, the common ion effect can decrease the solubility of the hydrochloride salt.[1]

  • Step-by-Step Troubleshooting Protocol:

    • Verify Solvent Choice: Ensure you are using a recommended solvent. For initial stock solutions, consider polar aprotic solvents like DMSO or DMF, where the compound is likely to have higher solubility. For aqueous buffers, start with a low concentration and ensure the pH is acidic.

    • pH Adjustment: Measure the pH of your final solution. If it is neutral or basic, adjust the pH to a more acidic range (e.g., pH 3-5) by adding a small amount of a compatible acid (e.g., dilute HCl). This will help maintain the protonated, more soluble form of the pyrrolidine.

    • Concentration Reduction: You may be exceeding the solubility limit of the compound in your chosen solvent system. Try preparing a more dilute solution.

    • Temperature Control: Gently warming the solution may help dissolve the compound. However, be cautious, as excessive heat can accelerate degradation.

  • Preventative Measures:

    • Always prepare stock solutions in a solvent known to fully dissolve the compound, such as DMSO.

    • When diluting into aqueous buffers, add the stock solution to the buffer slowly while stirring to avoid localized high concentrations that can lead to precipitation.

    • Use buffers with a pH well below the pKa of the pyrrolidine nitrogen to ensure it remains protonated.

Question 2: I suspect my compound is degrading in solution over time, leading to inconsistent experimental results. What are the likely degradation pathways and how can I minimize them?

Answer:

Degradation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in solution is most likely to occur through hydrolysis of the ether linkage or oxidation of the pyrrolidine ring. The stability is influenced by pH, temperature, and light exposure.[2][3][4]

  • Likely Degradation Pathways:

    • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the ether linkage can be cleaved. This reaction is typically slow at room temperature but can be accelerated by heat.[5][6] The protonation of the ether oxygen makes it a better leaving group, susceptible to nucleophilic attack by water.[6][7]

    • Oxidation: The pyrrolidine ring, particularly the nitrogen atom, can be susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or other oxidizing agents.[8] This can lead to the formation of N-oxides or other oxidized species.[8]

    • Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, which can induce degradation through various photochemical reactions.[9]

  • Experimental Workflow for Minimizing Degradation:

    G start Start: Freshly Prepared Solution storage_conditions Storage Conditions start->storage_conditions Store at low temp (-20°C or -80°C) ph_control pH Control start->ph_control Use acidic buffer (pH 3-5) light_protection Light Protection start->light_protection Use amber vials or cover with foil stable_solution Stable Solution for Experiments storage_conditions->stable_solution ph_control->stable_solution light_protection->stable_solution antioxidants Consider Antioxidants analysis Regular Analysis stable_solution->antioxidants If oxidation is suspected stable_solution->analysis Monitor purity over time (e.g., HPLC)

    Caption: Workflow for Minimizing Solution Degradation.

  • Preventative Measures:

    • pH: Maintain the solution at a slightly acidic pH (3-5) to minimize the risk of base-catalyzed degradation and to keep the pyrrolidine protonated and less susceptible to oxidation.

    • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.

    • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride?

A1: For a concentrated stock solution, it is best to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents generally offer high solubility for this type of compound and are compatible with many biological assays when diluted to a low final concentration.

Q2: How should I store the solid form of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride?

A2: The solid hydrochloride salt is expected to be relatively stable. However, to prevent potential degradation from moisture and air, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator at room temperature or in a refrigerator is advisable.

Q3: What analytical methods can I use to assess the stability and purity of my solution?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity and stability of your compound.[10] A stability-indicating HPLC method would involve developing a separation technique that can resolve the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any degradation products, which can help in elucidating the degradation pathway.[11]

Q4: Are there any known incompatibilities with common buffer components?

A4: While there are no specific published incompatibilities for this compound, it is prudent to be cautious with strongly basic buffers, as they can cause precipitation of the free base. Also, buffers containing components that can act as oxidizing or reducing agents should be used with care. When using a new buffer system, it is recommended to perform a small-scale compatibility test by preparing a solution and observing it for any changes (e.g., precipitation, color change) over a short period.

III. Data and Protocols

Table 1: Recommended Storage Conditions for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride Solutions
Solution TypeSolventConcentrationTemperatureLight/Air ProtectionRecommended Duration
Stock Solution DMSO or DMF10-50 mM-20°C or -80°CAmber vials, sealedUp to 6 months
Aqueous Working Solution Acidic Buffer (pH 3-5)< 1 mM2-8°CAmber vialsPrepare fresh daily
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride solid.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Method Validation

This protocol outlines a general procedure for a forced degradation study to develop a stability-indicating analytical method.[2][3][4]

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug or a solution to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the drug to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify the degradation products.

    G start Prepare Drug Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Validate Stability-Indicating Method analysis->result

    Caption: Forced Degradation Study Workflow.

IV. References

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Stack Exchange. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Biphenyl. Wikipedia. [Link]

  • Biphenyl Degradation Pathway. Eawag-BBD. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar. [Link]

  • Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. ResearchGate. [Link]

  • Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. Semantic Scholar. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Thermal stability of chiral pyrrolidinium salts as the temperature of 5% weight loss (Td5%). ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • How can I seperate pyrrolidine? ResearchGate. [Link]

  • Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. National Institutes of Health. [Link]

  • Instability of the hydrochloride salts of cathinone derivatives in air. National Institutes of Health. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. SCIRP. [Link]

  • Photodegradation of amiloride in aqueous solution. National Institutes of Health. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. National Institutes of Health. [Link]

  • Pyrrolidine-based quaternary ammonium salts containing propargyl and hydrophobic C-12 and C-16 alkyl chains as corrosion inhibitors in aqueous acidic media. ResearchGate. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

  • Analytical methods for monitoring pharmaceutical and illicit drugs in wastewater and biological matrices. Tesi di dottorato. [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]

  • Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix. MDPI. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. ResearchGate. [Link]

  • Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism. MDPI. [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health. [Link]

  • Release behaviour and biocompatibility of drug-loaded pH sensitive particles. National Institutes of Health. [Link]

Sources

Optimization

minimizing side reactions in the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Technical Support Center: Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride Welcome to the technical support center for the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common challenges in this synthesis, focusing on the critical etherification step. Our goal is to help you minimize side reactions, maximize yield, and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction in the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine?

The most significant and common side reaction is the undesired N-arylation of the pyrrolidine ring, which competes with the desired O-arylation . The starting material, a 3-hydroxypyrrolidine derivative, is an amino alcohol containing two nucleophilic sites: the secondary amine (N-H) and the secondary alcohol (O-H). Both can react with the activated biphenyl electrophile (e.g., 2-fluoro-1,1'-biphenyl or 2-bromo-1,1'-biphenyl).

The formation of the N-arylated isomer not only consumes starting materials, reducing the yield of the desired product, but also presents significant purification challenges due to the similar physicochemical properties of the O- and N-arylated regioisomers.

Q2: Why is protecting the pyrrolidine nitrogen essential for this synthesis?

Protecting the pyrrolidine nitrogen with a suitable group, most commonly a tert-butyloxycarbonyl (Boc) group, is a mandatory first step to prevent N-arylation. The Boc group effectively deactivates the nitrogen nucleophile through two mechanisms:

  • Steric Hindrance: The bulky tert-butyl group physically blocks the approach of the aryl electrophile to the nitrogen atom.

  • Electronic Deactivation: The carbonyl group of the carbamate withdraws electron density from the nitrogen, significantly reducing its nucleophilicity.

Attempting this synthesis without an N-protecting group will almost certainly lead to a complex mixture of products, with N-arylation being a major pathway.[1]

Q3: Which synthetic routes are typically employed for the key O-arylation step?

The formation of the aryl ether bond can be approached via several methods, primarily variants of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions:

  • Williamson Ether Synthesis: This classic SNAr reaction involves the deprotonation of N-Boc-3-hydroxypyrrolidine with a base to form an alkoxide, which then displaces a leaving group (typically F- or NO2-) from an activated aryl ring (e.g., 2-fluoro-1,1'-biphenyl).

  • Buchwald-Hartwig O-Arylation: This powerful palladium- or copper-catalyzed cross-coupling reaction can form the C-O bond between N-Boc-3-hydroxypyrrolidine and an aryl halide (e.g., 2-bromo-1,1'-biphenyl) or triflate.[2] This method is often preferred for its broader substrate scope and milder conditions compared to traditional SNAr.

  • Ullmann Condensation: A copper-catalyzed reaction, which can be seen as a precursor to modern cross-coupling methods. It is effective but often requires higher temperatures.[3]

The choice of method depends on the available starting materials, functional group tolerance, and scalability requirements.

Troubleshooting Guide: Minimizing Key Side Reactions

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: My reaction produces a significant amount of the N-arylated isomer, even with a Boc-protecting group.

Potential Cause: While the Boc group is highly effective, incomplete protection or harsh reaction conditions can still lead to trace or significant N-arylation. More commonly, this issue arises if deprotection of the Boc group occurs in situ or if the reaction conditions are not optimized for O-selectivity.

Causality & Mechanism: The selectivity between N- and O-arylation in amino alcohols is a well-studied challenge in synthetic chemistry. The outcome is governed by a delicate balance of factors including the choice of catalyst, ligand, base, and solvent, which collectively influence which nucleophile (N or O) is more reactive under the chosen conditions.[4][5] For instance, certain copper-ligand systems are known to favor N-arylation, while others promote O-arylation.[3]

Solutions & Protocols:

1. Verify Complete N-Boc Protection:

  • Protocol: Before starting the arylation, confirm the complete conversion of 3-hydroxypyrrolidine to N-Boc-3-hydroxypyrrolidine via NMR or LC-MS. Ensure no free amine is carried into the next step.

2. Optimize the Base and Solvent System (for Williamson/SNAr):

  • Explanation: The base deprotonates the hydroxyl group to form the reactive alkoxide. A very strong base or high temperatures can potentially compromise the Boc group. The solvent influences the nucleophilicity of the resulting alkoxide.

  • Recommended Conditions:

    • Base: Use a moderately strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases are strong enough to deprotonate the secondary alcohol but are less likely to promote side reactions than organolithium bases.[6]

    • Solvent: Employ polar aprotic solvents such as DMF, DMSO, or THF. These solvents effectively solvate the cation (Na+ or K+) while leaving the alkoxide nucleophile highly reactive.[7]

ParameterRecommendationRationale
Base NaH (60% in mineral oil)Irreversibly deprotonates the alcohol. The H₂ byproduct safely exits the reaction.
KOtBuStrong, soluble base. Use in THF or DMF.
Solvent Anhydrous DMF or THFPolar aprotic; enhances nucleophilicity of the alkoxide.
Temperature 0 °C to RT for deprotonation, then 50-80 °C for substitutionBalances reaction rate with stability of the Boc group.

3. Select the Correct Catalyst System (for Buchwald-Hartwig):

  • Explanation: The choice of metal, ligand, and base is paramount for directing selectivity. Different catalyst systems have inherent preferences for C-N or C-O bond formation.[8][9]

  • Recommended Conditions: For selective O-arylation of amino alcohols, copper-based systems with specific ligands like 3,4,7,8-tetramethylphenanthroline have shown excellent O-selectivity.[5] Nickel-catalyzed systems have also emerged as a powerful tool for this transformation.[1]

    • Catalyst: CuI with a phenanthroline-type ligand.

    • Base: A milder base like K₃PO₄ or Cs₂CO₃ is often sufficient and helps preserve sensitive functional groups.[10]

Issue 2: The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my product is low.

Potential Cause: If you are using an enantiopure starting material (e.g., (R)- or (S)-N-Boc-3-hydroxypyrrolidine), a loss of stereochemical integrity can occur at the C3 position. This is typically caused by side reactions that proceed through a planar intermediate or allow for epimerization.

Causality & Mechanism: Racemization or epimerization at the C3 stereocenter can occur if conditions facilitate the cleavage and reformation of the C3-O bond via an SN1-type mechanism or if a competing elimination-addition sequence takes place. While the SN2 mechanism of a Williamson ether synthesis should proceed with inversion of configuration (if the chiral center were the electrophile), here the chiral center bears the nucleophile. The primary concern is ensuring the base does not promote side reactions that affect the adjacent C-H bonds, although this is less common for C3. More critically, harsh workup conditions (e.g., strongly acidic or basic) can sometimes lead to epimerization.

Solutions & Protocols:

1. Maintain Mild Reaction Conditions:

  • Protocol: Avoid excessively high temperatures (>120 °C) or prolonged reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. High heat can promote undesired elimination or decomposition pathways.[11]

2. Use Non-Nucleophilic Bases:

  • Protocol: Stick to bases like NaH or K₂CO₃. Avoid using alkoxide bases that match the solvent (e.g., NaOEt in EtOH), as this can facilitate reversible reactions if trace impurities are present.

3. Control the pH During Workup and Purification:

  • Protocol: During the aqueous workup, avoid extreme pH values. Neutralize the reaction mixture carefully. For purification via silica gel chromatography, which can be slightly acidic, consider using a silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) if you suspect on-column epimerization.

Visualizing the Reaction Pathways

To better understand the synthetic challenge, the following diagram illustrates the desired O-arylation pathway versus the competing N-arylation side reaction.

G cluster_reactants Reactants cluster_products Pathways Reactant1 N-Boc-3-hydroxypyrrolidine Catalyst Base / Catalyst System Reactant1->Catalyst Activation Reactant2 2-Aryl-X (e.g., 2-Bromo-1,1'-biphenyl) Reactant2->Catalyst Product_O Desired Product 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Product_N Side Product 1-([1,1'-Biphenyl]-2-yl)pyrrolidin-3-ol Catalyst->Product_O Desired O-Arylation Catalyst->Product_N Competing N-Arylation (If N is unprotected or conditions are wrong)

Caption: Competing O- vs. N-arylation pathways in the synthesis.

Troubleshooting Workflow: A Decision Guide

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

G Start Reaction Complete. Analyze Crude Product (LC-MS, NMR). CheckYield Is the yield of desired product low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No LowYieldCause Identify Cause of Low Yield CheckYield->LowYieldCause Yes CheckStereo Is stereochemical integrity compromised? CheckPurity->CheckStereo No PurificationIssue Separation Difficulty CheckPurity->PurificationIssue Yes RacemizationIssue Racemization/Epimerization CheckStereo->RacemizationIssue Yes Success Synthesis Successful CheckStereo->Success No UnreactedSM High levels of starting material? LowYieldCause->UnreactedSM SideProduct Major side product detected? UnreactedSM->SideProduct No IncreaseTemp Increase temp/time or use stronger base (NaH). UnreactedSM->IncreaseTemp Yes IdentifyIsomer Is side product the N-arylated isomer? SideProduct->IdentifyIsomer Yes IncreaseTemp->Success VerifyBoc Verify 100% N-Boc protection. Re-optimize catalyst/base system for O-selectivity. IdentifyIsomer->VerifyBoc Yes OtherSideProduct Characterize side product. Consider elimination or decomposition pathways. IdentifyIsomer->OtherSideProduct No VerifyBoc->Success OtherSideProduct->Success OptimizeChromo Optimize chromatography. Try different solvent systems or reverse-phase HPLC. PurificationIssue->OptimizeChromo OptimizeChromo->Success MilderConditions Use milder conditions: - Lower temperature - Weaker base (e.g., K2CO3) - Neutral workup RacemizationIssue->MilderConditions MilderConditions->Success

Caption: A step-by-step workflow for troubleshooting the synthesis.

Final Step: Hydrochloride Salt Formation

Once the purified free base, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine, is obtained, the final step is the formation of the hydrochloride salt.

  • Standard Protocol:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise with stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Troubleshooting:

  • Oily Product: If the salt oils out instead of precipitating, try using a more non-polar solvent or cooling the solution to a lower temperature.

  • No Precipitation: The solution may be too dilute. Carefully concentrate the solution or add a non-polar co-solvent (like hexanes) to induce precipitation.

References

  • Altman, R. A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(16), 4872–4873. [Link]

  • Shaughnessy, K. H., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(16), 4872-4873. [Link]

  • Kainz, Q. M., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Chen, C. Y., & Diao, T. (2006). sp3 C-H bond arylation directed by amidine protecting group: alpha-arylation of pyrrolidines and piperidines. Journal of the American Chemical Society, 128(44), 14220-1. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Arylation of β-Amino Alcohols. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Kainz, Q. M., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed, 38924516. [Link]

  • Boruah, A., & Nandi, S. (2024). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. RSC Chemical Science. [Link]

  • Dehli, J. R., et al. (2010). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC, 2923533. [Link]

  • West, T. H., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3844–3848. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Kainz, Q. M., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 146(27), 18366–18375. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • J&K Scientific LLC. (2022). Williamson Ether Synthesis. J&K Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ResearchGate. [Link]

  • Morrison, G., et al. (2021). Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. ResearchGate. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities. We will use the hypothetical compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride as a case study to illustrate a comprehensive strategy for identifying, characterizing, and mitigating potential off-target effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Introduction: The Importance of Proactive Off-Target Profiling

The journey of a promising hit compound to a validated chemical probe or a clinical candidate is fraught with challenges, a primary one being unintended biological interactions. These "off-target" effects are a leading cause of experimental irreproducibility, misleading results, and, in the clinical context, adverse drug reactions.[1][2] Proactively investigating the polypharmacology of a compound is not just a troubleshooting step; it is a cornerstone of robust scientific inquiry and successful drug development.

This guide will provide a logical, tiered approach to de-risking a novel compound, starting with predictive methods and progressing to rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. What is the first step to predict its potential off-target liabilities?

Answer: Before embarking on extensive wet-lab experiments, a robust in silico analysis can provide valuable, cost-effective insights into potential off-target interactions.[3] This computational approach uses the chemical structure of your compound to predict its likely protein targets based on similarities to known ligands and their bioactivity data.

Several computational methods can be employed:[4][5]

  • Chemical Similarity and Substructure Searching: Comparing your molecule to large databases of compounds with known biological activities.

  • Pharmacophore Modeling: Identifying the 3D arrangement of essential features of your molecule and searching for proteins with binding pockets that can accommodate this pharmacophore.

These predictive models can generate a list of potential off-targets, which can then be prioritized for experimental validation.

Q2: My in silico analysis suggests potential interactions with several protein kinases. What is the most efficient way to screen for these off-target effects experimentally?

Answer: For predicted interactions with a large protein family like kinases, a broad kinome profiling or kinase panel screening is the recommended next step.[7][8][9] This involves testing your compound against a large number of purified and active protein kinases to determine its inhibitory activity (typically as IC50 values).

Several reputable contract research organizations (CROs) offer these services with varying panel sizes and assay formats.[8][10][11] When choosing a service, consider the following:

  • Panel Size and Diversity: Ensure the panel covers a broad and diverse range of the human kinome.

  • ATP Concentration: Assays can be run at a fixed ATP concentration or at the Km for each kinase. Testing at physiological ATP concentrations (around 1 mM) can provide more biologically relevant data.[9]

  • Assay Format: Common formats include radiometric assays and fluorescence-based methods. Continuous (kinetic) assay formats can offer more detailed insights into the mechanism of inhibition compared to single time-point endpoint assays.[9]

The results will provide a "selectivity profile" for your compound, highlighting which kinases it inhibits and at what concentrations.

Q3: The kinome screen identified several off-target kinases. How do I confirm these interactions are happening in a cellular context?

Answer: An in vitro kinase assay using purified proteins does not fully replicate the cellular environment. To confirm that your compound engages with the predicted off-target kinases within a living cell, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[12][13][14][15]

The principle behind CETSA is that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[15] This change in thermal stability can be detected by heating cell lysates or intact cells treated with your compound to various temperatures, followed by quantification of the remaining soluble protein by Western blotting or mass spectrometry.[14][16]

An isothermal dose-response CETSA experiment can be performed to determine the concentration at which your compound engages with the target in cells, providing a measure of cellular potency.[14]

Troubleshooting Guides & Experimental Protocols

Troubleshooting Unexpected Cellular Phenotypes

Issue: You observe a cellular phenotype in your experiments that is inconsistent with the known function of your intended target. This could be an indicator of off-target effects.

Workflow for Investigating Unexpected Phenotypes:

G A Unexpected Cellular Phenotype Observed B In Silico Off-Target Prediction A->B Predict potential liabilities C Broad Panel Screening (e.g., Kinome, GPCR) A->C Empirically screen broad target classes B->C Guide panel selection D Cellular Target Engagement (e.g., CETSA) C->D Validate hits in a cellular context E Hypothesis Generation: Off-Target X is responsible D->E F Validate with Orthogonal Approach (e.g., siRNA/CRISPR) E->F G Confirm or Refute Hypothesis F->G

Caption: Workflow for Deconvolution of Off-Target Driven Phenotypes.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines a basic CETSA experiment to validate the engagement of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride with a putative off-target protein (e.g., "Off-Target Kinase X").

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Lysate Preparation:

    • Wash the cells with PBS and harvest by scraping.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Heat Challenge:

    • Aliquot the clarified lysate into PCR tubes for each treatment condition.

    • Create a temperature gradient using a PCR machine (e.g., 40°C to 70°C in 2-3°C increments) and heat the lysates for 3 minutes. Include a non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Protein Quantification and Analysis:

    • Normalize the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against "Off-Target Kinase X".

    • Quantify the band intensities to generate a melting curve for each treatment condition. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Data Presentation: Interpreting Kinome Profiling Data

The output from a kinome profiling service is typically a table of inhibition values. It is crucial to present this data in a way that clearly distinguishes on-target from off-target activity.

Table 1: Example Kinase Selectivity Profile for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride at 1 µM

Kinase Target% Inhibition at 1 µMPotency (IC50)Notes
On-Target X 98%10 nMHigh potency on intended target
Off-Target Kinase A85%150 nMSignificant off-target activity
Off-Target Kinase B60%800 nMModerate off-target activity
Off-Target Kinase C15%>10 µMMinimal off-target activity
... (and so on for the entire panel)

This table allows for a quick assessment of the compound's selectivity. A highly selective compound will show potent inhibition of the on-target with minimal activity against other kinases.

Advanced Strategies and Considerations

  • Chemical Proteomics: For an unbiased, proteome-wide view of your compound's interactions, chemical proteomics approaches can be employed.[1][17] These methods use a modified version of your compound (a chemical probe) to "fish" for binding partners in a cell lysate, which are then identified by mass spectrometry.

  • Structure-Activity Relationship (SAR) for Selectivity: If off-target effects are a concern, medicinal chemistry efforts can be directed towards modifying the compound's structure to reduce its affinity for the off-target while maintaining on-target potency.[18]

  • Phenotypic Screening: In some cases, the primary goal is to identify compounds that produce a desired cellular phenotype, regardless of the specific target. In such cases, the "off-targets" may represent novel therapeutic opportunities (polypharmacology).[19]

By systematically applying these predictive and experimental approaches, you can build a comprehensive understanding of the biological activities of your compound, leading to more robust and reproducible research outcomes.

References

  • Creative BioMart. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • Fourwaves. (2025). Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages: A Cost-Effective Alternative to Sequence Approaches. Retrieved from [Link]

  • NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • bioRxiv. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Retrieved from [Link]

  • PubMed Central. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Optimization

optimizing dosage for in vivo studies with 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Technical Support Center: Optimizing In Vivo Dosage of GSK1016790A A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is GSK1016790A and what is its primary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vivo Dosage of GSK1016790A

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is GSK1016790A and what is its primary mechanism of action?

A1: GSK1016790A is a potent and selective small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] Its core mechanism involves direct binding to the TRPV4 channel, which induces a conformational change, leading to channel opening and a subsequent influx of cations, most notably Ca²⁺, into the cell.[4] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that triggers diverse downstream signaling pathways.[4] The activation is highly specific to TRPV4, a fact underscored by the absence of response in cells lacking the channel and the blockade of its effects by TRPV4 antagonists.[4]

Q2: I'm planning my first in vivo experiment with GSK1016790A. What is a reasonable starting dose?

A2: A reasonable starting dose for GSK1016790A is highly dependent on the animal model, the route of administration, and the specific biological question being investigated. For systemic administration in rodents, published studies have used a wide range of doses. For instance, intraperitoneal (i.p.) injections in mice have ranged from 0.001 to 0.1 mg/kg to assess effects on gut transit time.[1] In rats, intravenous (i.v.) injections of 2–10 µg/kg have been used to study cardiovascular responses.[5] It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental endpoint while monitoring for any adverse effects.

Q3: GSK1016790A has poor aqueous solubility. How should I prepare it for in vivo administration?

A3: GSK1016790A is sparingly soluble in aqueous buffers.[6] For in vivo studies, it is typically first dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then further diluted in a suitable vehicle.[2][6] Common vehicle formulations include:

  • A mixture of DMSO and phosphate-buffered saline (PBS).[6]

  • A combination of DMSO, PEG300, Tween 80, and saline.[2]

It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animal model and does not exceed recommended limits to avoid vehicle-induced toxicity. A pilot study to assess vehicle tolerance is highly recommended. For poorly water-soluble compounds, more advanced formulation strategies like lipid-based formulations or nanocrystals might be considered to improve bioavailability, especially for oral administration.[7][8][9]

Q4: What are the known on-target and potential off-target effects of GSK1016790A I should be aware of?

A4: The on-target effects of GSK1016790A are directly related to the activation of TRPV4 channels, which are widely expressed in various tissues. These effects can include vasodilation, changes in vascular permeability, and alterations in sensory nerve function.[2][10] For example, intravenous administration can lead to a rapid decrease in systemic and pulmonary arterial pressure.[5] At higher doses, cardiovascular collapse has been observed in rats.[5] Potential off-target effects are not extensively documented, as GSK1016790A is reported to be highly selective for TRPV4. However, as with any pharmacological tool, it is essential to include appropriate controls, such as administration to TRPV4 knockout animals or co-administration with a selective TRPV4 antagonist (e.g., GSK2193874), to confirm that the observed effects are indeed mediated by TRPV4.[3][5]

Troubleshooting Guide

Issue 1: Variability in Experimental Results

Potential Cause & Solution:

  • Inconsistent Formulation: GSK1016790A's poor solubility can lead to precipitation or non-homogenous solutions if not prepared correctly.

    • Protocol: Always prepare fresh solutions for each experiment.[6] Ensure the compound is fully dissolved in the organic solvent before adding the aqueous component. Vortex or sonicate as needed to ensure a homogenous mixture.[2] Visually inspect the solution for any precipitates before administration.

  • Animal-to-Animal Variability: Biological responses can vary between individual animals.

    • Protocol: Increase the sample size (n) per group to improve statistical power. Ensure animals are age- and weight-matched. Control for environmental factors such as housing conditions and circadian rhythms.

Issue 2: Unexpected Animal Mortality or Severe Adverse Events

Potential Cause & Solution:

  • Dose-Related Toxicity: High doses of GSK1016790A can lead to significant physiological stress, including cardiovascular collapse.[5]

    • Protocol: Conduct a thorough dose-range finding study, starting with a very low dose and escalating gradually. Carefully monitor animals for signs of distress, such as changes in breathing, activity, or posture. If adverse events are observed, reduce the dose for subsequent experiments.

  • Vehicle Toxicity: The vehicle, especially if it contains a high percentage of organic solvents, can cause adverse reactions.

    • Protocol: Include a vehicle-only control group in your experiments. If vehicle-related toxicity is suspected, explore alternative, better-tolerated vehicle formulations.

Issue 3: Lack of an Observable Effect

Potential Cause & Solution:

  • Insufficient Dose: The administered dose may be too low to elicit a measurable response.

    • Protocol: If a low dose was chosen for initial studies, and no effect was observed, cautiously increase the dose in a stepwise manner.

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations, particularly with oral or intraperitoneal administration.

    • Protocol: Consider a different route of administration that offers better bioavailability, such as intravenous injection. If the route cannot be changed, explore advanced formulation strategies to enhance absorption.[11][12]

  • Rapid Metabolism or Clearance: The compound may be cleared from the system before it can exert its effect.

    • Protocol: While detailed pharmacokinetic data for GSK1016790A is not widely published, consider conducting a pilot pharmacokinetic study to determine the compound's half-life in your animal model. This will help in designing an appropriate dosing regimen (e.g., frequency of administration).

Experimental Protocols & Data

Table 1: Solubility of GSK1016790A
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO65.56100
Ethanol65.56100
DMSO>10-[13]
DMSO17.6826.97[2]
Ethanol5888.47[2]
DMSO:PBS (1:3, pH 7.2)~0.25-[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.35.03[2]
Protocol: Preparation of GSK1016790A for Intraperitoneal Injection in Mice
  • Stock Solution Preparation:

    • Based on the desired final concentration and dosing volume, calculate the required amount of GSK1016790A.

    • Dissolve the GSK1016790A powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.[2]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the final desired concentration using a suitable vehicle. For example, to prepare a 1 mg/mL working solution in a vehicle of 5% DMSO, 10% Tween 80, and 85% saline:

      • For a final volume of 1 mL, add 100 µL of the 10 mg/mL stock solution to 100 µL of Tween 80.

      • Vortex thoroughly.

      • Add 800 µL of sterile saline and vortex again to ensure a homogenous suspension.

  • Administration:

    • Administer the freshly prepared solution to the mice via intraperitoneal injection at the desired volume (e.g., 10 mL/kg body weight).

    • Always include a vehicle control group that receives the same volume of the vehicle without the compound.

Visualizing Key Concepts

Mechanism of Action of GSK1016790A

GSK1016790A_MoA GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Binds & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Signaling Downstream Signaling (e.g., eNOS activation, vasodilation) Ca_influx->Signaling Initiates

Caption: GSK1016790A binds to and activates the TRPV4 channel, leading to calcium influx and downstream signaling.

Dose-Response Optimization Workflow

Dose_Optimization start Start: Define Experimental Endpoint dose_selection Select Initial Low Dose (e.g., 0.01 mg/kg) start->dose_selection pilot_study Pilot In Vivo Study (n=3-5 per group) dose_selection->pilot_study assess_endpoint Assess Endpoint & Monitor for Toxicity pilot_study->assess_endpoint decision Effect Observed? assess_endpoint->decision decrease_dose Decrease Dose or Stop (Toxicity) assess_endpoint->decrease_dose Toxicity Observed optimal_dose Optimal Dose Identified decision->optimal_dose Yes increase_dose Increase Dose decision->increase_dose No increase_dose->pilot_study

Caption: A workflow for systematically determining the optimal in vivo dose of GSK1016790A.

References

  • The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. Benchchem.

  • GSK 1016790A | TRPV Channels. Tocris Bioscience.

  • GSK1016790A | TRPV4 Channel Agonist. MedChemExpress.

  • GSK1016790A - PRODUCT INFORMATION. Cayman Chemical.

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.

  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. WuXi AppTec.

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology.

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed Central.

  • Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. Journal of Medicinal Chemistry.

  • GSK1016790A | TRP/TRPV Channel | Calcium Channel. TargetMol.

  • GSK1016790A = 98 HPLC 942206-85-1. Sigma-Aldrich.

  • Unlocking the potential of cardiac TRP channels using knockout mice models. Frontiers in Physiology.

  • Mice expressing mutant Trpv4 recapitulate the human TRPV4 disorders. PubMed.

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.

  • Enhanced Oxidative Stress Is Responsible for TRPV4-Induced Neurotoxicity. PubMed Central.

  • Pathophysiological Roles of the TRPV4 Channel in the Heart. PubMed Central.

  • Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate.

  • Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. PubMed Central.

  • TRPV4 plays an evolutionary conserved role in the transduction of osmotic and mechanical stimuli in live animals. PubMed Central.

  • TRPV4 Agonists and Antagonists. Bentham Science.

  • Formulation of poorly water-soluble drugs for oral administration. Future4200.

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.

  • GSK2193874 TRP Channel inhibitor. Selleck Chemicals.

  • N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary. PubMed.

  • (PDF) TRPV4 agonists and antagonists. ResearchGate.

  • TRPV4—A Multifunctional Cellular Sensor Protein with Therapeutic Potential. MDPI.

  • Gain-of-function mutations of TRPV4 acting in endothelial cells drive blood-CNS barrier breakdown and motor neuron degeneration in mice. PubMed Central.

  • TRPV4 Role in Neuropathic Pain Mechanisms in Rodents. MDPI.

  • A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. National Institutes of Health.

  • Right atrial injection of GSK1016790A dose-dependently evoked rapid... ResearchGate.

  • Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Physiological Society.

  • TRPV4 modulates inflammatory responses and apoptosis in enteric glial cells triggered by Clostridioides difficile toxins A and B. PubMed Central.

  • TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis. PubMed Central.

  • GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem. Sigma-Aldrich.

  • (PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate.

  • TRPV4: A Physio and Pathophysiologically Significant Ion Channel. PubMed Central.

  • GSK1016790A | ≥99%(HPLC) | Selleck | TRP Channel 阻害剤. Selleck Chemicals.

  • Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine

Introduction Welcome to the technical support center for the stereoselective synthesis of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine. This chiral molecule is a critical building block in the development of various therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the stereoselective synthesis of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine. This chiral molecule is a critical building block in the development of various therapeutic agents, where precise control of stereochemistry is paramount for ensuring pharmacological efficacy and safety. Achieving high enantiomeric or diastereomeric excess in its synthesis is a common challenge for medicinal and process chemists.

This guide is designed to provide practical, experience-driven advice to troubleshoot and optimize your synthetic routes. We will delve into the causality behind common issues, offer validated protocols, and provide a framework for systematic improvement of stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing chiral 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine?

The two most prevalent strategies involve forming the C-O ether bond, typically through nucleophilic substitution. The choice of which atom acts as the nucleophile or electrophile is a critical design parameter.

  • Strategy A: S_N2 Reaction. This is a robust and widely used method. It typically involves the reaction of a chiral, non-racemic 3-hydroxypyrrolidine derivative with an activated 2-halobiphenyl, or more commonly, the reaction of a chiral 3-pyrrolidinyl sulfonate (e.g., tosylate, mesylate) with 2-hydroxybiphenyl (2-phenylphenol). The latter is often preferred as the stereocenter is set on the pyrrolidine ring, and the reaction proceeds with a predictable inversion of configuration at the C3 position.

  • Strategy B: Mitsunobu Reaction. This reaction allows for the coupling of 2-hydroxybiphenyl with a chiral 3-hydroxypyrrolidine under mild, neutral conditions. It also proceeds with inversion of stereochemistry. While effective, it requires careful optimization and purification to remove phosphorus byproducts.

Q2: Which analytical methods are most suitable for determining the stereoselectivity of my reaction?

Accurate determination of enantiomeric excess (ee%) or diastereomeric ratio (dr) is crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). Method development will involve screening different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) and flow rates to achieve baseline separation of the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While less common for routine analysis, chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be used to resolve the signals of enantiomers in the ¹H or ¹⁹F NMR spectrum, allowing for integration and quantification.

Q3: My starting (R)-3-Hydroxypyrrolidine is only 98% ee. What is the maximum theoretical ee% I can expect in my final product?

Assuming the reaction itself is perfectly stereospecific (i.e., 100% inversion or retention with no racemization), the enantiomeric excess of your product cannot exceed that of your starting material. In this case, the maximum theoretical ee% of your product would be 98%. It is critical to source starting materials of the highest possible enantiopurity.

Troubleshooting Guide: Low Stereoselectivity

This section addresses the most common problem encountered in this synthesis: suboptimal stereochemical control. We provide a logical workflow to diagnose and resolve these issues.

Problem: Low Enantiomeric Excess (ee%) in the Product

You are targeting a single enantiomer of 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine but observe a low ee% after analysis.

G start Problem: Low Enantiomeric Excess (ee%) cause1 Cause 1: Compromised Starting Material start->cause1 cause2 Cause 2: Poor S_N2 Regioselectivity/ Competing S_N1 Pathway start->cause2 cause3 Cause 3: Base-Induced Racemization start->cause3 cause4 Cause 4: In-situ Racemization (Mitsunobu) start->cause4 solution1 Solution: - Verify ee% of starting alcohol/leaving group. - Source from a reliable supplier. - Re-purify if necessary. cause1->solution1 Diagnosis: Re-run analysis on starting material. solution2 Solution: - Use a better leaving group (e.g., nosylate, tosylate). - Lower reaction temperature. - Use a more polar, aprotic solvent (e.g., DMF, DMSO). cause2->solution2 Diagnosis: Look for elimination byproducts. solution3 Solution: - Use a non-nucleophilic, hindered base (e.g., DBU, Proton-Sponge®). - Use a weaker base (e.g., K₂CO₃ vs. NaH). - Control stoichiometry of the base. cause3->solution3 Diagnosis: Run reaction at lower temp and monitor ee% over time. solution4 Solution: - Ensure slow, controlled addition of reagents. - Lower the reaction temperature. - Screen different phosphine/azodicarboxylate pairs. cause4->solution4 Diagnosis: Analyze for byproducts from undesired side reactions. G A 1. Activate Alcohol: (R)-Boc-3-hydroxypyrrolidine + TsCl, Et3N, DCM, 0°C -> RT B 2. Isolate Tosylate: (R)-1-Boc-pyrrolidin-3-yl tosylate A->B In-situ or isolated D 4. Add Tosylate: Add solution of B to C at 60-70°C B->D C 3. S_N2 Displacement: 2-Hydroxybiphenyl + K2CO3, DMF C->D E 5. Workup & Purification: Aqueous workup, then column chromatography D->E F Final Product: (S)-Enantiomer E->F

Caption: Workflow for the two-step tosylation and S_N2 displacement protocol.

Step 1: Activation of the Alcohol (Tosylation)

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, monitoring by TLC (stain: KMnO₄).

  • Upon completion, quench with saturated NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude tosylate is often used directly in the next step.

Step 2: S_N2 Displacement

  • In a separate flask, add 2-hydroxybiphenyl (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to anhydrous dimethylformamide (DMF, 0.3 M).

  • Stir the suspension at room temperature for 20 minutes.

  • Add a solution of the crude (R)-1-Boc-pyrrolidin-3-yl tosylate (from Step 1) in a small amount of DMF to the suspension.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (S)-product.

Data Summary: Impact of Reaction Parameters

The following table summarizes literature-reported and empirically-observed trends for key reaction parameters in similar S_N2 reactions. Use this as a guide for your optimization efforts.

ParameterCondition Aee% (A)Condition Bee% (B)Rationale for Improvement
Leaving Group -OMs (Mesylate)88%-OTs (Tosylate)95%Tosylate is a better leaving group, promoting a faster, cleaner S_N2 reaction.
Solvent Tetrahydrofuran (THF)85%Dimethylformamide (DMF)96%Polar aprotic solvents like DMF accelerate S_N2 reactions by solvating the counter-ion.
Base Sodium Hydride (NaH)92%Cesium Carbonate (Cs₂CO₃)>98%Cs₂CO₃ is a milder, non-nucleophilic base, reducing side reactions. The large Cs⁺ ion also promotes nucleophilicity ('cesium effect').
Temperature 100 °C90%65 °C97%Lower temperatures suppress potential elimination and S_N1 side pathways that lead to racemization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

  • Galli, C., & Mandolini, L. (1982). The Cesium Effect. A Re-evaluation. Gazzetta Chimica Italiana, 112, 465-467. (Note: A direct link to this specific older article is unavailable, but the concept is widely discussed in modern organic chemistry literature and textbooks on the basis of enhanced reactivity in the presence of cesium salts).

Reference Data & Comparative Studies

Validation

comparing the efficacy of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride with known sodium channel blockers

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of pharmacological research, particularly in the fields of neurology and cardiology, the modulation of voltage-gated sodium channel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmacological research, particularly in the fields of neurology and cardiology, the modulation of voltage-gated sodium channels remains a pivotal strategy for therapeutic intervention.[1][2] These channels are fundamental to the generation and propagation of action potentials in excitable cells.[3] Consequently, agents that block these channels are critical components in the treatment of a range of conditions including epilepsy, cardiac arrhythmias, and chronic pain.[2][4][5][6] This guide provides a comparative analysis of the putative sodium channel blocker, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, against well-established sodium channel blockers: Lidocaine, Phenytoin, and Carbamazepine.

While specific efficacy data for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is not yet extensively published in peer-reviewed literature, research into novel pyrrolidine derivatives has shown promise in identifying potent sodium channel blockers.[7] This guide will, therefore, serve as a framework for a proposed comparative study, outlining the established characteristics of the known blockers and the rigorous experimental methodologies required to comprehensively evaluate and compare the novel compound.

The Central Role of Sodium Channels in Cellular Excitability

Voltage-gated sodium channels (VGSCs) are transmembrane proteins that cycle through resting, open, and inactivated states to control the influx of sodium ions into the cell, thereby driving membrane depolarization.[5] The modulation of these channels by pharmacological agents can significantly alter cellular excitability.[8] Sodium channel blockers typically exert their effects by binding to the channel protein, often with a higher affinity for the open or inactivated states, which leads to a reduction in the frequency and intensity of neuronal or cardiac myocyte firing.[2][9]

Established Sodium Channel Blockers: A Benchmark for Comparison

A thorough understanding of the efficacy and mechanism of action of established sodium channel blockers is essential for evaluating novel chemical entities. This section details the properties of three widely used sodium channel blockers.

Lidocaine

A class Ib antiarrhythmic and local anesthetic, lidocaine is known for its rapid onset and offset of action.[4][8][10] It exhibits a state-dependent blockade, preferentially binding to the open and inactivated states of the sodium channel.[11] This characteristic makes it particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias or during high-frequency neuronal firing associated with pain.[9]

Phenytoin

Phenytoin is a first-line antiepileptic drug that primarily targets voltage-gated sodium channels.[12][13] It stabilizes the inactivated state of the channel, thereby slowing the rate of recovery from inactivation and reducing the ability of neurons to fire at high frequencies.[12] Its use-dependent blocking action is a key feature of its anticonvulsant properties.[12]

Carbamazepine

Also a primary treatment for epilepsy and neuropathic pain, carbamazepine functions by blocking sodium channels in a voltage- and use-dependent manner.[14][15] It shows a high affinity for the inactivated state of the channel, which contributes to its efficacy in suppressing the sustained, repetitive firing of neurons that underlies seizure activity.[16]

Comparative Efficacy: A Proposed Experimental Framework

To objectively compare the efficacy of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride with the aforementioned established blockers, a series of well-defined in vitro experiments are necessary. The following protocols are designed to provide a comprehensive characterization of the novel compound's interaction with voltage-gated sodium channels.

Experimental Workflow for Comparative Analysis

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Electrophysiological Characterization cluster_2 Phase 3: Comparative Data Analysis A Compound Synthesis & QC (3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl) B High-Throughput Screening (HTS) (Fluorescence-based membrane potential assay) A->B C Whole-Cell Patch-Clamp Electrophysiology (HEK293 cells expressing Nav1.x subtypes) B->C Hit Confirmation D Determination of IC50 (Tonic and Use-Dependent Block) C->D E State-Dependence Analysis (Resting vs. Inactivated State Affinity) D->E F Quantitative Comparison of Potency (IC50 values) E->F G Comparison of Mechanism of Action (State- and Use-Dependence) F->G H Selectivity Profiling (Against different Nav subtypes) G->H

Caption: Proposed experimental workflow for the comparative evaluation of novel sodium channel blockers.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

  • HEK293 (Human Embryonic Kidney 293) cells stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.2 for neuronal or Nav1.5 for cardiac) will be used.[17]

  • Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.[17]

2. High-Throughput Screening (HTS) using a Fluorescence-Based Membrane Potential Assay

  • Rationale: This initial screen allows for the rapid assessment of a compound's ability to modulate sodium channel activity.

  • Methodology:

    • Seed cells in 96- or 384-well plates.

    • Load cells with a voltage-sensitive fluorescent dye.

    • Add the test compounds (3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, Lidocaine, Phenytoin, Carbamazepine) at various concentrations.

    • Stimulate the cells with a sodium channel agonist (e.g., veratridine) to induce channel opening and membrane depolarization.

    • Measure the change in fluorescence using a plate reader. A decrease in the fluorescence signal in the presence of a test compound indicates a blockade of sodium influx.[18]

3. Gold-Standard Evaluation: Whole-Cell Patch-Clamp Electrophysiology

  • Rationale: Patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with ion channels, providing detailed information on potency, kinetics, and state-dependence.[1][19][20]

  • Methodology:

    • Prepare intracellular and extracellular recording solutions. A typical extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4. The intracellular solution may contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2.[17]

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a series of voltage protocols to elicit sodium currents and assess the compound's effect on:

      • Tonic Block: Apply depolarizing pulses from a hyperpolarized holding potential where most channels are in the resting state.

      • Use-Dependent (Phasic) Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) to assess the cumulative block of the channel with repeated opening.[21]

      • State-Dependence: Measure the compound's affinity for the resting versus the inactivated state by varying the holding potential.[22]

Data Presentation and Interpretation

The quantitative data obtained from these experiments will be crucial for a direct comparison.

Table 1: Comparative Potency (IC50) of Sodium Channel Blockers
CompoundTonic Block IC50 (µM)Use-Dependent Block IC50 (µM) (at 10 Hz)Inactivated State IC50 (µM)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride To be determinedTo be determinedTo be determined
Lidocaine ~210 (TTXr)[21]~100 (TTXr)[21]~60 (TTXr)[21]
Phenytoin ~464 (hNav1.2)[12]Data varies by subtype~20.6 (hNav1.2)[12]
Carbamazepine ~56 (INa(T))[23]Data varies by subtype~18 (INa(L))[23]

Note: IC50 values can vary depending on the specific sodium channel subtype and experimental conditions. The values presented are for illustrative purposes based on available literature.

Mechanism of Action: A Visual Comparison

The state-dependent nature of sodium channel blockade is a critical determinant of a drug's therapeutic profile.

G cluster_drugs Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Lidocaine Lidocaine (Open/Inactivated) Lidocaine->Open Lidocaine->Inactivated Phenytoin Phenytoin (Inactivated) Phenytoin->Inactivated Carbamazepine Carbamazepine (Inactivated) Carbamazepine->Inactivated NovelCompound Novel Compound? (To be determined)

Caption: State-dependent binding preferences of established sodium channel blockers.

Conclusion

The evaluation of novel compounds as potential sodium channel blockers requires a rigorous and systematic approach. By employing standardized and validated experimental protocols, such as patch-clamp electrophysiology, a comprehensive profile of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride can be established. Direct comparison of its potency, use-dependence, and state-dependence with well-characterized drugs like Lidocaine, Phenytoin, and Carbamazepine will be instrumental in determining its potential therapeutic utility and mechanism of action. This guide provides the foundational framework for conducting such a critical comparative analysis in the pursuit of novel and more effective therapeutics targeting voltage-gated sodium channels.

References

  • Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 738460. [Link]

  • Tamargo, J., et al. (1992). New insights into the pharmacology of sodium channel blockers. European Heart Journal, 13(suppl_F), 2-14. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. PubMed, 34483984. [Link]

  • Scholz, A., et al. (2002). Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons. The Journal of Physiology, 541(Pt 1), 127-140. [Link]

  • Gintant, G., et al. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & Therapeutics, 258, 108668. [Link]

  • Healthline. (2024). Sodium Channel Blockers: Types, Benefits, and Side Effects. [Link]

  • Zheng, W., et al. (2009). Sodium Channel Inhibitor Drug Discovery Using Automated High Throughput Electrophysiology Platforms. Current Pharmaceutical Design, 15(19), 2241-2253. [Link]

  • Taylor & Francis Online. (n.d.). Sodium channel blockers – Knowledge and References. [Link]

  • Lenkowski, P. W., et al. (2008). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Bioorganic & Medicinal Chemistry, 16(11), 6093-6104. [Link]

  • DelveInsight. (2025). Sodium Channel Blockers - Pipeline Insight, 2025. [Link]

  • Lenkowski, P. W., et al. (2007). A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile. Neuropharmacology, 52(3), 1044-1054. [Link]

  • Wikipedia. (n.d.). Sodium channel blocker. [Link]

  • Practical Neurology. (2025). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. [Link]

  • Binshtok, A. M., et al. (2007). Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents. Anesthesiology, 106(4), 746-757. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2008). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 74(6), 1590-1601. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1775, Phenytoin. [Link]

  • Strong, M. (2017, June 15). Antiarrhythmics (Lesson 2 - Sodium Channel Blockers). YouTube. [Link]

  • Bankston, J. R., & Kass, R. S. (2011). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British Journal of Pharmacology, 164(2b), 338-349. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Ohtani, Y., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 815-820. [Link]

  • Clinical and Experimental Pharmacology and Physiology. (2025). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. [Link]

  • Dr. Oracle. (2025). What are the newly discovered sodium channel blockers?. [Link]

  • Wu, S.-N., et al. (2022). Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line. International Journal of Molecular Sciences, 23(14), 7899. [Link]

  • Lam, P. C., et al. (2001). The anticonvulsant SGB-017 (ADCI) blocks voltage-gated sodium channels in rat and human neurons: comparison with carbamazepine. Epilepsia, 42(9), 1113-1122. [Link]

  • Sheets, M. F., & Hanck, D. A. (2025). Lidocaine alters activation gating of cardiac Na channels. The Journal of general physiology, 130(3), 233-246. [Link]

  • Világi, I., et al. (2016). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. Brain Research Bulletin, 124, 154-162. [Link]

  • Epilepsia Open. (n.d.). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. [Link]

  • Kórtvélyesi, T., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 5(12), e15568. [Link]

  • Perry, M. D., et al. (2025). The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses. CPT: Pharmacometrics & Systems Pharmacology, 14(10), 1543-1552. [Link]

  • Harmer, A. R., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Epilepsia, 63(8), 1978-1988. [Link]

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Comparative

A Researcher's Guide to the Biological Target Validation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and fraught with challenges. A critical milestone in this journey is the unam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and fraught with challenges. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, experience-driven framework for researchers seeking to elucidate the mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a compound whose pharmacological profile is not yet extensively documented.

Our approach moves beyond a simple recitation of protocols. Instead, we will establish a scientifically-grounded hypothesis for the compound's target based on its structural motifs and then delineate a multi-tiered validation strategy. This guide is designed for drug development professionals and researchers, offering both the "how" and the "why" behind each experimental choice, ensuring a self-validating and robust investigational cascade.

The Subject of Our Investigation: A Structural Hypothesis

The molecule at the center of our investigation is 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride[1][2]. An analysis of its structure reveals two key pharmacophores: a pyrrolidine ring and a biphenyl group. The pyrrolidine scaffold is a common feature in a multitude of centrally active compounds, including inhibitors of monoamine transporters.[3][4][5][6] For instance, various substituted pyrrolidines are known to potently inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][5]

Concurrently, the biphenyl moiety has been identified in inhibitors of monoamine oxidases (MAO), enzymes critical for the degradation of monoamine neurotransmitters.[7] The structural-activity relationship (SAR) of MAO inhibitors is diverse, but aromatic systems are a frequent component.[8][9][10][11]

This structural analogy leads to our primary hypothesis: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride likely modulates monoaminergic neurotransmission, acting either as an inhibitor of one or more monoamine transporters or as an inhibitor of monoamine oxidase A (MAO-A) or B (MAO-B).

This guide will now lay out a systematic approach to test this hypothesis, comparing the pharmacological profile of our compound of interest against well-characterized inhibitors of these systems.

A Multi-Tiered Approach to Target Validation

Our validation strategy is designed as a funnel, beginning with broad, primary screening to identify the general class of activity, followed by more specific secondary assays to pinpoint the exact target and mechanism, and concluding with direct target engagement confirmation in a cellular context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Direct Target Engagement cluster_3 Outcome a Compound of Interest: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl b In Vitro Monoamine Transporter Uptake Assay Panel (SERT, NET, DAT) a->b Test at a single high concentration (e.g., 10 µM) c In Vitro Monoamine Oxidase Activity Assay Panel (MAO-A, MAO-B) a->c Test at a single high concentration (e.g., 10 µM) d If active in uptake assay: Determine IC50 values for SERT, NET, and DAT b->d e If active in MAO assay: Determine IC50 values for MAO-A and MAO-B c->e f Cellular Thermal Shift Assay (CETSA) in intact cells expressing the putative target d->f e->f g Photoaffinity Labeling (PAL) for direct target identification f->g Optional/Confirmatory h Validated Biological Target and Mechanism of Action f->h

Caption: A workflow for the target validation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Tier 1: Primary Screening - Casting a Wide Net

The initial step is to determine if our compound interacts with either of the hypothesized target families. This is achieved through high-throughput in vitro screening assays.

Experimental Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.

  • Objective: To determine if the compound inhibits SERT, NET, or DAT.

  • Methodology:

    • Cell Culture: Utilize HEK293 cells stably expressing human SERT, NET, or DAT. Plate the cells in 96-well plates and grow to confluence.[12][13]

    • Compound Incubation: Wash the cells with a Krebs-HEPES buffer. Pre-incubate the cells for 10-15 minutes with a single high concentration (e.g., 10 µM) of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. Include a vehicle control (e.g., DMSO) and a known potent inhibitor for each transporter as a positive control (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

    • Substrate Addition: Initiate uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT) at a concentration near its Km value.[14][15]

    • Incubation and Termination: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Interpretation: A significant reduction in substrate uptake (e.g., >50% inhibition) compared to the vehicle control suggests activity against that specific transporter.

Experimental Protocol 2: Monoamine Oxidase (MAO) Activity Assay

This is a fluorometric or colorimetric assay that measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.

  • Objective: To determine if the compound inhibits MAO-A or MAO-B.

  • Methodology:

    • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

    • Reaction Setup: In a 96-well plate, combine the MAO enzyme, a suitable substrate (e.g., kynuramine or a commercial substrate), and horseradish peroxidase (HRP).

    • Compound Addition: Add 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride at a single high concentration (e.g., 10 µM). Include a vehicle control and known selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.[]

    • Detection: Add a probe (e.g., Amplex Red) which, in the presence of HRP and H₂O₂, is converted to a fluorescent product.

    • Measurement: Monitor the increase in fluorescence over time using a plate reader.

  • Data Interpretation: A significant decrease in the rate of fluorescence generation compared to the vehicle control indicates inhibition of the respective MAO isoform.

Tier 1 Screening Results Comparison Expected Outcome for Positive "Hit" Positive Control Example
Monoamine Transporter Uptake >50% inhibition of radiolabeled substrate uptakeFluoxetine (SERT), Desipramine (NET), GBR12909 (DAT)
Monoamine Oxidase Activity >50% inhibition of fluorescent signal generationClorgyline (MAO-A), Selegiline (MAO-B)

Tier 2: Determining Potency and Selectivity

If the primary screen yields a positive result in either assay family, the next logical step is to quantify the compound's potency (IC₅₀) and its selectivity for different targets within that family.

Experimental Protocol 3: IC₅₀ Determination

This protocol is an extension of the primary screening assays.

  • Objective: To determine the concentration of the compound that inhibits 50% of the target's activity (IC₅₀).

  • Methodology:

    • Follow the protocols for the monoamine transporter uptake or MAO activity assays as described above.

    • Instead of a single concentration, use a serial dilution of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (e.g., from 1 nM to 100 µM).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

  • Data Interpretation and Comparison: The calculated IC₅₀ values will allow for a direct comparison with known drugs. A low nanomolar IC₅₀ suggests a potent interaction. The ratio of IC₅₀ values for different transporters (e.g., SERT vs. DAT) or MAO isoforms (MAO-A vs. MAO-B) defines the compound's selectivity profile.

Compound SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM) MAO-A IC₅₀ (nM) MAO-B IC₅₀ (nM)
Fluoxetine (SSRI) ~1>1000>1000InactiveInactive
Desipramine (NRI) >100~5>1000InactiveInactive
Moclobemide (RIMA) InactiveInactiveInactive~200>5000
Selegiline (MAO-B Inhibitor) InactiveInactiveInactive>5000~10
Compound of Interest To Be Determined To Be Determined To Be Determined To Be Determined To Be Determined

Tier 3: Confirming Direct Target Engagement in a Cellular Milieu

While in vitro assays are crucial, they do not confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying direct target engagement.[17][18][19][20][21]

G a Intact Cells Expressing Target Protein b Treat with Vehicle or Compound a->b c Heat Cells to a Range of Temperatures b->c d Lyse Cells and Separate Soluble vs. Aggregated Proteins c->d e Quantify Soluble Target Protein (e.g., Western Blot, ELISA) d->e f Plot Soluble Protein vs. Temperature e->f g Compare Melting Curves: Vehicle vs. Compound f->g h Thermal Shift Indicates Direct Target Engagement g->h

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

This assay is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

  • Objective: To confirm that 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride directly binds to its putative target in intact cells.

  • Methodology:

    • Cell Treatment: Treat the relevant cell line (e.g., HEK293-SERT) with either the vehicle or a saturating concentration of the test compound.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

    • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using a standard protein detection method like Western blotting or an ELISA-based format.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.[17][18]

Advanced Confirmation: Photoaffinity Labeling

For an even higher level of certainty, especially if the initial hypothesis is refuted or if off-target effects are suspected, Photoaffinity Labeling (PAL) can be employed. This technique uses a modified version of the compound to covalently link to its binding partners upon photoactivation.

  • Concept: A photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) are chemically incorporated into the structure of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine.[22][23][24][25]

  • Workflow: The probe is incubated with cells or cell lysates, irradiated with UV light to induce covalent cross-linking to its target(s), and the tagged proteins are then enriched and identified using mass spectrometry.[26] This provides direct, physical evidence of the interaction.

Conclusion: Synthesizing the Evidence

The validation of a biological target is not a single experiment but a logical progression of inquiries. By starting with a structurally-informed hypothesis and systematically progressing through tiers of increasingly specific and physiologically relevant assays, researchers can build a robust and compelling case for the mechanism of action of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

The comparative data generated against established pharmacological agents at each stage are crucial. This not only contextualizes the potency and selectivity of the novel compound but also provides a self-validating framework for the entire investigation. The successful execution of this guide will transform an uncharacterized molecule into a validated chemical probe, paving the way for its potential development as a therapeutic agent.

References

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  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. [Link]

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Validation

A Comparative Guide to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride Analogs as Monoamine Reuptake Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel central nervous system (CNS) agents with tailored pharmacological profiles is a continuous endeavor. The pyrrolidine scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel central nervous system (CNS) agents with tailored pharmacological profiles is a continuous endeavor. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive comparative analysis of a series of rationally designed analogs of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a potent monoamine reuptake inhibitor.

While a direct head-to-head clinical study of the specific analogs presented herein is not publicly available, this guide synthesizes data from extensive preclinical research on related compounds to project structure-activity relationships (SAR), comparative efficacy, and pharmacokinetic profiles. We will delve into the rationale behind the molecular design, present detailed experimental protocols for their evaluation, and visualize the underlying mechanisms of action.

Introduction: The Rationale for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Analogs

The parent compound, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine, possesses a unique combination of a rigid biphenyl group and a flexible pyrrolidine ring, suggesting a high potential for specific interactions with monoamine transporters.[3] By systematically modifying key positions on both the biphenyl and pyrrolidine moieties, we can explore the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The primary targets for this class of compounds are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] Imbalances in these monoamine systems are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5]

This guide will focus on a hypothetical series of analogs to illustrate the principles of SAR in this chemical class. The selection of these analogs is based on established medicinal chemistry strategies for optimizing CNS drug candidates.

Comparative Analysis of Synthesized Analogs

The following analogs were conceptually designed to probe the impact of electronic and steric modifications on monoamine transporter affinity and selectivity. The synthesis of such 3-aryloxy-pyrrolidine derivatives can be achieved through various established synthetic routes, often involving the reaction of a protected 3-hydroxypyrrolidine with an appropriate aryl halide or boronic acid.[6]

In Vitro Monoamine Transporter Binding Affinities

The primary assessment of these analogs involves determining their binding affinities (Ki) for DAT, NET, and SERT. This is typically achieved through competitive radioligand binding assays using membranes from cells expressing the respective human transporters.

Compound IDR1 (Biphenyl Substitution)R2 (Pyrrolidine N-Substitution)DAT Ki (nM) (Predicted)NET Ki (nM) (Predicted)SERT Ki (nM) (Predicted)
Parent HH152550
Analog 1 4'-FluoroH122045
Analog 2 4'-ChloroH183060
Analog 3 4'-MethoxyH254075
Analog 4 HMethyl203565
Analog 5 4'-FluoroMethyl152855

Disclaimer: The Ki values presented are hypothetical and for illustrative purposes, based on general SAR trends observed in related monoamine reuptake inhibitors.

Interpretation of SAR:

  • Biphenyl Substitution (R1): Small, electron-withdrawing groups like fluorine at the 4'-position (Analog 1) are often well-tolerated and can enhance potency, potentially through favorable interactions within the transporter binding pocket. Larger or electron-donating groups like methoxy (Analog 3) may introduce steric hindrance or unfavorable electronic interactions, leading to a decrease in affinity.

  • Pyrrolidine N-Substitution (R2): N-methylation (Analog 4 and 5) can impact the pKa of the pyrrolidine nitrogen and introduce steric bulk, which may alter the binding mode and selectivity profile. The observed trend suggests a slight decrease in potency upon N-methylation.

In Vitro Monoamine Uptake Inhibition

Functional activity is assessed by measuring the inhibition of radiolabeled monoamine uptake into synaptosomes or transfected cell lines. This provides IC50 values, which reflect the compound's ability to block the transporter's function.

Compound IDDAT IC50 (nM) (Predicted)NET IC50 (nM) (Predicted)SERT IC50 (nM) (Predicted)
Parent 254080
Analog 1 203570
Analog 5 284590

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes.

Interpretation of Functional Data:

The uptake inhibition data generally correlates with the binding affinities. Analog 1, with the highest predicted binding affinity, also shows the most potent inhibition of transporter function.

Predicted Pharmacokinetic Profiles

A preliminary assessment of the drug-like properties of these analogs is crucial for their potential as therapeutic agents. Key parameters include lipophilicity (LogP), aqueous solubility, and metabolic stability.

Compound IDCalculated LogPPredicted Aqueous Solubility (µg/mL)Predicted Metabolic Stability (t½ in human liver microsomes, min)
Parent 3.81545
Analog 1 3.91250
Analog 5 4.2840

Disclaimer: The pharmacokinetic parameters are hypothetical predictions.

Interpretation of Pharmacokinetic Data:

The introduction of a fluorine atom (Analog 1) has a minimal impact on the predicted pharmacokinetic profile. N-methylation (Analog 5) slightly increases lipophilicity, which may lead to decreased aqueous solubility and potentially altered metabolic pathways.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assays for Monoamine Transporters

This protocol outlines the procedure for determining the binding affinity of test compounds for DAT, NET, and SERT.

Workflow Diagram:

G prep Prepare cell membranes expressing hDAT, hNET, or hSERT incubation Incubate membranes with radioligand and varying concentrations of test compound prep->incubation Add to assay plate filtration Separate bound and free radioligand by rapid filtration incubation->filtration Transfer to filter plate quantification Quantify radioactivity on filters using a scintillation counter filtration->quantification analysis Calculate Ki values using competitive binding analysis quantification->analysis

Caption: Workflow for monoamine transporter radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay

This protocol measures the functional inhibition of monoamine uptake.

Workflow Diagram:

G prep Isolate synaptosomes from rat brain tissue (e.g., striatum, cortex, hippocampus) preincubation Pre-incubate synaptosomes with varying concentrations of test compound prep->preincubation uptake Initiate uptake by adding radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) preincubation->uptake termination Terminate uptake by rapid filtration and washing uptake->termination quantification Quantify radioactivity in synaptosomes using a scintillation counter termination->quantification analysis Calculate IC50 values for uptake inhibition quantification->analysis

Caption: Workflow for synaptosome monoamine uptake assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Dissect the appropriate brain region (e.g., striatum for DAT, cortex for NET, hippocampus for SERT) from rats.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger cellular debris.

    • Centrifuge the supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

    • Lyse the synaptosomes on the filter and add scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor).

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and its analogs is the inhibition of monoamine reuptake. By binding to DAT, NET, and/or SERT, these compounds block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to postsynaptic neurons.

Signaling Pathway Diagram:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicle with Neurotransmitters release vesicle->release Release transporter Monoamine Transporter (DAT, NET, or SERT) neurotransmitter Neurotransmitter release->neurotransmitter neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding drug Analog drug->transporter Inhibition signal Signal Transduction receptor->signal

Caption: Inhibition of monoamine reuptake at the synapse.

The therapeutic effects of these compounds are a direct consequence of this enhanced monoaminergic neurotransmission. The specific behavioral outcomes will depend on the relative selectivity of the analog for DAT, NET, and SERT.

Conclusion and Future Directions

This comparative guide has outlined a rational approach to the design and evaluation of novel 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride analogs as monoamine reuptake inhibitors. The presented structure-activity relationships, though based on extrapolations from related compound series, provide a valuable framework for guiding future synthesis and testing. The detailed experimental protocols offer a standardized methodology for obtaining the necessary in vitro data to build a robust understanding of this chemical class.

Future research should focus on the synthesis and empirical testing of a diverse library of these analogs to validate the predicted SAR. Promising candidates should then be advanced to in vivo studies to assess their efficacy in animal models of CNS disorders, as well as to fully characterize their pharmacokinetic and safety profiles. The ultimate goal is to identify a lead compound with an optimized balance of potency, selectivity, and drug-like properties for further clinical development.

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Comparative

Bridging the Gap: A Comparative Cross-Validation of In Vitro and In Vivo Efficacy for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a Novel Monoamine Reuptake Inhibitor

In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the journey from a promising molecule to a viable clinical candidate is paved with rigorous val...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the journey from a promising molecule to a viable clinical candidate is paved with rigorous validation. This guide provides a comprehensive technical comparison of a novel psychoactive agent, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, against established serotonin-norepinephrine reuptake inhibitors (SNRIs), venlafaxine and duloxetine. While direct experimental data for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is not publicly available, this guide will postulate a plausible pharmacological profile based on its structural similarity to known monoamine reuptake inhibitors. We will outline a standard battery of in vitro and in vivo assays, presenting hypothetical yet realistic data for our target compound alongside published data for our comparators. This serves as a framework for researchers to contextualize the potential of this novel chemical entity and to underscore the critical process of cross-validating preclinical data.

Introduction to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a novel molecule featuring a pyrrolidine ring, a common scaffold in CNS drug discovery known for its ability to confer three-dimensional complexity and interact with specific biological targets. Its biphenyl-oxy moiety suggests a potential interaction with monoamine transporters, positioning it as a candidate for the treatment of depressive and anxiety disorders. The primary hypothesis is that this compound functions as a monoamine reuptake inhibitor, modulating the synaptic concentrations of key neurotransmitters like serotonin (5-HT) and norepinephrine (NE).

Part 1: In Vitro Characterization: Unveiling the Molecular Mechanism

The initial step in characterizing a new chemical entity is to determine its affinity and selectivity for its intended biological targets. For a putative monoamine reuptake inhibitor, this involves radioligand binding assays and neurotransmitter uptake inhibition assays.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human SERT, NET, or DAT are prepared.

  • Radioligand Incubation: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound (3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, venlafaxine, or duloxetine).

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assays

Objective: To measure the functional potency (IC50) of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in inhibiting the uptake of serotonin and norepinephrine into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Uptake Inhibition: Synaptosomes are incubated with [³H]5-HT or [³H]NE in the presence of various concentrations of the test compounds.

  • Scintillation Counting: The amount of radioactivity taken up by the synaptosomes is measured.

  • Data Analysis: The IC50 values for the inhibition of neurotransmitter uptake are calculated.

Comparative In Vitro Data
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (Hypothetical) 1.515>10002.525
Venlafaxine 25[1]249[1]>1000[2]82496
Duloxetine 0.8[3]7.5[3]240[3]1.17.5

Interpretation: The hypothetical data for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride suggests a potent and selective inhibitor of both SERT and NET, with a roughly 10-fold selectivity for SERT over NET. This profile is comparable to duloxetine, a known potent SNRI.[3] Venlafaxine, in contrast, shows a higher selectivity for SERT.[1] The negligible affinity for DAT for all three compounds is a desirable characteristic, as it reduces the potential for abuse and psychostimulant side effects.

Part 2: In Vivo Evaluation: Assessing Antidepressant-Like Efficacy

In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context. The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[4][5]

Experimental Protocol: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effect of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride by measuring the duration of immobility in mice subjected to a forced swimming stressor.

Methodology:

  • Acclimation: Mice are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: Mice are administered 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, venlafaxine, duloxetine, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim: Each mouse is placed in a cylinder of water from which it cannot escape. The total duration of the test is 6 minutes.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group.

Comparative In Vivo Data: Forced Swim Test
Compound (Dose)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle 180 ± 10-
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (10 mg/kg, i.p.) (Hypothetical) 100 ± 844%
Venlafaxine (20 mg/kg, i.p.) 110 ± 9[6]39%
Duloxetine (20 mg/kg, i.p.) 95 ± 747%

Interpretation: The hypothetical results for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride demonstrate a significant reduction in immobility time in the FST, indicative of an antidepressant-like effect. This effect is comparable to that observed with venlafaxine and duloxetine, further supporting its potential as an antidepressant.

Part 3: In Vivo Target Engagement: Microdialysis

To confirm that the behavioral effects observed in vivo are due to the intended mechanism of action, in vivo microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions.

Experimental Protocol: In Vivo Microdialysis in Rats

Objective: To measure the effect of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride on extracellular levels of serotonin and norepinephrine in the prefrontal cortex of freely moving rats.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into the prefrontal cortex of anesthetized rats.

  • Recovery: Rats are allowed to recover from surgery for at least 24 hours.

  • Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.

  • Drug Administration: The test compound is administered systemically.

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed for 5-HT and NE content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline.

Comparative In Vivo Data: Microdialysis
Compound (Dose)Peak Increase in Extracellular 5-HT (%)Peak Increase in Extracellular NE (%)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (10 mg/kg, i.p.) (Hypothetical) ~300%~250%
Venlafaxine (20 mg/kg, i.p.) ~200%~150%
Duloxetine (15 mg/kg, i.p.) ~250%[7]~1100%[7]

Interpretation: The hypothetical microdialysis data for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride show a robust and balanced increase in both serotonin and norepinephrine levels in the prefrontal cortex. This provides in vivo evidence of target engagement and correlates well with the in vitro binding and uptake inhibition data. The observed increases are in a similar range to those reported for venlafaxine and duloxetine, although duloxetine has been shown to produce a particularly marked increase in norepinephrine.[7]

Cross-Validation and Comparative Analysis

The presented hypothetical and published data illustrate a strong correlation between the in vitro and in vivo findings for all three compounds.

  • Potency Correlation: The high in vitro potency of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and duloxetine at SERT and NET translates to significant antidepressant-like effects in the FST at relatively low doses.

  • Mechanism Confirmation: The in vivo microdialysis data confirms that the behavioral effects are mediated by the intended mechanism of action – the simultaneous elevation of synaptic serotonin and norepinephrine.

  • Comparative Profile: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, based on our hypothetical data, presents a pharmacological profile that is highly similar to duloxetine, suggesting it could be a potent and balanced SNRI.

Visualizing the Path Forward

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Radioligand Binding Assays (SERT, NET, DAT) fst Forced Swim Test (Antidepressant-like Effect) binding->fst Predicts Efficacy uptake Neurotransmitter Uptake Inhibition Assays uptake->fst microdialysis In Vivo Microdialysis (Target Engagement) fst->microdialysis Correlates with Mechanism

Caption: Experimental workflow for preclinical evaluation.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (5-HT, NE) neurotransmitter 5-HT, NE vesicle->neurotransmitter Release transporter SERT / NET neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding drug 3-([1,1'-Biphenyl]-2-yloxy) pyrrolidine hydrochloride drug->transporter Inhibition

Caption: Proposed mechanism of action.

Conclusion

This comparative guide provides a framework for the preclinical evaluation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By postulating a plausible pharmacological profile and comparing it to established drugs like venlafaxine and duloxetine, we have illustrated the critical steps of in vitro and in vivo cross-validation. The hypothetical data suggests that this novel compound holds promise as a potent and balanced serotonin-norepinephrine reuptake inhibitor. Further experimental validation is necessary to confirm this profile and to fully elucidate its therapeutic potential. This guide serves as a testament to the structured and evidence-based approach required to advance novel chemical entities from the laboratory to potential clinical applications.

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Validation

comparing the neuroprotective effects of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride to standard compounds

A Comparative Guide to the Neuroprotective Potential of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride This guide provides a comprehensive framework for evaluating the neuroprotective effects of the novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Neuroprotective Potential of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

This guide provides a comprehensive framework for evaluating the neuroprotective effects of the novel compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. We will objectively compare its potential efficacy against established neuroprotective agents through a series of robust, validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively seeking to identify and characterize next-generation therapeutics for neurodegenerative disorders.

Introduction: The Quest for Novel Neuroprotectants

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a growing global health crisis, yet therapeutic options remain limited.[1][2] The core challenge lies in halting the progressive loss of neurons. The ideal neuroprotective agent should effectively intervene in key pathological cascades—namely excitotoxicity, oxidative stress, and neuroinflammation—that form a final common pathway of neuronal death.

The compound of interest, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, presents a promising scaffold. The pyrrolidine ring is a privileged structure in central nervous system (CNS) drug discovery, known for conferring favorable pharmacokinetic properties.[3][4] The biphenyl moiety is also found in bioactive natural compounds like honokiol, which exhibits potent neuroprotective activities.[5] This structural combination warrants a thorough investigation into its neuroprotective potential.

In this guide, we will outline a rigorous, multi-tiered approach to compare this test compound against two well-characterized standards:

  • Memantine: A low-affinity, uncompetitive NMDA receptor antagonist clinically approved for Alzheimer's disease, representing the anti-excitotoxic standard.[6][7][8]

  • Edaravone: A potent free-radical scavenger used in the treatment of acute ischemic stroke, serving as the antioxidant standard.[2][9]

Our evaluation will progress from high-throughput in vitro assays to more complex in vivo models, providing a complete, data-driven comparison.

Pillar 1: Foundational Mechanisms of Neurodegeneration

Effective neuroprotection requires targeting fundamental drivers of neuronal cell death. The three primary, interconnected mechanisms are excitotoxicity, oxidative stress, and inflammation. A promising compound should ideally modulate one or more of these pathways.

G Insult Pathological Insult (e.g., Ischemia, Aβ) Glutamate Excess Glutamate Release Insult->Glutamate NMDAR NMDAR Overactivation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Excitotoxicity Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Oxidative Stress Apoptosis Apoptotic Cascade (Caspase Activation) Mito_Dys->Apoptosis ROS->Mito_Dys Inflam Neuroinflammation (Microglial Activation) ROS->Inflam Inflam->Glutamate Inflam->ROS Death Neuronal Death Apoptosis->Death G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Pre-treatment cluster_2 Phase 3: Toxin Induction cluster_3 Phase 4: Viability Assessment Plate Seed SH-SY5Y cells in 96-well plates Pretreat Pre-treat with Test Compound, Memantine, or Edaravone (Dose-response, 2h) Plate->Pretreat Toxin_A Induce Excitotoxicity (300µM NMDA, 24h) Pretreat->Toxin_A Toxin_B Induce Oxidative Stress (500µM H₂O₂, 24h) Pretreat->Toxin_B Assay Measure Cell Viability (MTT or LDH Assay) Toxin_A->Assay Toxin_B->Assay Result Calculate % Neuroprotection and EC₅₀ Values Assay->Result

Caption: Workflow for in vitro neuroprotection screening.

Protocol 1: NMDA-Induced Excitotoxicity Assay
  • Causality: This assay directly tests a compound's ability to block the excitotoxic cascade initiated by excessive glutamate receptor activation, a key event in stroke and other neurodegenerative conditions. [10]* Methodology:

    • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours. [11] 2. Pre-treatment: Remove the medium and add fresh medium containing the test compound, Memantine, or vehicle control across a range of concentrations (e.g., 0.1 µM to 100 µM). Incubate for 2 hours.

    • Toxin Addition: Add N-Methyl-D-aspartate (NMDA) to a final concentration of 300 µM to all wells except the vehicle control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Viability Measurement: Assess cell viability using the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells. [12]

Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay
  • Causality: This protocol evaluates a compound's antioxidant capacity by challenging cells with H₂O₂, a potent reactive oxygen species (ROS) generator. [13]This is relevant for virtually all neurodegenerative diseases where oxidative damage is a contributing factor. [12]* Methodology:

    • Cell Plating & Pre-treatment: Follow steps 1 and 2 from the excitotoxicity protocol, using Edaravone as the standard comparator.

    • Toxin Addition: Add H₂O₂ to a final concentration of 500 µM to all wells except the vehicle control group. [13] 3. Incubation: Incubate for 24 hours at 37°C.

    • Viability Measurement: Quantify cell viability using the XTT assay, which measures the metabolic activity of living cells. [12]

Comparative Data Summary (Illustrative)

The following table presents plausible, illustrative data to demonstrate how results would be compared.

CompoundAssay TypeEC₅₀ (µM)Max Protection (%)Primary Mechanism
Test Compound NMDA-Excitotoxicity5.285%Anti-excitotoxic
Test Compound H₂O₂-Oxidative Stress25.855%Moderate Antioxidant
Memantine (Standard) NMDA-Excitotoxicity2.592%NMDA Antagonist
Memantine (Standard) H₂O₂-Oxidative Stress>100<10%Ineffective
Edaravone (Standard) NMDA-Excitotoxicity>100<5%Ineffective
Edaravone (Standard) H₂O₂-Oxidative Stress8.195%Antioxidant/Scavenger

Data are hypothetical for illustrative purposes.

From this illustrative data, we can infer that the test compound exhibits a strong anti-excitotoxic effect, comparable to Memantine, and a moderate antioxidant effect. This dual activity could be highly advantageous.

Pillar 3: In Vivo Validation in an Ischemic Stroke Model

Positive in vitro results must be validated in a living system to account for pharmacokinetics and complex physiological responses. The transient middle cerebral artery occlusion (MCAO) model in rodents is the gold standard for mimicking acute ischemic stroke. [14]

Protocol 3: Transient MCAO Model of Stroke
  • Causality: This model assesses a compound's ability to protect brain tissue from damage caused by a temporary loss of blood flow and subsequent reperfusion, which involves a combination of excitotoxicity, oxidative stress, and inflammation. [14]* Methodology:

    • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

    • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours with an intraluminal filament, followed by reperfusion. [14] 3. Drug Administration: Administer the test compound, a standard (Edaravone), or vehicle intravenously at the onset of reperfusion.

    • Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 5 = severe deficit).

    • Infarct Volume Measurement: At 24 hours, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume (pale area) versus the healthy tissue (red area).

Comparative Data Summary (Illustrative)
Treatment Group (n=10/group)Dose (mg/kg, IV)Neurological Score (at 24h)Infarct Volume (% of Hemisphere)
Vehicle Control -3.8 ± 0.445.2 ± 5.1%
Test Compound 32.1 ± 0.522.7 ± 4.8%
Edaravone (Standard) 32.5 ± 0.628.1 ± 6.2%

Data are hypothetical means ± SD. *p < 0.05 vs. Vehicle Control.

This illustrative in vivo data suggests the test compound provides significant neuroprotection, reducing both functional deficits and tissue damage to a degree potentially greater than the standard, Edaravone.

Pillar 4: Elucidating the Signaling Pathway

Based on our hypothetical data, the test compound's strong efficacy against NMDA-induced toxicity suggests it may function as an NMDA receptor antagonist. This mechanism prevents the massive calcium (Ca²⁺) influx that triggers downstream destructive enzymes and apoptotic pathways. [10][15]

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Channel Ion Channel NMDAR->Ca_Channel Opens Test_Cmpd Test Compound Test_Cmpd->NMDAR Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows nNOS ↑ nNOS Activity Ca_Influx->nNOS Calpains ↑ Calpain Activity Ca_Influx->Calpains Apoptosis Apoptosis nNOS->Apoptosis Leads to Calpains->Apoptosis Leads to

Sources

Comparative

Assessing the Selectivity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride: A Comparative Guide for Drug Discovery Professionals

In the landscape of neuropharmacology, the pyrrolidine scaffold is a privileged structure, frequently appearing in compounds targeting the central nervous system.[1] Its rigid, three-dimensional nature allows for precise...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the pyrrolidine scaffold is a privileged structure, frequently appearing in compounds targeting the central nervous system.[1] Its rigid, three-dimensional nature allows for precise orientation of substituents to interact with specific biological targets. The compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, with its characteristic biphenyl and pyrrolidine moieties, bears structural resemblance to known inhibitors of monoamine transporters (MATs).[2][3] This guide provides a comprehensive framework for assessing the selectivity of this compound against the three primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the selectivity profile is a critical step in drug development, as it can predict both therapeutic efficacy and potential off-target effects.[4][5]

This guide will detail the experimental rationale, provide validated protocols for in vitro assessment, and present a clear structure for data comparison. The overarching goal is to equip researchers with the necessary tools to rigorously characterize the pharmacological profile of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and similar novel chemical entities.

Experimental Design: A Multi-pronged Approach to Defining Selectivity

To comprehensively assess the selectivity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, a two-tiered in vitro approach is recommended: radioligand binding assays to determine affinity for each transporter and neurotransmitter uptake inhibition assays to measure functional potency.[6][7] This dual strategy provides a more complete picture of the compound's interaction with its targets.

Comparator Compounds: Establishing a Selectivity Benchmark

The selection of appropriate comparator compounds is essential for contextualizing the selectivity of the test compound. The following well-characterized inhibitors are proposed:

  • GBR 12909: A highly selective dopamine transporter (DAT) inhibitor.[6]

  • S-Citalopram: A highly selective serotonin transporter (SERT) inhibitor.[8]

  • Nisoxetine: A selective norepinephrine transporter (NET) inhibitor.

  • Cocaine: A non-selective monoamine transporter inhibitor, serving as a control for broad-spectrum activity.[4]

These comparators represent a spectrum of selectivity profiles and will allow for a robust evaluation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride's relative potency at each transporter.

Methodologies for Selectivity Profiling

The following protocols describe standard, validated assays for determining the affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its transporter binding site. The output is typically the inhibitory constant (Ki), which reflects the affinity of the compound for the transporter.

Experimental Protocol:

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET. Homogenize cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellets in a binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET), and varying concentrations of the test compound or comparator compounds.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. The result is the half-maximal inhibitory concentration (IC50), indicating the functional potency of the compound.

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, SERT, or NET in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate them with varying concentrations of the test compound or comparator compounds for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a specific radiolabeled neurotransmitter ([³H]Dopamine for DAT, [³H]Serotonin for SERT, or [³H]Norepinephrine for NET) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison of the test compound with the established inhibitors.

Table 1: Comparative Selectivity Profile of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and Comparator Compounds

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Selectivity Ratio (Ki)DAT/NET Selectivity Ratio (Ki)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HClExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
GBR 12909LowHighHighLowHighHighHighHigh
S-CitalopramHighLowHighHighLowHighLowN/A
NisoxetineHighHighLowHighHighLowN/ALow
CocaineModerateModerateModerateModerateModerateModerate~1~1

Note: "Low," "Moderate," and "High" are qualitative descriptors to be replaced with experimentally determined nanomolar (nM) values. The selectivity ratio is calculated by dividing the Ki value for the off-target transporter by the Ki value for the on-target transporter.

Visualizing the Experimental Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict the experimental workflow and the general mechanism of monoamine transporter action.

experimental_workflow cluster_assays In Vitro Selectivity Assays cluster_targets Monoamine Transporters binding_assay Radioligand Binding Assay (Affinity - Ki) DAT Dopamine Transporter (DAT) binding_assay->DAT SERT Serotonin Transporter (SERT) binding_assay->SERT NET Norepinephrine Transporter (NET) binding_assay->NET uptake_assay Neurotransmitter Uptake Assay (Potency - IC50) uptake_assay->DAT uptake_assay->SERT uptake_assay->NET compound 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl & Comparator Compounds compound->binding_assay compound->uptake_assay

Caption: Experimental workflow for assessing the selectivity of the test compound.

monoamine_transporter_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron neurotransmitter Monoamine Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor Signal Transduction transporter Monoamine Transporter (DAT, SERT, or NET) neurotransmitter->transporter Reuptake vesicle Synaptic Vesicle transporter->vesicle Repackaging inhibitor 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine HCl inhibitor->transporter Inhibition

Caption: General mechanism of monoamine transporter action and inhibition.

Conclusion

This guide provides a robust framework for the systematic evaluation of the selectivity of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride against the key monoamine transporters. By employing both radioligand binding and neurotransmitter uptake inhibition assays, and by benchmarking against well-characterized selective and non-selective inhibitors, researchers can generate a comprehensive and interpretable selectivity profile. This information is paramount for making informed decisions in the early stages of drug discovery and for guiding the subsequent development of this and other novel pyrrolidine-based compounds. The provided protocols and data presentation formats are designed to ensure scientific rigor and clarity, ultimately contributing to the successful identification of new and improved therapeutics for neurological and psychiatric disorders.

References

  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. PubMed. [Link]

  • Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). PubMed Central. [Link]

  • Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). PubMed. [Link]

  • Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2). PubMed. [Link]

  • Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications. [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. National Institutes of Health. [Link]

  • Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. PubMed. [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • CAS NO. 1220037-56-8 | 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride. Arctom. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central. [Link]

  • Norepinephrine transporter. Wikipedia. [Link]

  • Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. [Link]

  • Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors. PubMed. [Link]

  • N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. PubMed. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. [Link]

  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

  • Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. PubMed Central. [Link]

  • Synthesis and biological evaluation of 2beta,3alpha-(substituted phenyl)nortropanes as potential norepinephrine transporter imaging agents. PubMed. [Link]

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. PubMed. [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. PubMed Central. [Link]

  • Sodium-dependent norepinephrine-induced currents in norepinephrine-transporter-transfected HEK-293 cells blocked by cocaine and antidepressants. PubMed. [Link]

  • Organic cation transporter 2 contributes to SSRI antidepressant efficacy by controlling tryptophan availability in the brain. PubMed Central. [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. PubMed Central. [Link]

  • 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. [Link]

Sources

Validation

benchmarking the synthesis of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride against other methods

Introduction 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its rigid biphenyl ether moiety combined with the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its rigid biphenyl ether moiety combined with the versatile pyrrolidine ring makes it a valuable scaffold for targeting a range of biological receptors. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth technical comparison of a primary, well-established synthetic route to 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride and a viable alternative. The methodologies are presented with detailed experimental protocols, and a comparative analysis of their respective advantages and disadvantages is offered to aid researchers in selecting the most appropriate method for their specific needs.

Method 1: Williamson Ether Synthesis from a Protected 3-Hydroxypyrrolidine

This is a robust and widely applicable method that relies on the classical Williamson ether synthesis. The strategy involves the coupling of a protected 3-hydroxypyrrolidine with 2-phenylphenol, followed by deprotection and salt formation. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions.

Causality of Experimental Choices

The choice of an N-Boc (tert-butoxycarbonyl) protecting group is strategic. It is stable under the basic conditions required for the ether synthesis and can be readily removed under acidic conditions, which is convenient for the final hydrochloride salt formation. Sodium hydride is a strong base that effectively deprotonates the phenol, creating a nucleophilic phenoxide for the subsequent substitution reaction.

Experimental Protocol

Step 1: N-Boc-3-([1,1'-biphenyl]-2-yloxy)pyrrolidine Synthesis

  • To a stirred solution of 2-phenylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-bromopyrrolidine (or a tosylate/mesylate equivalent) (1.1 eq) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-3-([1,1'-biphenyl]-2-yloxy)pyrrolidine (1.0 eq) in a solution of hydrochloric acid in diethyl ether or methanol.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Reaction Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection & Salt Formation 2-Phenylphenol 2-Phenylphenol NaH NaH / DMF 2-Phenylphenol->NaH Deprotonation Intermediate_1 N-Boc-3-([1,1'-biphenyl]-2-yloxy)pyrrolidine NaH->Intermediate_1 Nucleophilic Substitution N-Boc-3-halopyrrolidine N-Boc-3-halopyrrolidine N-Boc-3-halopyrrolidine->Intermediate_1 HCl HCl / Ether Intermediate_1->HCl Acidic Deprotection Final_Product 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride HCl->Final_Product

Caption: Williamson ether synthesis workflow for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Method 2: Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers an alternative approach to the etherification step, proceeding under milder, neutral conditions. This method is particularly advantageous when dealing with substrates that are sensitive to strong bases.

Causality of Experimental Choices

The Mitsunobu reaction utilizes a phosphine reagent, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of N-Boc-3-hydroxypyrrolidine for nucleophilic attack by 2-phenylphenol. This avoids the need for a strong base, which can be beneficial for substrates with base-labile functional groups.

Experimental Protocol

Step 1: N-Boc-3-([1,1'-biphenyl]-2-yloxy)pyrrolidine Synthesis via Mitsunobu Reaction

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-phenylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Step 2: Deprotection and Hydrochloride Salt Formation

This step is identical to the deprotection and salt formation described in Method 1.

Reaction Workflow

Mitsunobu_Reaction cluster_0 Step 1: Mitsunobu Etherification cluster_1 Step 2: Deprotection & Salt Formation N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Reagents PPh3, DEAD THF N-Boc-3-hydroxypyrrolidine->Reagents 2-Phenylphenol 2-Phenylphenol 2-Phenylphenol->Reagents Intermediate_1 N-Boc-3-([1,1'-biphenyl]-2-yloxy)pyrrolidine Reagents->Intermediate_1 Inversion of Stereochemistry HCl HCl / Ether Intermediate_1->HCl Acidic Deprotection Final_Product 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride HCl->Final_Product

Caption: Mitsunobu reaction workflow for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

Comparative Analysis

FeatureMethod 1: Williamson Ether SynthesisMethod 2: Mitsunobu Reaction
Reaction Conditions Harsh (strong base, elevated temperature)Mild (neutral, room temperature)
Reagent Cost & Availability Generally lower cost reagents (NaH, solvents).Higher cost reagents (PPh3, DEAD/DIAD).
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to reagent cost and purification.
Stereochemistry Retention of configuration at the pyrrolidine 3-position.Inversion of configuration at the pyrrolidine 3-position.
Byproducts Mineral oil from NaH dispersion needs to be handled.Triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.
Substrate Scope May not be suitable for base-sensitive substrates.Broader substrate scope, especially for acid/base sensitive molecules.
Yield (Typical) Good to excellent.Generally good, but can be variable.
Purity (Typical) High, after chromatographic purification.Can be lower before purification due to byproducts.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for the preparation of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

  • Method 1 (Williamson Ether Synthesis) is a cost-effective and scalable approach, making it the preferred choice for large-scale production, provided the starting materials are stable to the basic reaction conditions.

  • Method 2 (Mitsunobu Reaction) offers the advantage of milder reaction conditions and is particularly useful for substrates that are sensitive to strong bases. The inversion of stereochemistry at the reaction center is a key feature of this method that must be considered in the synthetic design.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the cost of reagents, and the chemical nature of the starting materials.

References

  • General Pyrrolidine Synthesis Reviews: Recent Advances in the Synthesis of Pyrrolidines. [This provides a general overview of modern synthetic methods for pyrrolidine derivatives, which can be conceptually applied to the target molecule.] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [This review highlights various strategies for synthesizing chiral pyrrolidines, relevant to the stereocontrolled synthesis of the target compound.]
  • Protecting Group Strategies
  • Alternative Synthetic Approaches
Comparative

A Comprehensive Guide to Validating the Mechanism of Action of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride: A Comparative Approach

For researchers in neuropharmacology and drug development, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive, technically detailed framework for elucidating the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive, technically detailed framework for elucidating the molecular and physiological effects of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. The pyrrolidine scaffold is a well-established structural motif in compounds targeting the central nervous system, often exhibiting activity as monoamine reuptake inhibitors.[1][2][3] This guide hypothesizes that the title compound acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) and outlines a rigorous, multi-tiered experimental plan to validate this hypothesis.

This document is structured not as a rigid protocol but as a logical workflow, guiding the researcher from initial target binding to in vivo neurochemical effects. We will objectively compare the performance of our test compound against established benchmarks: the SNRI duloxetine, the selective serotonin reuptake inhibitor (SSRI) fluoxetine, and the selective norepinephrine reuptake inhibitor (NRI) reboxetine.[4][5][6]

The Strategic Importance of Mechanism of Action Validation

A thorough understanding of a compound's mechanism of action is the bedrock of preclinical development. It allows for a rational prediction of therapeutic efficacy and potential side effects. For a putative SNRI, key questions to be answered include:

  • What are the primary molecular targets of the compound?

  • What is its binding affinity and selectivity for these targets?

  • Does this binding translate into functional inhibition of neurotransmitter reuptake?

  • What are the downstream cellular consequences of this inhibition?

  • Does the compound elicit the expected neurochemical changes in a living system?

The following experimental plan is designed to systematically address these questions.

Experimental Workflow: A Multi-Faceted Approach

Our validation strategy is built upon a progressive series of experiments, moving from the molecular to the systemic level. This ensures that each step logically informs the next, creating a self-validating cascade of evidence.

G cluster_0 In Vitro Characterization cluster_1 Cellular & Systemic Validation a Part 1: Radioligand Binding Assays (Target Engagement & Selectivity) b Part 2: Neurotransmitter Uptake Assays (Functional Potency) a->b Confirms functional consequence of binding c Part 3: Second Messenger Assays (Downstream Cellular Effects) b->c Investigates cellular response d Part 4: In Vivo Microdialysis (Physiological Confirmation) c->d Validates in a physiological context

Caption: A logical workflow for validating the mechanism of action.

Part 1: In Vitro Target Engagement - Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride for the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its molecular target. By using a radiolabeled ligand with known high affinity for a specific transporter, we can measure how effectively our test compound competes for the same binding site. This provides a quantitative measure of affinity (Ki). We include DAT to assess the compound's selectivity and predict potential off-target effects.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing either human SERT, NET, or DAT.

    • Harvest the cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, combine the following in triplicate for each data point:

      • Cell membranes (typically 10-50 µg of protein).

      • A fixed concentration of the appropriate radioligand:

        • SERT: [³H]Citalopram (e.g., 1 nM).

        • NET: [³H]Nisoxetine (e.g., 1 nM).

        • DAT: [³H]WIN 35,428 (e.g., 2 nM).

      • A range of concentrations of the test compound or reference compounds (e.g., 0.1 nM to 100 µM).

    • To determine non-specific binding, include wells with an excess of a known high-affinity non-radiolabeled ligand (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).

    • Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Expected Data and Interpretation

The results of these assays will be summarized in a table, allowing for a direct comparison of the binding affinities.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity Ratio
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride TBDTBDTBDTBD
Duloxetine (SNRI)~0.8-2.0~4.0-8.0~200-500~0.1-0.5
Fluoxetine (SSRI)~1.0-3.0~100-300~1000-3000~0.003-0.03
Reboxetine (NRI)~500-1000~5.0-15.0~500-1000~30-200

TBD: To Be Determined

A low Ki value indicates high binding affinity. The selectivity ratio (Ki NET / Ki SERT) will reveal the compound's preference for one transporter over the other. A ratio close to 1, similar to duloxetine, would support the hypothesis of a dual SNRI.

Part 2: In Vitro Functional Activity - Neurotransmitter Uptake Inhibition Assays

Objective: To measure the functional potency (IC50) of the test compound in inhibiting the uptake of serotonin and norepinephrine by their respective transporters.

Causality Behind Experimental Choice: While binding assays confirm target engagement, they do not guarantee functional modulation. Uptake assays provide this crucial functional data. By measuring the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or cells expressing the transporters, we can determine the compound's potency as a reuptake inhibitor.

Detailed Protocol: Synaptosome-Based [³H]Neurotransmitter Uptake Assay
  • Preparation of Synaptosomes:

    • Isolate specific brain regions from rodents (e.g., prefrontal cortex for NET, striatum for DAT, and whole brain minus striatum for SERT).

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay Procedure:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or reference compounds for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET).

    • Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes).[8]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Determine non-specific uptake in parallel incubations performed at 4°C or in the presence of a high concentration of a selective uptake inhibitor.

  • Data Acquisition and Analysis:

    • Measure the radioactivity of the filters by liquid scintillation counting.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the compound concentration.

    • Determine the IC50 values by non-linear regression analysis.

Expected Data and Interpretation

The functional potencies will be tabulated to compare with the binding affinities.

CompoundSERT Uptake IC50 (nM)NET Uptake IC50 (nM)DAT Uptake IC50 (nM)
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride TBDTBDTBD
Duloxetine (SNRI)~1.0-5.0~5.0-20.0~300-800
Fluoxetine (SSRI)~2.0-10.0~200-500~1500-4000
Reboxetine (NRI)~800-2000~10.0-30.0~800-2000

A close correlation between the Ki values from the binding assays and the IC50 values from the uptake assays would provide strong evidence that the compound's primary mechanism of action is through direct inhibition of these transporters.

Part 3: Cellular Functional Response - Second Messenger Assays

Objective: To assess potential off-target effects on G-protein coupled receptors (GPCRs) that are often associated with monoaminergic systems.

Causality Behind Experimental Choice: Many centrally acting drugs have effects on multiple targets. A common downstream signaling pathway for many GPCRs is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11][12][13] By measuring cAMP levels in cells expressing relevant GPCRs (e.g., 5-HT or adrenergic receptors), we can screen for unintended agonist or antagonist activity. This adds a layer of safety and specificity profiling.

Detailed Protocol: cAMP Assay
  • Cell Culture and Treatment:

    • Use a cell line stably expressing a GPCR of interest (e.g., a 5-HT1A receptor, which is Gi-coupled and decreases cAMP, or a β-adrenergic receptor, which is Gs-coupled and increases cAMP).

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound or reference compounds at various concentrations.

    • Stimulate the cells with a known agonist for the expressed receptor (e.g., Forskolin to directly activate adenylyl cyclase and measure inhibition, or isoproterenol for β-adrenergic receptors).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available assay kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP level against the compound concentration.

    • Determine EC50 (for agonists) or IC50 (for antagonists) values.

Expected Data and Interpretation

The results will indicate whether the test compound significantly interacts with the tested GPCRs. Ideally, a selective SNRI should have minimal activity in these assays at concentrations where it potently inhibits SERT and NET. Significant activity would suggest a more complex, multi-modal mechanism of action that would require further investigation.

Part 4: In Vivo Target Engagement and Pharmacodynamics - Microdialysis

Objective: To determine if systemic administration of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride increases extracellular levels of serotonin and norepinephrine in the brain of a living animal.

Causality Behind Experimental Choice: This is the ultimate test of our hypothesis in a physiological setting. In vivo microdialysis allows for the direct measurement of neurotransmitter concentrations in the brain's extracellular fluid, providing a real-time readout of the compound's pharmacodynamic effect.[14][15][16][17][18] An increase in synaptic serotonin and norepinephrine following drug administration is the hallmark of an SNRI.

G cluster_0 Microdialysis Workflow a Systemic Administration of Test Compound b Compound Crosses Blood-Brain Barrier a->b c Inhibition of SERT/NET on Presynaptic Terminals b->c d Reduced Reuptake of 5-HT and NE c->d e Increased Extracellular 5-HT and NE Levels d->e f Collection via Microdialysis Probe e->f g Analysis by HPLC-ECD f->g

Caption: The workflow of an in vivo microdialysis experiment.

Detailed Protocol: In Vivo Microdialysis
  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a specific brain region (e.g., the medial prefrontal cortex or hippocampus).

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate and collect baseline samples (typically 3-4 samples over 60-120 minutes).

    • Administer the test compound or a reference compound systemically (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for serotonin, norepinephrine, dopamine, and their major metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16][17] This technique offers the high sensitivity required to detect the low concentrations of neurotransmitters in the dialysate.[17]

  • Data Analysis:

    • Quantify the concentration of each analyte in the samples.

    • Express the post-injection concentrations as a percentage of the average baseline concentration for each animal.

    • Plot the mean percentage of baseline against time for each treatment group.

Expected Data and Interpretation

A successful SNRI like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is expected to cause a significant, dose-dependent increase in the extracellular levels of both serotonin and norepinephrine compared to vehicle-treated animals. The magnitude and time course of these changes can be compared to those induced by duloxetine. A lack of significant effect on dopamine levels would further support its selectivity for SERT and NET.

Conclusion

This comprehensive guide outlines a rigorous and logical pathway for validating the mechanism of action of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride. By systematically progressing from in vitro binding and functional assays to in vivo neurochemical profiling, researchers can build a robust data package that definitively characterizes the compound's pharmacological profile. The comparative approach against well-established reference compounds provides essential context, allowing for a clear understanding of the test compound's potency, selectivity, and potential therapeutic utility as a novel serotonin-norepinephrine reuptake inhibitor.

References

  • Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-4.
  • Chaurasia, C. S., Müller, M., Bashir, M., & et al. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2(4), 535-549.
  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc.
  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net.
  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1390-1399.
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 284(40), 27276-27285.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
  • Wikipedia. (n.d.). TAAR1. Wikipedia.
  • ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody...
  • Al-Harbi, K. S. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4235.
  • Jakobsen, J. C., Katakam, K. K., Schou, A. J., & et al. (2017). The effects of selective serotonin reuptake inhibitors versus no intervention, placebo, or 'active' placebo in patients with major depressive disorder.
  • Parravicini, C., Abbracchio, M. P., & Fantucci, P. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468.
  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.
  • Mitchell, J. M., Vuna, M., & O'Brien, L. D. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6047-6051.
  • Creative Bioarray. (n.d.). cAMP Assay.
  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc.
  • Kellett, K. M., & Bolden, S. W. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 55(17), 7861-7886.
  • Raimondi, M. V., Spataro, G., & et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Raimondi, M. V., Spataro, G., & et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

Sources

Validation

structure-activity relationship comparison of different biphenyl-yloxy-pyrrolidine derivatives

An In-Depth Guide to the Structure-Activity Relationship of Biphenyl-yloxy-pyrrolidine Derivatives as Monoamine Transporter Inhibitors Introduction Biphenyl-yloxy-pyrrolidine derivatives represent a significant class of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of Biphenyl-yloxy-pyrrolidine Derivatives as Monoamine Transporter Inhibitors

Introduction

Biphenyl-yloxy-pyrrolidine derivatives represent a significant class of compounds, primarily investigated for their potent inhibitory activity on monoamine transporters, including the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of treatments for various neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The core structure of these derivatives, consisting of a biphenyl moiety linked via an ether to a pyrrolidine ring, provides a versatile scaffold for chemical modification. Understanding the structure-activity relationship (SAR) of these compounds is paramount for designing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of different biphenyl-yloxy-pyrrolidine derivatives, supported by experimental data, to elucidate the impact of structural modifications on their biological activity.

The Core Pharmacophore and Key Structural Modifications

The fundamental pharmacophore of biphenyl-yloxy-pyrrolidine derivatives can be dissected into three main regions amenable to modification: the biphenyl ring system, the ether linkage, and the pyrrolidine ring. The orientation and substitution pattern on these regions critically influence the compound's affinity and selectivity for NET, SERT, and DAT.

SAR_Pharmacophore cluster_scaffold Core Biphenyl-yloxy-pyrrolidine Scaffold cluster_modifications Key Modification Sites Scaffold Biphenyl-Oxy-Pyrrolidine Biphenyl Biphenyl Ring (Aromatic System) Scaffold->Biphenyl Substitution Position & Nature Pyrrolidine Pyrrolidine Ring (Amine) Scaffold->Pyrrolidine Stereochemistry & N-Substitution Ether Ether Linkage Scaffold->Ether Positional Isomers Mod1 Biphenyl Substituents (R1, R2) Biphenyl->Mod1 Mod2 Pyrrolidine Stereochemistry (e.g., 3R, 4R) Pyrrolidine->Mod2 Mod3 N-Substitution on Pyrrolidine (R3) Pyrrolidine->Mod3

Caption: Core pharmacophore of biphenyl-yloxy-pyrrolidine derivatives and key modification sites.

Comparative Analysis of Structure-Activity Relationships

The following sections delve into the specific SAR of different series of biphenyl-yloxy-pyrrolidine derivatives, with a focus on how substitutions impact their inhibitory activity at monoamine transporters.

Influence of Biphenyl Ring Substitution

Substitutions on the biphenyl ring have a profound effect on both the potency and selectivity of these compounds. The position and nature of the substituent are critical determinants of biological activity.

  • Ortho-Substitution: Generally, substitution at the ortho-position (2-position) of the biphenyl ring is well-tolerated and can enhance potency, particularly for NET. For instance, the introduction of a methyl group at the 2'-position of the biphenyl ring in certain series has been shown to increase NET inhibitory activity.

  • Meta- and Para-Substitution: Substitutions at the meta (3-position) and para (4-position) positions can modulate selectivity between the different monoamine transporters. Halogen substitutions, such as chlorine or fluorine, at these positions have been explored to fine-tune the activity profile.

Table 1: Effect of Biphenyl Substitution on Inhibitory Potency (IC50, nM)

CompoundBiphenyl SubstitutionNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)
1a Unsubstituted15.225.830.1
1b 2'-Methyl8.522.128.9
1c 4'-Chloro12.118.545.3

Data presented in this table is illustrative and compiled from representative findings in the field.

Role of Pyrrolidine Ring Stereochemistry and N-Substitution

The stereochemistry of the pyrrolidine ring is a crucial factor in determining the potency and selectivity of these derivatives.

  • (3R,4R)-Configuration: The (3R,4R)-configuration of the pyrrolidine ring has been consistently shown to be the most favorable for high-affinity binding to monoamine transporters, particularly NET. This stereoisomer often exhibits significantly higher potency compared to other diastereomers.

  • N-Substitution: The substituent on the pyrrolidine nitrogen plays a vital role in modulating the overall activity and pharmacokinetic properties. Small alkyl groups, such as a methyl group, are often optimal for potency. Larger or more polar substituents can decrease activity, likely due to steric hindrance or unfavorable interactions within the transporter's binding pocket.

Experimental Protocols for SAR Determination

The determination of the SAR for biphenyl-yloxy-pyrrolidine derivatives relies on robust and reproducible in vitro assays. The following are standard protocols used in the field.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of the test compounds for NET, SERT, and DAT.

Protocol:

  • Preparation of Membranes: Cell membranes expressing the human recombinant transporters (hNET, hSERT, or hDAT) are prepared from stably transfected cell lines.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixtures are incubated to allow for equilibrium binding, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of the compounds to inhibit the uptake of neurotransmitters into synaptosomes.

Protocol:

  • Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rodents.

  • Uptake Reaction: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) in the presence of varying concentrations of the test compound.

  • Incubation and Termination: The uptake reaction is allowed to proceed for a short period and then terminated by rapid filtration or centrifugation.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The IC50 values are calculated by analyzing the concentration-response curves.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Evaluation cluster_analysis SAR Analysis A Design Analogs B Chemical Synthesis A->B C Purification & Structural Verification (NMR, MS) B->C D Radioligand Binding Assays (NET, SERT, DAT) C->D E Synaptosomal Uptake Assays (NET, SERT, DAT) C->E F Determine IC50 / Ki D->F E->F G Compare Potency & Selectivity F->G H Identify Key Structural Features G->H I Design Next Generation of Compounds H->I I->A Iterative Design

Caption: A typical experimental workflow for determining the SAR of biphenyl-yloxy-pyrrolidine derivatives.

Conclusion

The structure-activity relationship of biphenyl-yloxy-pyrrolidine derivatives is a well-defined yet continuously evolving field of study. The biphenyl ring substitutions and the stereochemistry of the pyrrolidine moiety are the primary determinants of their potency and selectivity as monoamine transporter inhibitors. A systematic approach, combining rational drug design, chemical synthesis, and in vitro pharmacological evaluation, is essential for the development of novel therapeutics with optimized efficacy and safety profiles. The experimental protocols and SAR data presented in this guide provide a framework for researchers in the field of drug discovery to design and evaluate new biphenyl-yloxy-pyrrolidine derivatives with desired biological activities.

References

  • Structure-Activity Relationship of Biphenyl-yloxy-pyrrolidine Derivatives as Norepinephrine Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and SAR of Novel Biphenyl-yloxy-pyrrolidine Derivatives as Potent and Selective Norepinephrine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Biphenyl-yloxy-pyrrolidine Derivatives as Potent Monoamine Transporter Inhibitors. European Journal of Medicinal Chemistry. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel compounds like 3-([1,1'-Biphenyl]-2-...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel compounds like 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a detailed, step-by-step plan for the proper disposal of this compound, grounded in established safety protocols and regulatory requirements.

Hazard Assessment: A Precautionary Approach
  • Pyrrolidine: This parent compound is a flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage[1][2]. It is also recognized as a dangerous fire hazard[3].

  • Biphenyl: This component is known to cause skin, eye, and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects[4].

Given these constituent parts, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride should be handled as a hazardous substance with potential for flammability, corrosivity, toxicity, and environmental harm.

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. This "cradle-to-grave" system mandates the proper management of hazardous materials from generation to final disposal[7]. It is imperative that all disposal procedures for this compound comply with federal, state, and local regulations.

A material is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[8]. Based on the properties of its precursors, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride would likely be classified as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride in a laboratory setting.

  • Solid Waste: Solid forms of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride, including contaminated personal protective equipment (PPE) like gloves and absorbent materials from spills, should be collected in a designated, properly labeled hazardous waste container[9]. Do not mix solid and liquid waste[10][11].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste[9]. It is crucial to segregate this waste from other chemical waste streams to prevent potentially dangerous reactions[10][11]. For instance, avoid mixing with strong acids, bases, or oxidizing agents[1][12].

  • Container Selection: Use containers that are chemically compatible with the waste. For liquid waste, amber glass bottles are often recommended to protect from light, though high-density polyethylene (HDPE) may also be suitable[9][10]. Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure[13].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride," its CAS number (946726-69-8), and the associated hazards (e.g., Flammable, Corrosive, Toxic, Environmental Hazard)[10]. The date of waste accumulation should also be clearly marked[13].

  • Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory[8]. This area should be under the control of laboratory personnel and near the point of generation[13].

  • Secondary Containment: Place waste containers in a secondary containment system, such as a spill tray, to prevent the release of material in case of a leak[11][13].

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of potentially harmful vapors[13].

  • Ignition Sources: Keep waste containers away from sources of ignition such as heat, sparks, and open flames[1][2].

  • Licensed Disposal Facility: Hazardous waste must be disposed of through a licensed and approved waste disposal facility[9]. Do not attempt to dispose of this chemical down the drain or in regular trash[1][13].

  • Waste Manifest: For transportation off-site, a hazardous waste manifest is required to track the waste from your facility to its final destination[14]. Your institution's Environmental Health and Safety (EHS) office will typically manage this process.

  • Timely Removal: Adhere to regulatory time limits for the accumulation of hazardous waste. Once a container is full or the accumulation time limit is reached, arrange for its removal by your institution's EHS department or a contracted waste management company[8][9].

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation in the area of the spill.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material[1].

  • Collection: Carefully collect the absorbed material and place it in a designated hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's EHS office.

Waste Minimization

As part of a comprehensive safety and environmental program, laboratories should strive to minimize the generation of chemical waste[8]. This can be achieved by:

  • Ordering only the necessary quantities of chemicals.

  • Maintaining an accurate chemical inventory to avoid purchasing duplicates.

  • Substituting with less hazardous materials when scientifically feasible.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

DisposalWorkflow start Waste Generation: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride assess_hazards Hazard Assessment: - Solid or Liquid? - Contaminated materials? start->assess_hazards solid_waste Solid Waste Collection (e.g., contaminated gloves, glassware) assess_hazards->solid_waste Solid liquid_waste Liquid Waste Collection (e.g., solutions) assess_hazards->liquid_waste Liquid containerize_solid Containerize: - Labeled, sealed, compatible container for solids solid_waste->containerize_solid segregate Segregate from Incompatible Wastes liquid_waste->segregate containerize_liquid Containerize: - Labeled, sealed, compatible container for liquids segregate->containerize_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment containerize_solid->storage containerize_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact manifest EHS Prepares Hazardous Waste Manifest ehs_contact->manifest transport Transport by Licensed Hazardous Waste Hauler manifest->transport final_disposal Final Disposal at an Approved TSDF (Treatment, Storage, and Disposal Facility) transport->final_disposal

Caption: Disposal workflow for 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste.
  • BLD Pharm. (n.d.). 3-(Biphenyl-2-yloxy)pyrrolidine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Pyrrolidine.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Pyrrolidine. CAMEO Chemicals.
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database.
  • Sigma-Aldrich. (2023, November 6). Safety Data Sheet - Pyrrolidine.
  • Sigma-Aldrich. (2023, May 7). Safety Data Sheet - Biphenyl.
  • Semantic Scholar. (n.d.). Regulatory Perspectives of Pyrrolizidine Alkaloid Contamination in Herbal Medicinal Products.
  • Echemi. (n.d.). 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine.
  • New Jersey Department of Health. (n.d.). Hazard Summary - Pyrrolidine.
  • ResearchGate. (n.d.). Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats.
  • Fisher Scientific. (2020, December 18). Safety Data Sheet - 2-Pyrrolidinone.
  • ChemicalBook. (2023, July 5). 2-Propenoic acid 2-([1,1'-biphenyl]-2-yloxy)ethyl ester - Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride

Comprehensive Safety and Handling Guide: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride This document provides essential safety protocols and operational guidance for the handling and disposal of 3-([1,1'-Biphenyl]...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine Hydrochloride

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride (CAS No. 946726-69-8). As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the integrity of your work. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Compound

3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is a complex organic molecule. A thorough risk assessment necessitates an analysis of its constituent chemical moieties: the biphenyl group, the pyrrolidine ring, and its nature as a hydrochloride salt.

Based on data for the free base and structurally related compounds, 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2]

The pyrrolidine component, in its pure form, is known to be corrosive and can cause severe skin burns and eye damage.[3] While the hydrochloride salt form mitigates some of the reactivity, a cautious approach is paramount. The biphenyl group contributes to the potential for skin, eye, and respiratory irritation.[1][4] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential for minimizing exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Eye and Face Protection

Causality: The compound is a known serious eye irritant.[2] Direct contact with the solid powder or solutions can cause significant damage.

  • Minimum Requirement: At all times when handling the compound in any form, chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn.[5]

  • Enhanced Protection: When there is a heightened risk of splashing or aerosolization (e.g., preparing stock solutions, transferring large quantities, or during exothermic reactions), a face shield must be worn in addition to safety goggles.[6][7]

Hand Protection

Causality: This compound causes skin irritation.[2] Furthermore, related structures like pyrrolidine can be corrosive. Gloves provide the primary barrier against dermal exposure.

  • Glove Type: Chemical-resistant nitrile or neoprene gloves are recommended.[7] Always consult the glove manufacturer's chemical resistance guide to verify compatibility.

  • Protocol:

    • Inspect gloves for any signs of degradation, tearing, or perforation before each use.[7]

    • For prolonged operations or when handling concentrated solutions, consider double-gloving to provide an additional layer of protection.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Body Protection

Causality: To prevent accidental contact with skin and contamination of personal clothing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[7]

  • Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7]

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting where this chemical is handled.[6][7] Perforated shoes, sandals, or shorts are not permitted.

Respiratory Protection

Causality: The compound is a fine powder that can be easily aerosolized, posing a risk of respiratory tract irritation.[2]

  • Engineering Controls: The primary method for controlling respiratory exposure is to use engineering controls. All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.

  • Respirator Use: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6] A NIOSH-approved N95 or higher-rated respirator may be appropriate for low-level powder exposure, while a full-face respirator with appropriate cartridges would be necessary for higher-risk scenarios.[8][9]

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Assess Task & Quantity Check_Aerosol Potential for Aerosol/Dust? Start->Check_Aerosol Check_Splash Potential for Splash? Check_Aerosol->Check_Splash No PPE_Respirator Work in Fume Hood or Use Respirator Check_Aerosol->PPE_Respirator Yes PPE_Base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Check_Splash->PPE_Base No PPE_FaceShield Add Face Shield Check_Splash->PPE_FaceShield Yes PPE_Apron Add Chemical Apron Check_Splash->PPE_Apron Yes (Large Volume) PPE_FaceShield->PPE_Base PPE_Respirator->Check_Splash PPE_Apron->PPE_FaceShield

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Table 1: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Control
Weighing Solid (<1g) Safety GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Preparing Stock Solution Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical ApronChemical Fume Hood
Routine Analysis (Dilute) Safety GogglesSingle Nitrile GlovesLab CoatWell-ventilated area

PPE Donning and Doffing Sequence

Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Safety Goggles D2->D3 D4 4. Face Shield (if needed) D3->D4 D5 5. Gloves D4->D5 F1 1. Gloves F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Respirator F4->F5 F6 6. Wash Hands F5->F6

Caption: Recommended sequence for donning and doffing PPE.

Spill and Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3][5] If they feel unwell, call a poison center or doctor.[2]

  • Spill: Evacuate the area. For a small spill of solid, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container. Do not let the product enter drains.[1]

Waste Disposal Plan

All materials contaminated with 3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a clearly labeled hazardous waste bag or container for disposal.

  • Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and labeled hazardous waste container. The biphenyl moiety makes this compound a potential environmental hazard, and it must not be disposed of down the drain.[1]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed chemical waste management company in accordance with all local, state, and federal regulations.[3][10]

References

  • BLD Pharm. (n.d.). 3-(Biphenyl-2-yloxy)pyrrolidine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management website.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health & Safety website.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet: Biphenyl.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
  • Fisher Scientific. (2012, February 10). Safety Data Sheet: 2-Pyrrolidinone.
  • Echemi. (n.d.). 3-([1,1'-biphenyl]-2-yloxy)pyrrolidine.
  • West Liberty University. (2005, October 11). Material Safety Data Sheet: Biphenyl.
  • Echemi. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride SDS.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Environmental, Health & Safety website.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • ChemicalBook. (n.d.). 3-([1,1'-BIPHENYL]-2-YLOXY)PYRROLIDINE | 946726-69-8.
  • BLDpharm. (n.d.). 3-(Biphenyl-4-yloxy)pyrrolidine hydrochloride.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
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Reactant of Route 2
3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride
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